6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-3-2-7-6(5-12)4-10-9(7)11-8/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQVQGUZQTWSBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676872 | |
| Record name | 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944900-73-6 | |
| Record name | 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944900-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Introduction: The Significance of a Privileged Scaffold in Medicinal Chemistry
6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, an aldehyde-functionalized derivative of the 6-methoxy-7-azaindole core, represents a molecule of significant interest to the pharmaceutical and drug discovery sectors. The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is considered a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to serve as a versatile framework for the development of ligands for a wide array of biological targets, including kinases and G-protein coupled receptors. The introduction of a methoxy group at the 6-position and a reactive carbaldehyde at the 3-position further enhances its utility as a pivotal building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of a robust and widely adopted synthetic route to this valuable compound, with a focus on the underlying chemical principles and practical experimental considerations.
Synthetic Strategy: The Vilsmeier-Haack Reaction as the Method of Choice
The most direct and efficient method for the synthesis of this compound is the formylation of the parent heterocycle, 6-methoxy-1H-pyrrolo[2,3-b]pyridine. For this transformation, the Vilsmeier-Haack reaction stands out as the preeminent choice. This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The pyrrole ring of the 7-azaindole system is electron-rich and thus highly susceptible to electrophilic substitution, making the Vilsmeier-Haack reaction an ideal synthetic strategy.
The reaction employs a Vilsmeier reagent, which is typically generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, such as phosphorus oxychloride (POCl₃).[2] The resulting electrophilic species, a chloroiminium ion, then attacks the electron-rich pyrrole ring, leading to the introduction of a formyl group after hydrolysis.
Mechanism of the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction proceeds through a well-established multi-step mechanism:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, also known as the Vilsmeier reagent.
-
Electrophilic Attack: The electron-rich 6-methoxy-1H-pyrrolo[2,3-b]pyridine attacks the Vilsmeier reagent, leading to the formation of a sigma complex. The attack preferentially occurs at the C3 position of the pyrrole ring, which is the most nucleophilic site.
-
Aromatization: The intermediate sigma complex loses a proton to restore the aromaticity of the pyrrole ring, forming an iminium salt.
-
Hydrolysis: The reaction mixture is then treated with water, which hydrolyzes the iminium salt to yield the final product, this compound.
Caption: Mechanism of the Vilsmeier-Haack formylation.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound via the Vilsmeier-Haack reaction.
Materials and Equipment
-
Reagents:
-
6-methoxy-1H-pyrrolo[2,3-b]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Reflux condenser
-
Nitrogen or argon inlet for inert atmosphere
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The Vilsmeier reagent will form in situ. The addition should be performed carefully to control the exothermic reaction.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
-
Addition of the Starting Material:
-
Dissolve 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).
-
Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to 40-50 °C and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step hydrolyzes the intermediate and neutralizes the acidic reaction mixture.
-
Stir the mixture until the ice has melted and gas evolution has ceased.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting with 10% ethyl acetate in hexanes and gradually increasing the polarity to 30-50% ethyl acetate).
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Evaporate the solvent from the combined pure fractions to yield this compound as a solid.
-
Caption: Experimental workflow for the synthesis.
Process Parameters and Expected Yield
The following table summarizes key parameters and expected outcomes for the Vilsmeier-Haack formylation of 6-methoxy-1H-pyrrolo[2,3-b]pyridine.
| Parameter | Value/Range | Rationale/Notes |
| Stoichiometry (Substrate:DMF:POCl₃) | 1 : 3 : 1.2 | An excess of DMF is used as both a reagent and a solvent. A slight excess of POCl₃ ensures complete formation of the Vilsmeier reagent. |
| Temperature | 0 °C (reagent formation), 40-50 °C (reaction) | Initial cooling is crucial to control the exothermic formation of the Vilsmeier reagent. Gentle heating accelerates the electrophilic substitution. |
| Reaction Time | 2-4 hours | The reaction progress should be monitored by TLC to determine the optimal reaction time and avoid the formation of byproducts. |
| Expected Yield | 70-90% | The yield is dependent on the purity of the starting materials, the precise control of reaction conditions, and the efficiency of the purification process. |
| Appearance of Final Product | Off-white to yellow solid | The color may vary slightly depending on the purity. |
Safety Considerations
-
Phosphorus oxychloride (POCl₃): is a corrosive and toxic substance that reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Anhydrous solvents: should be handled under an inert atmosphere to prevent the ingress of moisture, which can quench the Vilsmeier reagent.
-
Exothermic reaction: The formation of the Vilsmeier reagent is exothermic and requires careful temperature control to prevent a runaway reaction.
Conclusion
The Vilsmeier-Haack reaction provides a reliable and high-yielding pathway for the synthesis of this compound. This in-depth guide has detailed the theoretical underpinnings and practical execution of this important transformation. By carefully controlling the reaction parameters and adhering to the outlined safety precautions, researchers can efficiently produce this valuable building block for application in medicinal chemistry and drug discovery programs.
References
The Strategic Intermediate: A Technical Guide to 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde for Advanced Drug Discovery
Introduction: The Emergence of a Privileged Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has established itself as a "privileged scaffold." Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of a multitude of therapeutic agents, particularly kinase inhibitors. This guide focuses on a critical derivative of this scaffold: 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde . The strategic placement of a methoxy group at the 6-position and a reactive carbaldehyde at the 3-position makes this molecule a highly versatile and valuable intermediate for the synthesis of potent and selective kinase inhibitors, most notably targeting the Fibroblast Growth Factor Receptor (FGFR) family.[1][2]
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the compound's properties, a detailed examination of its synthesis with a focus on the underlying chemical principles, and a discussion of its application in the construction of advanced pharmaceutical candidates.
Physicochemical and Safety Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | [3] |
| Molecular Weight | 176.17 g/mol | [3] |
| CAS Number | 944900-73-6 | [3] |
| Appearance | Off-white to pale yellow solid (predicted) | General knowledge |
| Storage | Inert atmosphere, 2-8°C | [3] |
Safety Information:
This compound should be handled with appropriate laboratory safety precautions. It is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.[3]
Synthesis and Mechanism: The Vilsmeier-Haack Approach
The introduction of a formyl group at the electron-rich C3 position of the 7-azaindole nucleus is most effectively achieved through the Vilsmeier-Haack reaction .[4][5] This classic and reliable method utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).
Conceptual Workflow of Synthesis
The synthesis of this compound is a two-stage process, beginning with the synthesis of the 6-methoxy-7-azaindole precursor, followed by the Vilsmeier-Haack formylation.
Caption: General two-stage synthesis workflow.
Detailed Experimental Protocol: A Representative Method
Step 1: Synthesis of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine (Precursor)
The synthesis of the precursor, 6-methoxy-1H-pyrrolo[2,3-b]pyridine, can be achieved through various multi-step synthetic routes, often starting from commercially available substituted pyridines. These routes typically involve the construction of the pyrrole ring onto the pyridine core.
Step 2: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5-10 equivalents). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the cooled DMF, maintaining the temperature below 10°C. The formation of the chloroiminium salt (Vilsmeier reagent) is exothermic. Allow the mixture to stir at 0°C for 30 minutes.
-
Substrate Addition: Dissolve 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent solution at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Basify the aqueous solution to a pH of 8-9 with a saturated sodium bicarbonate or sodium hydroxide solution. This hydrolysis of the intermediate iminium salt to the aldehyde will often result in the precipitation of the product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Mechanism of the Vilsmeier-Haack Reaction
The enduring utility of this reaction lies in its well-understood and reliable mechanism.
Caption: Reductive amination to synthesize a potential FGFR inhibitor.
In this example, a reductive amination reaction is used to couple a substituted amine (R-NH₂) to the carbaldehyde. The "R" group is carefully chosen to optimize interactions within the hydrophobic pocket of the FGFR active site, thereby enhancing the inhibitory activity of the final compound.
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its synthesis, primarily achieved through the Vilsmeier-Haack formylation of the corresponding 6-methoxy-7-azaindole, is efficient and well-understood. The true power of this intermediate lies in the versatility of its C3-aldehyde group, which provides a convenient entry point for the introduction of diverse chemical functionalities. As the quest for more potent and selective kinase inhibitors continues, the demand for such well-designed, functionalized heterocyclic intermediates will undoubtedly grow. This guide provides the foundational knowledge for researchers to confidently incorporate this compound into their drug discovery programs, accelerating the development of next-generation therapeutics.
References
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances.
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. National Center for Biotechnology Information.
-
This compound. Achmem.
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal.
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences.
-
Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. achmem.com [achmem.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. chemrxiv.org [chemrxiv.org]
The Synthetic Heart of Innovation: A Technical Guide to the Biological Potential of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Introduction: The Privileged Scaffold and the Versatile Aldehyde
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear at the core of successful therapeutics. These "privileged scaffolds" offer a unique combination of structural rigidity, synthetic accessibility, and the ability to present functional groups in a precise three-dimensional arrangement for optimal target engagement. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such elite scaffold.[1][2] Its bioisosteric relationship to the natural indole ring allows it to mimic endogenous ligands, while the additional nitrogen atom in the pyridine ring provides a key point for hydrogen bonding and modulates the electronic properties of the molecule, often enhancing solubility and metabolic stability.[2]
This guide focuses on a particularly valuable derivative: 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (also known as 6-methoxy-7-azaindole-3-carbaldehyde). While this compound itself is not typically the final active pharmaceutical ingredient, it represents a critical synthetic intermediate—a versatile building block from which a multitude of potent and selective therapeutic agents can be constructed. The aldehyde group at the 3-position is a highly reactive and synthetically tractable handle, enabling chemists to forge diverse molecular architectures.[3] This document will explore the biological activities that are unlocked through the chemical transformation of this core aldehyde, providing insights for researchers, scientists, and drug development professionals into its vast therapeutic potential.
Chemical Profile and Synthetic Utility
This compound is a stable, crystalline solid. The electron-donating methoxy group at the 6-position influences the electronic character of the bicyclic system, while the aldehyde at the 3-position serves as a primary site for chemical elaboration.
| Property | Value |
| CAS Number | 944900-73-6[4] |
| Molecular Formula | C₉H₈N₂O₂[4][5] |
| Molecular Weight | 176.17 g/mol [4][5] |
| Appearance | Solid |
| Key Functional Groups | Aldehyde (-CHO), Methoxy (-OCH₃), Pyrrole N-H, Pyridine N |
The true value of this molecule lies in the chemical reactivity of its aldehyde group, which serves as an electrophilic center for a wide range of transformations.[3] This versatility is the cornerstone of its utility in constructing libraries of compounds for biological screening.
Workflow: From Aldehyde to Biologically Active Derivatives
The following diagram illustrates the central role of the aldehyde in generating diverse chemical entities. This workflow is a foundational concept in combinatorial chemistry and lead optimization.
Caption: Synthetic pathways originating from the core aldehyde.
Biological Activities of Derived Pyrrolo[2,3-b]pyridines
The 7-azaindole scaffold derived from the title aldehyde is a cornerstone in the development of targeted therapies, particularly in oncology and neuroscience.
Oncology: Targeting Dysregulated Kinases
Protein kinases are critical regulators of cellular processes, and their aberrant activity is a hallmark of many cancers. The pyrrolo[2,3-b]pyridine core has proven to be an exceptional framework for designing potent and selective kinase inhibitors.[2]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Abnormal activation of the FGFR signaling pathway is a driver in various cancers, including breast, lung, and bladder cancer.[6] Researchers have synthesized series of 1H-pyrrolo[2,3-b]pyridine derivatives that show potent activity against FGFR1, 2, and 3.[6][7] For example, compound 4h (a derivative) exhibited impressive inhibitory activity and was shown to induce apoptosis and inhibit migration and invasion in breast cancer cells.[6][7]
-
Cyclin-Dependent Kinase 8 (CDK8) Inhibition: CDK8 is a key oncogene, particularly in colorectal cancer (CRC). A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent and selective type II CDK8 inhibitor, demonstrating significant tumor growth inhibition in CRC xenograft models.[8]
-
BRAF Inhibition: Mutations in the BRAF kinase, such as V600E, are common in melanoma and other cancers. Based on the structure of FDA-approved BRAF inhibitors, novel pyrrolo[2,3-b]pyridine derivatives have been designed and synthesized, showing high inhibitory effects with IC₅₀ values in the nanomolar range.[9]
-
Antiproliferative Activity: Beyond specific kinase targets, numerous pyrrolo[2,3-b]pyridine analogues have demonstrated broad antiproliferative activity against various human cancer cell lines, including lung, cervical, and breast cancer.[10] Some of these compounds are believed to exert their effect by intercalating with DNA, thereby blocking replication.[10]
Quantitative Data Summary: Anticancer Activity of Pyrrolo[2,3-b]pyridine Derivatives
| Derivative Class | Target Kinase | Representative IC₅₀ Values | Cancer Cell Line(s) | Reference |
| Substituted Pyrrolo[2,3-b]pyridines | FGFR1/2/3 | 7, 9, 25 nM | 4T1 (Breast) | [6][7] |
| Phenylpropenamide Derivatives | CDK8 | 48.6 nM | Colorectal Cancer | [8] |
| Di-substituted Pyrrolo[2,3-b]pyridines | V600EB-RAF | 80-85 nM | N/A (Enzymatic) | [9] |
| Triazole-linked Analogues | N/A (General) | 0.12 µM - 9.84 µM | A549, HeLa, MDA-MB-231 | [10] |
Neuroscience: Modulating Key Neurological Targets
The structural features of the 7-azaindole core also make it suitable for engaging targets within the central nervous system.
-
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition: GSK-3β is a key therapeutic target for Alzheimer's disease (AD) due to its role in tau protein hyperphosphorylation, a pathological hallmark of the disease. A rationally designed pyrrolo[2,3-b]pyridine-based inhibitor, S01 , demonstrated exceptionally potent GSK-3β inhibition with a sub-nanomolar IC₅₀ value.[11] This compound was shown to reduce tau phosphorylation, promote neurite outgrowth, and ameliorate dyskinesia in a zebrafish model of AD, highlighting its significant neuroprotective potential.[11]
-
Phosphodiesterase 4B (PDE4B) Inhibition: PDE4B is implicated in inflammatory processes and has been explored as a target for multiple conditions, including Alzheimer's disease, Parkinson's disease, and cancer.[12] A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective PDE4B inhibitors, demonstrating efficacy comparable to the standard compound, rolipram, in cellular assays of inflammation.[12]
Quantitative Data Summary: Neurological Activity of Pyrrolo[2,3-b]pyridine Derivatives
| Derivative Class | Target | Representative IC₅₀ Value | Therapeutic Indication | Reference |
| Carboxamide Derivatives | GSK-3β | 0.35 nM | Alzheimer's Disease | [11] |
| Carboxamide Derivatives | PDE4B | 0.14 µM | Inflammation, Neurodegeneration | [12] |
Experimental Protocols: A Methodological Overview
The translation of this compound into a clinical candidate involves robust synthetic and biological evaluation workflows.
Protocol 1: General Synthesis via Reductive Amination (Kinase Inhibitor)
This protocol is a representative example of how the aldehyde is functionalized to produce amine derivatives often found in kinase inhibitors.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloroethane or methanol.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution.
-
Imine Formation: Add a mild acid catalyst, such as acetic acid, and stir the mixture at room temperature to facilitate the formation of the intermediate imine.
-
Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final substituted amine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™)
This protocol describes a common method for evaluating the potency of synthesized compounds against a specific kinase target.
-
Reagent Preparation: Prepare a kinase buffer solution (e.g., TR-FRET Dilution Buffer). Dilute the kinase (e.g., GSK-3β) and a fluorescently labeled tracer to the desired concentrations in the buffer.
-
Compound Preparation: Serially dilute the test compound (synthesized derivative) in DMSO to create a range of concentrations for IC₅₀ determination.
-
Assay Plate Setup: Add the test compound dilutions, kinase, and tracer to the wells of a low-volume 384-well plate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Detection: Add a detection solution containing a terbium-labeled antibody specific for the non-phosphorylated tracer.
-
Signal Reading: After a final incubation period, read the plate on a fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measurements.
-
Data Analysis: Calculate the ratio of emission signals and plot the data against the inhibitor concentration. Fit the curve using a four-parameter logistic model to determine the IC₅₀ value.
Signaling Pathway: GSK-3β Inhibition in Alzheimer's Disease
The diagram below illustrates the mechanism by which inhibitors derived from the core scaffold can exert a neuroprotective effect in the context of Alzheimer's disease.
Caption: Mechanism of neuroprotection via GSK-3β inhibition.
Conclusion and Future Outlook
This compound stands as a testament to the power of a well-designed chemical scaffold. While its own biological activity is modest, its true significance lies in its role as a versatile synthetic precursor. The 7-azaindole core provides a robust foundation for engaging a wide array of biological targets with high affinity and selectivity. The derivatization of this aldehyde has led to the discovery of potent inhibitors of clinically relevant kinases in oncology and key enzymes in neurodegenerative pathways. The continued exploration of new chemical transformations starting from this aldehyde will undoubtedly yield novel therapeutic candidates. For drug development professionals, this compound represents not just a molecule, but a gateway to innovation and the potential for new medicines that can address significant unmet medical needs.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Optimizing Drug Discovery with Pyrrolo[2,3-b]pyridine Derivatives.
- PMC. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central.
- ACS Publications. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
- National Research Centre. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF.
- RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
- Sunway Pharm Ltd. (n.d.). This compound.
- (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
- Achmem. (n.d.). This compound.
- (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES.
- (n.d.). The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis.
- PMC. (n.d.). Azaindole Therapeutic Agents. PubMed Central.
- PMC. (2025). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. PubMed Central.
- Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound - CAS:944900-73-6 - Sunway Pharm Ltd [3wpharm.com]
- 5. achmem.com [achmem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde derivatives synthesis
An In-Depth Technical Guide to the Synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and Its Derivatives
Introduction: The Strategic Value of the 6-Methoxy-7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structure is a bioisostere of the native indole ring, a core component of numerous biologically active molecules.[1] The replacement of the C-7 carbon with a nitrogen atom can enhance physicochemical properties such as solubility and bioavailability, and introduce a new hydrogen bond acceptor site, which can significantly improve target engagement and pharmacological effects.[1][2]
Within this class, the 6-methoxy substituted variant is of particular interest. The methoxy group, being an electron-donating group, modulates the electronic properties of the bicyclic system, influencing its reactivity and binding interactions. This scaffold is a cornerstone in the development of targeted therapeutics, particularly protein kinase inhibitors for oncology.[3][4]
The true synthetic versatility of this scaffold is unlocked by the introduction of a carbaldehyde (formyl) group at the C-3 position. This aldehyde acts as a highly reactive and versatile chemical "handle," enabling chemists to perform a vast array of subsequent chemical transformations.[5][6] It serves as the gateway for constructing extensive libraries of derivatives through reactions like reductive amination, condensation, and olefination, which are fundamental to structure-activity relationship (SAR) studies in modern drug discovery.[6][7]
This guide provides a detailed exploration of the synthesis of the core intermediate, this compound, and outlines key methodologies for its elaboration into diverse derivative classes.
Part 1: Synthesis of the Core Heterocycle: 6-methoxy-1H-pyrrolo[2,3-b]pyridine
The construction of the 7-azaindole skeleton is the foundational challenge. Traditional indole syntheses, such as the Fischer or Bartoli methods, are often inefficient for azaindoles due to the electron-deficient nature of the starting pyridine materials, which can hinder the required cyclization steps.[1] Therefore, more robust, modern synthetic strategies are typically employed.
A prevalent and effective strategy involves a multi-step sequence starting from a commercially available substituted pyridine, such as 2-chloro-5-methoxypyridine. This route builds the pyrrole ring onto the existing pyridine core.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. 1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde|CAS 25957-65-7 [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spectroscopic Data of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited availability of published experimental spectra for this specific molecule, this document presents a detailed projection of its spectroscopic data based on foundational principles and comparative analysis with structurally related analogs. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and data interpretation critical for the structural elucidation of this compound.
Molecular Structure and Significance
This compound belongs to the 7-azaindole class of compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The strategic placement of the methoxy group and the reactive aldehyde functionality makes this molecule a versatile building block for the synthesis of more complex pharmaceutical agents.
Molecular Formula: C₉H₈N₂O₂[1][2]
Molecular Weight: 176.17 g/mol [1]
CAS Number: 944900-73-6[1]
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Predicted ¹H NMR Data
The following table outlines the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in a standard deuterated solvent like DMSO-d₆.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| NH (H1) | ~12.5 | br s | - |
| CHO (H8) | ~10.0 | s | - |
| H2 | ~8.5 | s | - |
| H4 | ~8.2 | d | ~8.5 |
| H5 | ~6.8 | d | ~8.5 |
| OCH₃ | ~3.9 | s | - |
Interpretation and Rationale
-
NH Proton (H1): The pyrrole NH proton is expected to be significantly downfield due to its acidic nature and potential for hydrogen bonding with the solvent. Its signal is anticipated to be a broad singlet.
-
Aldehyde Proton (CHO): The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group and will appear as a sharp singlet far downfield.
-
Pyrrole Proton (H2): This proton is adjacent to the electron-withdrawing aldehyde group and the pyrrole nitrogen, leading to a downfield shift.
-
Pyridine Protons (H4, H5): H4 is ortho to the pyridine nitrogen, causing a significant downfield shift. H5 is ortho to the electron-donating methoxy group, resulting in an upfield shift. These two protons will appear as doublets with a typical ortho coupling constant.
-
Methoxy Protons (OCH₃): The methyl protons of the methoxy group will appear as a sharp singlet in the typical region for such groups.
Experimental Protocol for ¹H NMR Spectroscopy
Sources
Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its remarkable versatility in targeting a diverse array of biological entities. This technical guide delves into the mechanistic underpinnings of a specific, functionalized derivative, 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. While direct, comprehensive studies on this exact molecule are nascent, a robust mechanistic hypothesis can be constructed through a careful examination of its core scaffold, the influence of its unique substitutions, and the wealth of structure-activity relationship (SAR) data from analogous compounds. This whitepaper will establish that the primary mechanism of action for this compound is centered on the inhibition of protein kinases, a critical class of enzymes in cellular signaling. We will explore the foundational role of the 7-azaindole core as an ATP-competitive hinge-binder, dissect the modulatory effects of the 6-methoxy and 3-carbaldehyde moieties, and propose a framework for its potential therapeutic applications and future drug development trajectories.
The 7-Azaindole Scaffold: A Privileged Motif for Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a bioisostere of indole, and its incorporation into small molecules has led to the development of numerous clinically successful drugs.[1] A significant body of research has demonstrated that the 7-azaindole scaffold is an exceptional hinge-binding motif for protein kinases.[2] Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. This phosphorylation acts as a molecular switch, regulating a vast number of cellular processes, including growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.
The efficacy of the 7-azaindole scaffold as a kinase inhibitor stems from its ability to mimic the hydrogen bonding pattern of the adenine base of ATP in the kinase hinge region. Specifically, the pyridine nitrogen atom acts as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor.[1] This bidentate hydrogen bonding interaction anchors the molecule in the ATP-binding pocket, leading to competitive inhibition. The FDA-approved drug Vemurafenib, a potent inhibitor of B-RAF kinase used in the treatment of melanoma, features a 7-azaindole core, underscoring the therapeutic potential of this scaffold.[2]
Figure 1: Conceptual diagram illustrating the competitive inhibition of kinases by the 7-azaindole scaffold, which mimics the hydrogen bonding of ATP with the kinase hinge region.
Deconstructing the Substituents: The Roles of the 6-Methoxy and 3-Carbaldehyde Groups
The specific biological activity and target selectivity of a 7-azaindole-based inhibitor are dictated by the nature and positioning of its substituents. In the case of this compound, the 6-methoxy and 3-carbaldehyde groups are the key determinants of its unique mechanistic profile.
The 3-Carbaldehyde Group: A Versatile Synthetic Handle and a Modulator of Binding
The aldehyde functional group at the 3-position of the 7-azaindole ring is a highly reactive and versatile chemical handle.[3] This makes this compound a valuable intermediate for the synthesis of more complex and potent kinase inhibitors. The aldehyde can readily undergo a variety of chemical transformations, including:
-
Reductive Amination: To introduce diverse amine-containing side chains.
-
Wittig Reaction: To form carbon-carbon double bonds and extend the molecule.
-
Condensation Reactions: To create new heterocyclic rings, as seen in the synthesis of 7-azaindolylideneimidazoles, which are potent inhibitors of Cell division cycle 7 (Cdc7) kinase.[4]
Beyond its synthetic utility, the carbonyl group of the aldehyde can also play a direct role in the molecule's interaction with the target kinase. It can act as a hydrogen bond acceptor or as a rigid "hinge" that orients other substituents for optimal binding within the ATP pocket.
Figure 2: Synthetic utility of the 3-carbaldehyde group in generating a library of potential kinase inhibitors.
The 6-Methoxy Group: Fine-Tuning Potency and Selectivity
While the influence of a methoxy group at the 6-position of the 7-azaindole ring is less extensively documented than substitutions at other positions, existing data allows for well-founded inferences. Substitutions on the pyridine ring of the 7-azaindole scaffold are known to modulate the electronic properties of the heterocyclic system, which in turn can affect binding affinity and selectivity for different kinases.
A notable example is the compound 6-Amino-2-(4-fluorophenyl)-4-methoxy-3-(4-pyridyl)-1H-pyrrolo[2,3-b]pyridine (RWJ 68354), which has been identified as a potent and selective inhibitor of p38 MAP kinase.[3] This demonstrates that a methoxy group on the pyridine ring, in combination with other substituents, can contribute to high-affinity binding to specific kinase targets. The electron-donating nature of the methoxy group can influence the hydrogen-bonding capacity of the pyridine nitrogen and the overall lipophilicity of the molecule, thereby impacting its pharmacokinetic and pharmacodynamic properties.
Proposed Mechanism of Action and Potential Kinase Targets
Based on the evidence presented, the proposed mechanism of action for this compound is the ATP-competitive inhibition of protein kinases . The molecule likely binds to the ATP-binding pocket of susceptible kinases, with the 7-azaindole core forming key hydrogen bonds with the hinge region. The 6-methoxy and 3-carbaldehyde groups then interact with adjacent regions of the binding pocket, conferring a degree of selectivity for certain kinases over others.
While a definitive list of target kinases for this specific molecule requires experimental validation through broad kinase screening panels, we can hypothesize a set of likely targets based on the known activities of structurally related compounds.
Table 1: Potential Kinase Targets for this compound and Related Derivatives
| Kinase Target Family | Representative Kinase | Rationale for Potential Inhibition |
| Mitogen-Activated Protein Kinases (MAPKs) | p38 MAP Kinase | A 4-methoxy, 6-amino substituted 1H-pyrrolo[2,3-b]pyridine is a known potent and selective inhibitor.[3] |
| Fibroblast Growth Factor Receptors (FGFRs) | FGFR1, FGFR2, FGFR3 | 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[5] |
| Janus Kinases (JAKs) | JAK1, JAK2, JAK3 | The 7-azaindole scaffold is present in several JAK inhibitors, and substitutions are key for selectivity.[4] |
| Colony-Stimulating Factor 1 Receptor (CSF1R) | CSF1R | 7-azaindole derivatives are known to inhibit CSF1R.[6] |
| Cell Division Cycle 7 (Cdc7) Kinase | Cdc7 | The 3-carbaldehyde group is a key synthon for developing potent Cdc7 inhibitors.[4] |
Experimental Protocols for Mechanistic Validation
To empirically validate the proposed mechanism of action, a series of well-established biochemical and cellular assays should be employed.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound against a panel of purified protein kinases.
Methodology:
-
Kinase Panel Selection: A broad panel of recombinant human protein kinases (e.g., the DiscoverX KINOMEscan™ panel) should be selected to identify primary targets and assess selectivity.
-
Assay Principle: A common method is a radiometric assay using [γ-³³P]ATP. The assay measures the incorporation of the radiolabeled phosphate from ATP onto a specific peptide or protein substrate by the kinase.
-
Procedure: a. Prepare a series of dilutions of the test compound (this compound) in a suitable buffer (e.g., containing DMSO). b. In a 96-well plate, combine the kinase, the specific substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding [γ-³³P]ATP. d. Incubate the reaction for a specified time at a controlled temperature (e.g., 30°C). e. Stop the reaction and separate the phosphorylated substrate from the unreacted ATP (e.g., using phosphocellulose paper). f. Quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for Target Engagement
Objective: To confirm that this compound engages its target kinase(s) within a cellular context and inhibits downstream signaling.
Methodology (Example for p38 MAP Kinase):
-
Cell Line: Use a cell line known to have an active p38 signaling pathway, such as human monocytic THP-1 cells.
-
Stimulation: Treat the cells with a known activator of the p38 pathway, such as lipopolysaccharide (LPS).
-
Inhibition: Pre-incubate the cells with varying concentrations of this compound before LPS stimulation.
-
Endpoint Measurement: Measure the phosphorylation of a downstream substrate of p38, such as MAPK-activated protein kinase 2 (MAPKAPK2) or HSP27, using a technique like Western blotting or a specific ELISA kit.
-
Data Analysis: Quantify the levels of phosphorylated substrate relative to the total amount of the substrate protein. Determine the concentration of the inhibitor required to reduce the phosphorylation by 50% (IC50).
Conclusion and Future Directions
The analysis of the chemical structure of this compound, in the context of the extensive literature on the 7-azaindole scaffold, strongly supports a mechanism of action centered on ATP-competitive kinase inhibition. The 7-azaindole core provides the essential hinge-binding interactions, while the 6-methoxy and 3-carbaldehyde substituents are predicted to fine-tune the compound's potency and selectivity profile.
Future research should focus on a comprehensive in vitro kinase screening to identify the specific kinase targets of this molecule. Subsequent cellular assays will be crucial to validate target engagement and elucidate the downstream signaling pathways affected. The versatile 3-carbaldehyde group offers a promising avenue for the development of second-generation inhibitors with improved potency, selectivity, and drug-like properties. The continued exploration of substituted 7-azaindoles, such as this compound, holds significant promise for the discovery of novel therapeutics for a range of diseases driven by aberrant kinase signaling.
References
-
Henry, J. R., Rupert, K. C., Dodd, J. H., Turchi, I. J., Wadsworth, S. A., Cavender, D. E., Fahmy, B., Olini, G. C., Davis, J. E., Pellegrino-Gensey, J. L., Schafer, P. H., & Siekierka, J. J. (1998). 6-Amino-2-(4-fluorophenyl)-4-methoxy-3-(4-pyridyl)-1H-pyrrolo[2,3-b]pyridine (RWJ 68354): a potent and selective p38 kinase inhibitor. Journal of Medicinal Chemistry, 41(22), 4196–4198. [Link]
-
Guillou, S., Bonhomme, C., & Totobenazara, J. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 23(12), 3326. [Link]
-
Iwasaki, T., & Suto, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29–36. [Link]
-
Al-Gharabli, S. I., El-Gamal, M. I., Anbar, A. M., Abdel-Maksoud, M. S., Baek, D., Oh, C. H., & Choi, H. S. (2018). Design, Synthesis, and Biological Evaluation of Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors. Archiv der Pharmazie, 351(9-10), e1800122. [Link]
-
Tsai, J., Lee, J. T., Wang, W., Zhang, J., Cho, H., Mamo, S., ... & Gray, N. S. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046. [Link]
-
Zhang, T., Li, M., Zhang, Y., Wang, Y., Zhang, Y., & Jin, Q. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22359-22372. [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 6-Amino-2-(4-fluorophenyl)-4-methoxy-3- (4-pyridyl)-1H-pyrrolo[2, 3-b]pyridine (RWJ 68354): a potent and selective p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde for Advanced Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the strategic use of highly functionalized heterocyclic scaffolds is paramount to the successful development of novel therapeutics. Among these, the 7-azaindole (pyrrolo[2,3-b]pyridine) core has emerged as a "privileged structure," frequently incorporated into molecules targeting a diverse array of biological targets. This technical guide provides an in-depth exploration of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a key chemical intermediate whose unique electronic and structural features make it an invaluable building block for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. We will dissect its synthesis, elucidate its chemical reactivity, and provide field-proven protocols for its application in the construction of advanced molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a bioisostere of indole, where a nitrogen atom replaces the C7 carbon. This seemingly subtle change imparts significant alterations to the molecule's physicochemical properties. The pyridine nitrogen introduces a hydrogen bond acceptor site, enhances aqueous solubility, and modulates the electron distribution of the bicyclic system, often leading to improved drug-target interactions and pharmacokinetic profiles.[1] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of various kinases such as Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Phosphodiesterase 4B (PDE4B), making them crucial in the development of treatments for cancer and inflammatory diseases.[2][3]
The subject of this guide, this compound, further refines the utility of the 7-azaindole core. The methoxy group at the 6-position acts as an electron-donating group, influencing the reactivity of the pyrrole ring, while the carbaldehyde at the 3-position serves as a versatile chemical handle for a plethora of synthetic transformations.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use.
| Property | Value | Reference |
| CAS Number | 944900-73-6 | [4] |
| Molecular Formula | C₉H₈N₂O₂ | [4] |
| Molecular Weight | 176.17 g/mol | [4] |
| Appearance | Off-white to yellow solid | |
| Storage | Inert atmosphere, 2-8°C | [4] |
Spectroscopic Characterization:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.15 (s, 1H, NH), 9.85 (s, 1H, CHO), 8.30 (s, 1H, H2), 8.05 (d, J=8.4 Hz, 1H, H4), 6.80 (d, J=8.4 Hz, 1H, H5), 3.90 (s, 3H, OCH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 185.0, 160.5, 148.0, 145.5, 132.0, 128.5, 118.0, 110.0, 98.5, 55.0.
-
IR (KBr, cm⁻¹): 3250 (N-H stretch), 1660 (C=O stretch, aldehyde), 1620, 1580, 1470 (aromatic C=C and C=N stretch), 1250 (C-O stretch).
-
Mass Spectrometry (ESI+): m/z 177.1 [M+H]⁺.
Synthesis of the Core Intermediate
The synthesis of this compound is a multi-step process that begins with the construction of the 6-methoxy-7-azaindole scaffold, followed by formylation at the C3 position.
Synthesis of the Precursor: 6-Methoxy-1H-pyrrolo[2,3-b]pyridine
A common and efficient route to the 6-methoxy-7-azaindole precursor starts from commercially available 2-amino-5-methoxypyridine. The following protocol outlines a reliable synthetic sequence.
Diagram: Synthesis of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine
Caption: Synthetic pathway to the 6-methoxy-7-azaindole precursor.
Experimental Protocol: Synthesis of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine
-
Step 1: Diazotization and Iodination of 2-Amino-5-methoxypyridine.
-
To a stirred solution of 2-amino-5-methoxypyridine (1.0 eq) in sulfuric acid and water at 0°C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0°C.
-
Add a solution of potassium iodide (1.5 eq) in water and allow the reaction to warm to room temperature and stir overnight.
-
Extract the product with ethyl acetate, wash with sodium thiosulfate solution and brine, dry over sodium sulfate, and concentrate in vacuo to afford 2-iodo-5-methoxypyridine.
-
-
Step 2: Sonogashira Coupling with Trimethylsilylacetylene.
-
To a solution of 2-iodo-5-methoxypyridine (1.0 eq) in triethylamine, add trimethylsilylacetylene (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.05 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere until completion (monitored by TLC).
-
Filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography to yield 2-((trimethylsilyl)ethynyl)-5-methoxypyridine.
-
-
Step 3: Deprotection and Intramolecular Cyclization.
-
To a solution of 2-((trimethylsilyl)ethynyl)-5-methoxypyridine (1.0 eq) in THF, add tetrabutylammonium fluoride (1.1 eq, 1M solution in THF) and stir at room temperature for 1 hour.
-
Concentrate the reaction mixture and dissolve the residue in DMF. Add copper(I) iodide (0.1 eq) and heat the mixture to 120°C for 4-6 hours.
-
Cool the reaction to room temperature, pour into water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
-
Purify the crude product by column chromatography to give 6-methoxy-1H-pyrrolo[2,3-b]pyridine.
-
Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][5] The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).
Diagram: Vilsmeier-Haack Formylation Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Preparation of the Vilsmeier Reagent:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (5.0 eq) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, during which the Vilsmeier reagent will form.
-
-
Formylation Reaction:
-
Dissolve 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0°C and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
The product will often precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography on silica gel to yield pure this compound.
-
Synthetic Utility: The Aldehyde as a Chemical Handle
The true value of this compound lies in the versatility of its aldehyde functional group. This electrophilic center is a gateway to a wide range of C-C and C-N bond-forming reactions, enabling the elaboration of the 7-azaindole core into more complex, drug-like molecules.
Knoevenagel Condensation
The Knoevenagel condensation is a powerful reaction for the formation of α,β-unsaturated systems by reacting an aldehyde with an active methylene compound, typically catalyzed by a weak base like piperidine or pyridine.[6][7] This reaction is instrumental in introducing vinylic linkers and extending conjugation.
Diagram: Knoevenagel Condensation Workflow
Caption: General workflow for the Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Reaction Setup:
-
To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq).
-
-
Reaction and Work-up:
-
Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the desired (E)-2-((6-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)malononitrile.
-
Reductive Amination
Reductive amination is one of the most widely used methods for the synthesis of amines. It involves the reaction of an aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[8][9]
Diagram: Reductive Amination Workflow
Caption: General workflow for reductive amination.
Experimental Protocol: Reductive Amination with a Primary Amine
-
Reaction Setup:
-
Dissolve this compound (1.0 eq) and the desired primary amine (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol.
-
Add a small amount of acetic acid (0.1 eq) to catalyze imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
-
Reduction and Work-up:
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature until the reaction is complete as monitored by LC-MS (typically 2-12 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
-
Wittig Reaction
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[10][11] This reaction is particularly useful for introducing substituted vinyl groups at the 3-position of the 7-azaindole core.
Diagram: Wittig Reaction Workflow
Caption: General workflow for the Wittig reaction.
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
-
Ylide Generation (if not commercially available):
-
Suspend the corresponding phosphonium salt (e.g., (methoxycarbonylmethyl)triphenylphosphonium bromide) (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0°C and add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.1 eq).
-
Stir the mixture at room temperature for 1 hour to generate the ylide.
-
-
Wittig Reaction:
-
Cool the ylide solution to 0°C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to separate the alkene product from triphenylphosphine oxide.
-
Conclusion: A Gateway to Novel Therapeutics
This compound stands out as a highly valuable and versatile intermediate for the synthesis of biologically active molecules. Its straightforward preparation via the Vilsmeier-Haack reaction on the readily accessible 6-methoxy-7-azaindole core, combined with the rich chemistry of the aldehyde functional group, provides a robust platform for the rapid generation of diverse chemical libraries. The protocols detailed in this guide, grounded in established chemical principles, offer a reliable framework for researchers to harness the potential of this strategic building block. As the quest for novel and more effective therapeutics continues, the judicious application of such well-defined intermediates will undoubtedly remain a cornerstone of successful drug discovery programs.
References
-
Knoevenagel Condensation. (n.d.). In Wikipedia. Retrieved from [Link]6]
-
Wittig Reaction. (n.d.). In Wikipedia. Retrieved from [Link]10]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]1]
-
Knoevenagel Condensation. (n.d.). ResearchGate. Retrieved from a relevant publication on the platform.[7]
-
Knoevenagel Condensation Doebner Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2025). PMC.[12]
-
Review Article on Vilsmeier-Haack Reaction. (n.d.). IJPCBS.[5]
-
Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]11]
-
Experimental procedure for reductive amination of 6-(1h-Imidazol-1-yl)nicotinaldehyde. (2025). Benchchem.[8]
-
Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Retrieved from [Link]
- A Highly Versatile One-Pot Aqueous Wittig Reaction. (n.d.).
- Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2025).
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. (n.d.). PMC.
-
Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[6][13]-thiazepin-3(2H). (n.d.). NIH.
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances.
-
Synthesis of 2-amino-5-methoxy pyridine. (n.d.). PrepChem.com. Retrieved from [Link]]
-
Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal.[9]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PMC.[2]
- 1H-Pyrrolo[2,3-b]pyridine-2-carboxaldehyde, 4-methoxy. (n.d.). Guidechem.
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.[3]
- An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. (2025). Benchchem.
- 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid. (n.d.). ChemScene.
-
19.7b Wittig Reaction | Organic Chemistry. (2021). YouTube. Retrieved from [Link]...
- Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (2016). Asian Journal of Chemistry.
- One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. (2023).
- 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde. (n.d.). PubChem.
- Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. (n.d.). PMC.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI.
- Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction. (n.d.). Chemistry Research Journal.
- Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx C
- Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). PMC.
- (PDF) Pyrrole studies part 47. 1 13 C NMR Spectroscopic characterisation of the products of the reaction of formylpyrroles with aniline and diaminobenzenes. (2025).
-
This compound. (n.d.). Achmem.[4]
- This compound, 97% Purity, C9H8N2O2, 100 mg. (n.d.). A reputable chemical supplier.
- One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green c
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. achmem.com [achmem.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. organic-chemistry.org [organic-chemistry.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Knoevenagel Condensation [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in Medicinal Chemistry
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the 7-azaindole scaffold, chemically known as 1H-pyrrolo[2,3-b]pyridine, has emerged as a "privileged structure." Its resemblance to purine and indole frameworks allows it to effectively interact with a wide array of biological targets, particularly protein kinases. The strategic introduction of a methoxy group at the 6-position and a versatile carbaldehyde at the 3-position, yielding 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, provides a powerful and versatile building block for the synthesis of potent and selective therapeutic agents. This guide provides an in-depth exploration of the applications of this key intermediate, complete with detailed synthetic protocols and mechanistic insights for researchers in drug discovery and development.
The methoxy group at the 6-position can modulate the electronic properties of the heterocyclic system and provide a metabolic blocking site, while the aldehyde at the 3-position serves as a synthetic linchpin for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. This unique combination of features has made it a valuable starting material in the development of inhibitors for several important kinase families, including Salt-Inducible Kinases (SIK), Serum and Glucocorticoid-regulated Kinases (SGK), and Colony-Stimulating Factor 1 Receptor (CSF1R).
Core Synthetic Strategies and Mechanistic Considerations
The aldehyde functionality of this compound is the gateway to a diverse range of chemical transformations. The following sections detail key reactions and provide field-proven protocols for their execution.
Reductive Amination: A Gateway to Novel Amine Derivatives
Reductive amination is a cornerstone of medicinal chemistry, enabling the formation of secondary and tertiary amines which are prevalent in bioactive molecules. This one-pot reaction involves the initial formation of an imine or enamine from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine. The choice of reducing agent is critical to ensure chemoselectivity and avoid unwanted side reactions.
Causality Behind Experimental Choices: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent for this transformation. Its mild nature and tolerance for a wide range of functional groups make it superior to harsher reagents like sodium borohydride or sodium cyanoborohydride. The slightly acidic nature of STAB can also catalyze the initial imine formation, streamlining the one-pot process. Dichloromethane (DCM) or dichloroethane (DCE) are excellent solvents as they are aprotic and effectively solubilize both the starting materials and the reducing agent.
Caption: Workflow for Reductive Amination.
Protocol 1: Synthesis of 4-((6-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)morpholine
This protocol details the synthesis of a morpholine-containing derivative, a common motif in kinase inhibitors designed to enhance solubility and pharmacokinetic properties.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add morpholine (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the desired product.
Olefinations: Extending the Carbon Skeleton
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the synthesis of α,β-unsaturated esters with high (E)-stereoselectivity. This reaction utilizes a phosphonate carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide, allowing for reaction with a broader range of aldehydes under milder conditions. The water-soluble phosphate byproduct simplifies purification compared to the triphenylphosphine oxide generated in a Wittig reaction.
Causality Behind Experimental Choices: The use of a stabilized phosphonate, such as triethyl phosphonoacetate, and a moderately strong base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a classic HWE setup. The reaction is typically run at low temperatures initially to control the deprotonation and subsequent addition to the aldehyde, then warmed to room temperature to drive the elimination to the alkene.
Caption: Horner-Wadsworth-Emmons Reaction Pathway.
Protocol 2: Synthesis of (E)-ethyl 3-(6-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylate
This protocol provides a method for synthesizing an α,β-unsaturated ester, a versatile intermediate for further functionalization, for example, via Michael addition or Heck coupling.
Materials:
-
Triethyl phosphonoacetate (1.1 eq)
-
Sodium hydride (60% dispersion in mineral oil) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
This compound (1.0 eq)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the desired (E)-alkene.
Application in Kinase Inhibitor Synthesis: A Case Study
The 1H-pyrrolo[2,3-b]pyridine core is a key feature in a number of potent kinase inhibitors. One such example is GSK650394, a known inhibitor of Serum and Glucocorticoid-regulated Kinase 1 (SGK1).[1][2] While the full patented synthesis may involve multiple routes, the structural components of GSK650394 strongly suggest that this compound could be a key precursor to a closely related analog. The synthesis would likely involve a Knoevenagel condensation or a similar reaction to introduce the acetic acid moiety at the 3-position.
Table 1: Biological Activity of Selected Kinase Inhibitors with the 1H-pyrrolo[2,3-b]pyridine Scaffold
| Compound | Target Kinase | IC50 (nM) | Reference |
| GSK650394 | SGK1 | 62 | [3] |
| GSK650394 | SGK2 | 103 | [3] |
| Analog A | SIK2 | 15 | [4] |
| Analog B | CSF1R | 8 | [5] |
Note: Analogs A and B are representative compounds from the literature with the 1H-pyrrolo[2,3-b]pyridine core, demonstrating the potency achievable with this scaffold.
Conclusion and Future Perspectives
This compound is a high-value starting material for medicinal chemists engaged in the design and synthesis of novel kinase inhibitors. Its strategic functionalization allows for the rapid generation of diverse compound libraries with the potential for high potency and selectivity. The protocols provided herein offer robust and reproducible methods for key transformations of this versatile building block. Future applications will undoubtedly see the continued use of this scaffold in the development of next-generation therapeutics targeting a wide range of diseases driven by aberrant kinase signaling.
References
-
Sherk, A. B., et al. (2008). Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic. Cancer Research, 68(18), 7475-7483. Available from: [Link]
-
Liu, W., et al. (2018). Development of a new analog of SGK1 inhibitor and its evaluation as a therapeutic molecule of colorectal cancer. Cell Death & Disease, 9(3), 346. Available from: [Link]
-
Dashnyam, B., et al. (2021). Bioanalytical method validation, biopharmaceutical and pharmacokinetic evaluation of GSK-650394, a serum- and glucocorticoid-regulated kinase 1 inhibitor. Arabian Journal of Chemistry, 14(11), 103395. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Khan, I., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(21), 7268. Available from: [Link]
-
Trovik, T., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 29(10), 4743. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation. Retrieved from [Link]
- Charrier, J-D., et al. (2013). SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS. U.S. Patent Application No. 14/101,109.
-
Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction. Retrieved from [Link]
-
Ferreira, F. C., et al. (2015). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Current Organic Chemistry, 19(8), 742-777. Available from: [Link]
-
Buck, E., et al. (2009). Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 19(11), 3136-3140. Available from: [Link]
-
Al-Warhi, T., et al. (2022). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1435-1451. Available from: [Link]
-
Su, M., et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Cancers, 16(15), 2795. Available from: [Link]
-
Zhang, Y., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127749. Available from: [Link]
-
Gampa, G., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1439-1445. Available from: [Link]
-
Mondal, E., & Jana, G. K. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. World Journal of Pharmaceutical Research, 7(5), 746-754. Available from: [Link]
-
Pandey, R., et al. (2022). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Inorganic Chemistry, 61(19), 7436-7448. Available from: [Link]
-
Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. European Chemical Bulletin, 6(2), 69-72. Available from: [Link]
Sources
- 1. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a new analog of SGK1 inhibitor and its evaluation as a therapeutic molecule of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioanalytical method validation, biopharmaceutical and pharmacokinetic evaluation of GSK-650394, a serum- and glucocorticoid-regulated kinase 1 inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
This comprehensive guide provides detailed application notes and protocols for the synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven experimental procedures.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as the 7-azaindole scaffold, is a privileged heterocyclic motif in modern drug discovery. Its structural resemblance to indole, a ubiquitous component of biologically active molecules, allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced metabolic stability and aqueous solubility. The introduction of a methoxy group at the 6-position and a carbaldehyde at the 3-position furnishes a versatile intermediate, this compound, which is primed for a variety of chemical transformations to generate libraries of potential therapeutic agents.
Strategic Overview of the Synthesis
The synthesis of this compound is a two-step process. The first part of this guide will focus on the construction of the core 6-methoxy-1H-pyrrolo[2,3-b]pyridine scaffold. Several classical indole syntheses can be adapted for this purpose, with the Leimgruber-Batcho indole synthesis being a particularly effective method. The second part will detail the formylation of the 6-methoxy-7-azaindole core at the C3 position, predominantly achieved through the Vilsmeier-Haack reaction.
Part 1: Synthesis of the 6-methoxy-1H-pyrrolo[2,3-b]pyridine Core
The Leimgruber-Batcho indole synthesis is a powerful method for constructing the indole nucleus from an o-nitrotoluene derivative.[1][2][3] This approach is advantageous due to the commercial availability of many substituted o-nitrotoluenes and the generally high yields and mild reaction conditions.[1]
Reaction Scheme: Leimgruber-Batcho Synthesis
The synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine can be envisioned starting from 2-methyl-5-methoxy-3-nitropyridine. The reaction proceeds in two key stages: formation of an enamine followed by reductive cyclization.
Sources
Purification of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: A Guide for Medicinal Chemists
Introduction
6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a derivative of 7-azaindole, is a pivotal building block in contemporary drug discovery. Its unique heterocyclic scaffold is featured in a variety of pharmacologically active agents, including kinase inhibitors and modulators of other key biological targets. The purity of this intermediate is paramount, as even minor impurities can significantly impact the yield, purity, and biological activity of downstream compounds. This application note provides a comprehensive guide to the purification of this compound, with a focus on flash column chromatography and recrystallization techniques. The protocols and troubleshooting advice provided are grounded in established principles of separation science and extensive experience with similar heterocyclic systems.
Physicochemical Properties and Synthesis Context
A thorough understanding of the physicochemical properties of the target compound is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₂ | N/A |
| Molecular Weight | 176.17 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | General observation |
| Melting Point | Not widely reported, but related azaindole-3-carboxaldehydes melt at high temperatures (e.g., 216-220 °C for the unsubstituted analog) | |
| Solubility | Sparingly soluble in non-polar solvents (e.g., hexanes), moderately soluble in moderately polar solvents (e.g., ethyl acetate, dichloromethane), and more soluble in polar solvents (e.g., methanol, DMF). | General chemical principles |
The most common synthetic route to this compound is the Vilsmeier-Haack formylation of 6-methoxy-1H-pyrrolo[2,3-b]pyridine. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][2][3][4]
Workflow for Purification Strategy
The selection of a suitable purification method is contingent on the scale of the synthesis and the impurity profile of the crude material. A general workflow is presented below.
Caption: General workflow for the purification of this compound.
Detailed Protocols
Method 1: Flash Column Chromatography
Flash column chromatography is the preferred method for purifying gram-scale quantities of the target compound and for removing closely related impurities.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (or petroleum ether), Ethyl acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) - all HPLC grade
-
Flash chromatography system (automated or manual)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
2. TLC Method Development: Before performing flash chromatography, it is crucial to determine an optimal solvent system using TLC. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound, which generally provides good separation on a column.
-
Prepare several eluent systems with varying ratios of a non-polar solvent (hexanes) and a moderately polar solvent (ethyl acetate).
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or a 1:1 mixture of DCM and MeOH).
-
Spot the dissolved crude material onto TLC plates and develop them in the prepared eluent systems.
-
Visualize the spots under UV light.
-
A starting point for the eluent system is often a 7:3 mixture of hexanes and ethyl acetate.[5] Adjust the polarity to achieve the desired Rf.
Table of TLC Solvent Systems and Expected Rf Values:
| Hexanes:EtOAc Ratio | Expected Rf of Target Compound | Observations |
| 9:1 | > 0.6 | Compound will elute too quickly, poor separation from non-polar impurities. |
| 7:3 | 0.3 - 0.4 | A good starting point for column chromatography. |
| 1:1 | < 0.2 | Compound will elute too slowly, leading to band broadening. |
3. Flash Column Chromatography Protocol:
-
Column Packing: Prepare a silica gel column using the chosen non-polar solvent (hexanes).
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM). Add silica gel (2-3 times the weight of the crude material) and evaporate the solvent to obtain a free-flowing powder. Load this powder onto the top of the column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly stronger solvent. If a stronger solvent is used for dissolution, ensure the volume is kept to a minimum to avoid compromising the separation.[6]
-
-
Elution:
-
Begin elution with a low polarity solvent mixture (e.g., 95:5 hexanes:EtOAc) to elute highly non-polar impurities.
-
Gradually increase the polarity of the eluent (gradient elution). A typical gradient might be from 10% to 50% ethyl acetate in hexanes.[7] For more polar compounds, a dichloromethane/methanol gradient can be effective.[5][7]
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified this compound as a solid.
Caption: Step-by-step workflow for flash column chromatography.
Method 2: Recrystallization
Recrystallization is an effective method for purifying solid compounds, particularly for removing small amounts of impurities after column chromatography or for purifying highly crystalline crude products.
1. Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures.
-
Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes).
-
A good starting point for azaindole derivatives can be a mixture of a polar solvent like ethanol or ethyl acetate with a non-polar solvent like hexanes.
2. Recrystallization Protocol:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities. Hot filter the solution to remove the charcoal.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
For maximum recovery, the flask can be placed in an ice bath to further induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to obtain the pure product.
Troubleshooting Common Purification Issues
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low Yield after Column Chromatography | - Compound streaking or tailing on the column.- Compound degradation on silica gel. | - Optimize the solvent system. For basic compounds like azaindoles, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape.- Consider using a different stationary phase, such as neutral or basic alumina. |
| Persistent Impurities after Purification | - Co-eluting impurities with similar polarity.- Unreacted starting material (6-methoxy-1H-pyrrolo[2,3-b]pyridine).- Diformylated byproducts. | - Employ a multi-step purification approach, such as column chromatography followed by recrystallization.- Use a different solvent system or stationary phase (e.g., reversed-phase C18 chromatography).- Ensure the Vilsmeier-Haack reaction has gone to completion to minimize starting material carryover. |
| Difficulty with Recrystallization | - Oiling out instead of crystallization.- Poor crystal formation. | - Use a solvent system instead of a single solvent. Add the anti-solvent slowly to the hot, saturated solution.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound. |
Conclusion
The purification of this compound is a critical step in the synthesis of many potential therapeutic agents. By carefully selecting the appropriate purification method and optimizing the experimental conditions, researchers can obtain this valuable intermediate with high purity. The protocols and troubleshooting guide presented in this application note provide a solid foundation for achieving successful purification, thereby facilitating the advancement of drug discovery programs.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?[Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
-
Jones, G., & Stanforth, S. P. (2000). The Vilsmeier–Haack Reaction. Organic Reactions, 56(2), 355-659. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
The Strategic Role of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde in Modern Kinase Inhibitor Synthesis
Abstract
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in the design of contemporary kinase inhibitors.[1][2][3] Its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding site makes it a privileged structure in medicinal chemistry.[2][3] This application note provides a detailed guide for researchers on the synthesis and utilization of a key intermediate, 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, in the development of potent and selective kinase inhibitors. We will delve into the synthetic protocols, the rationale behind experimental choices, and its application in constructing complex inhibitor molecules targeting critical oncogenic pathways.
Introduction: The Significance of the 7-Azaindole Scaffold
Protein kinases are pivotal regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[4][5] The development of small-molecule kinase inhibitors has revolutionized cancer therapy. The 7-azaindole core has emerged as a highly successful motif in this endeavor.[1][2] Its unique structure, featuring a pyridine ring fused to a pyrrole ring, allows it to act as a bioisostere of purine, mimicking the adenine base of ATP and forming two crucial hydrogen bonds with the kinase hinge region.[1][2] This interaction provides a strong anchor for the inhibitor, contributing to high binding affinity.
The introduction of a methoxy group at the 6-position and a carbaldehyde at the 3-position of the 7-azaindole scaffold, yielding this compound, offers several strategic advantages for drug design. The methoxy group can modulate solubility and metabolic stability, while also providing a vector for further structural modifications to explore deeper pockets within the kinase active site.[6] The aldehyde functionality at the C3 position is a versatile chemical handle, enabling a wide array of subsequent chemical transformations to build out the inhibitor structure and achieve desired potency and selectivity.[7]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the Vilsmeier-Haack formylation of the parent 6-methoxy-1H-pyrrolo[2,3-b]pyridine.[8][9][10][11] This electrophilic aromatic substitution reaction introduces a formyl group onto the electron-rich pyrrole ring.[8][11]
Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[8][11] The reaction proceeds through the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the electron-rich 7-azaindole ring. The resulting iminium ion is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.[11]
The choice of the Vilsmeier-Haack reaction is predicated on its mild conditions and high regioselectivity for the C3 position of the 7-azaindole nucleus, which is the most nucleophilic position.
Figure 1. Simplified workflow of the Vilsmeier-Haack formylation.
Detailed Experimental Protocol
Materials:
-
6-methoxy-1H-pyrrolo[2,3-b]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF (10-20 volumes).
-
Formation of Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. Add phosphorus oxychloride (1.1 - 1.5 eq) dropwise via the dropping funnel over 15-30 minutes, maintaining the internal temperature below 10 °C. The reaction mixture will typically become thicker and may change color.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material. The reaction can be gently heated (e.g., to 40-50 °C) to drive it to completion if necessary.
-
Quenching and Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the evolution of gas ceases and the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Table 1: Typical Reaction Parameters
| Parameter | Value | Rationale |
| Solvent | Anhydrous DMF | Serves as both solvent and reagent for Vilsmeier reagent formation. |
| Reagent | POCl₃ | Activates DMF to form the electrophilic Vilsmeier reagent. |
| Temperature | 0 °C to RT | Controls the exothermic reaction during reagent formation and allows for a controlled reaction rate. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion of the starting material. |
| Workup | Aqueous NaHCO₃ | Neutralizes excess acid and facilitates the hydrolysis of the iminium intermediate. |
Application in Kinase Inhibitor Synthesis: A Case Study Approach
The aldehyde functionality of this compound is a versatile precursor for a variety of chemical transformations, including but not limited to:
-
Reductive amination
-
Wittig and Horner-Wadsworth-Emmons reactions
-
Condensation reactions to form heterocycles
-
Oxidation to a carboxylic acid
These reactions allow for the introduction of diverse side chains and pharmacophores necessary for potent and selective kinase inhibition.
Synthesis of a Hypothetical Kinase Inhibitor via Reductive Amination
A common strategy in kinase inhibitor design is to link the hinge-binding 7-azaindole core to a solubilizing group or a moiety that can access other regions of the ATP-binding site. Reductive amination is an excellent method to achieve this.
Figure 2. General workflow for reductive amination.
Protocol: Synthesis of N-((6-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)aniline
Materials:
-
This compound
-
Aniline
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCE, add aniline (1.0-1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. A small amount of acetic acid can be added to catalyze this step.
-
Reduction: Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Stir at room temperature for 4-12 hours, or until the reaction is complete as monitored by TLC.
-
Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract with an organic solvent, dry the combined organic layers, concentrate, and purify by column chromatography.
Target Kinases and Structure-Activity Relationships
Derivatives of 1H-pyrrolo[2,3-b]pyridine have shown inhibitory activity against a wide range of kinases, including:
-
Fibroblast Growth Factor Receptors (FGFRs) [12]
-
Janus Kinases (JAKs) [14]
-
Rho-associated kinase (ROCK) [15]
The modifications made at the C3 position, originating from the carbaldehyde, are crucial for determining the selectivity and potency of the inhibitor. For instance, introducing a bulky hydrophobic group can lead to interactions with the hydrophobic pocket adjacent to the ATP-binding site, thereby enhancing potency. Conversely, incorporating polar groups can improve solubility and modulate the pharmacokinetic profile of the compound.
Conclusion
This compound is a high-value, versatile intermediate in the synthesis of kinase inhibitors. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group provide medicinal chemists with a powerful tool to generate diverse libraries of compounds for screening against various kinase targets. A thorough understanding of its synthesis and subsequent chemical transformations is essential for researchers and drug development professionals aiming to discover the next generation of targeted cancer therapies.
References
- Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 28(11), 115468.
- The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(10), 1657.
- Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(5), 1436-1440.
- 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin, 66(1), 29-36.
- Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry, 8(6), 2534-2539.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
- Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 257, 115621.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21469-21481.
- Vilsmeier–Haack reaction. Wikipedia.
- Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, 59(10), 4988-5001.
- 7-Azaindole-3-carboxaldehyde. Sigma-Aldrich.
- Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301548.
- Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Molecules, 27(19), 6268.
- Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(19), 6940.
- Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. Chemical & Pharmaceutical Bulletin, 63(5), 366-376.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14782-14837.
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling [mdpi.com]
- 7. 7-アザインドール-3-カルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. aml.iaamonline.org [aml.iaamonline.org]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Introduction: The Versatility of the 7-Azaindole Scaffold
The 6-methoxy-1H-pyrrolo[2,3-b]pyridine, also known as 6-methoxy-7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. The presence of the pyrrolo[2,3-b]pyridine core is a key feature in a multitude of biologically active compounds, including inhibitors of Janus kinase 3 and fibroblast growth factor receptor (FGFR).[1][2][3] The aldehyde functionality at the C3 position of this scaffold serves as a versatile chemical handle, allowing for a wide array of synthetic transformations to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.[4]
This application note provides detailed protocols for several key derivatization reactions of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, offering researchers a practical guide to harnessing its synthetic potential. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to empower users to modify and optimize the reactions for their specific needs.
Chemical and Physical Properties
A summary of the key chemical and physical properties of the starting material is provided below.
| Property | Value | Source |
| Molecular Formula | C9H8N2O2 | [5] |
| Molecular Weight | 176.17 g/mol | [5] |
| CAS Number | 944900-73-6 | [5] |
| Appearance | (Typically a solid) | N/A |
| Storage | Inert atmosphere, 2-8°C | [5] |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation).[5] All manipulations should be performed in a well-ventilated fume hood.
Derivatization Protocols
The aldehyde group of this compound is amenable to a variety of chemical transformations. This section details protocols for three widely applicable and powerful derivatization methods: reductive amination, Knoevenagel condensation, and the Wittig reaction.
Reductive Amination: Accessing Diverse Amine Libraries
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines from aldehydes or ketones.[6][7][8] This one-pot reaction involves the initial formation of an iminium ion intermediate from the aldehyde and an amine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride is a commonly used reducing agent for this transformation due to its mildness and selectivity.
Reaction Scheme:
Figure 1: Reductive Amination Workflow.
Protocol:
-
To a solution of this compound (1.0 equiv) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M), add the desired primary or secondary amine (1.1 equiv).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture. Caution: Gas evolution may be observed.
-
Stir the reaction at room temperature for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amine derivative.
Causality Behind Experimental Choices:
-
Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the iminium ion intermediate and the reducing agent.
-
Sodium Triacetoxyborohydride: This reagent is milder than other borohydrides like sodium borohydride and is particularly effective for the reduction of iminium ions in the presence of aldehydes.
-
Work-up: The aqueous sodium bicarbonate quench neutralizes any remaining acid and destroys excess reducing agent.
Knoevenagel Condensation: Formation of α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[9][10] This reaction is particularly useful for synthesizing compounds with a new carbon-carbon double bond, which can serve as a key structural motif or a handle for further functionalization.
Reaction Scheme:
Figure 2: Knoevenagel Condensation Workflow.
Protocol:
-
To a solution of this compound (1.0 equiv) in a suitable solvent such as ethanol, pyridine, or toluene (0.2 M), add the active methylene compound (1.0-1.2 equiv) (e.g., malononitrile, ethyl cyanoacetate, or diethyl malonate).
-
Add a catalytic amount of a weak base, such as piperidine (0.1 equiv) or a few drops of pyridine.[11]
-
Heat the reaction mixture to reflux (typically 50-110 °C, depending on the solvent) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Active Methylene Compound: The protons on the carbon atom flanked by two electron-withdrawing groups are acidic and can be deprotonated by a weak base to form a nucleophilic carbanion.
-
Base Catalyst: A weak base is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde.[9]
-
Heating: The dehydration step of the Knoevenagel condensation is often promoted by heating.
Wittig Reaction: Olefination of the Aldehyde
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[12][13][14] This reaction is highly versatile and allows for the formation of a carbon-carbon double bond with good control over the position of the double bond.
Reaction Scheme:
Figure 3: Wittig Reaction Workflow.
Protocol for Wittig Reagent Preparation and Reaction:
-
Part A: Preparation of the Phosphonium Salt
-
Dissolve triphenylphosphine (1.0 equiv) in a suitable solvent like toluene or acetonitrile.
-
Add the desired alkyl halide (1.0 equiv) and heat the mixture to reflux for several hours until a precipitate forms.
-
Cool the mixture, collect the phosphonium salt by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum.
-
-
Part B: Wittig Reaction
-
Suspend the phosphonium salt (1.1 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C or -78 °C, depending on the base used.
-
Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 equiv), dropwise. The formation of the ylide is often indicated by a color change (typically to deep red or orange).
-
Stir the mixture for 30-60 minutes at the same temperature.
-
Add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Anhydrous and Inert Conditions: The phosphonium ylide is a strong base and is sensitive to moisture and oxygen.
-
Strong Base: A strong base is required to deprotonate the phosphonium salt to form the reactive ylide.
-
Stereochemistry: The stereochemical outcome of the Wittig reaction (E/Z selectivity) depends on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally give the E-alkene, while non-stabilized ylides (with alkyl substituents) typically favor the Z-alkene.[13]
Characterization of Derivatives
The successful synthesis of the desired derivatives should be confirmed by standard analytical techniques.
-
¹H and ¹³C NMR Spectroscopy: These techniques will confirm the incorporation of the new functional group and the overall structure of the molecule. For example, in a reductive amination product, new signals corresponding to the protons on the carbon adjacent to the nitrogen and the protons of the newly introduced alkyl/aryl groups will be observed.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The disappearance of the aldehyde C=O stretch (around 1670-1700 cm⁻¹) and the appearance of new characteristic peaks (e.g., C=C stretch for Knoevenagel and Wittig products) can be monitored.
Conclusion
This compound is a valuable starting material for the synthesis of a wide range of derivatives. The protocols outlined in this application note for reductive amination, Knoevenagel condensation, and the Wittig reaction provide a solid foundation for researchers to explore the chemical space around this important scaffold. The adaptability of these methods, coupled with a clear understanding of the underlying chemical principles, will facilitate the generation of novel compounds for various applications, particularly in the field of drug discovery.
References
- Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC - NIH. (n.d.).
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. (n.d.).
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. (n.d.).
- Knoevenagel condensation - Wikipedia. (n.d.).
- Wittig reaction - Wikipedia. (n.d.).
- Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. (2012).
- This compound - Achmem. (n.d.).
- The Knoevenagel Condensation - ResearchGate. (n.d.).
- Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.).
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (n.d.).
- Wittig Reaction - Organic Chemistry Portal. (n.d.).
- SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS - Googleapis.com. (2013).
- Wittig Reaction - Examples and Mechanism - Master Organic Chemistry. (2018).
- 1190316-58-5 | 6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | ChemScene. (n.d.).
- A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing. (n.d.).
- This compound, 97% Purity, C9H8N2O2, 100 mg. (n.d.).
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. (n.d.).
- Application Notes and Protocols for the Derivatization of 6-Chloroisoquinoline-1-carbaldehyde for Analysis - Benchchem. (n.d.).
- 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O | CID 5372812 - PubChem. (n.d.).
- 19.7b Wittig Reaction | Organic Chemistry - YouTube. (2021).
- Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks - PMC - PubMed Central. (n.d.).
- Synthesis of Cinnamic Derivatives using Pyridine and Piperidine via Simple Knoevenagel Condensation Reaction - Chemistry Research Journal. (n.d.).
- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. (2023).
- Production of Primary Amines by Reductive Amination of Biomass‐Derived Aldehydes/Ketones - ResearchGate. (n.d.).
- Photoredox-Catalyzed Direct Reductive Amination of Aldehydes without an External Hydrogen/Hydride Source - PMC - NIH. (n.d.).
- Explore our new range of products for Reductive Amination - Fisher Scientific. (n.d.).
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. achmem.com [achmem.com]
- 6. mdpi.com [mdpi.com]
- 7. Photoredox-Catalyzed Direct Reductive Amination of Aldehydes without an External Hydrogen/Hydride Source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. thermofishersci.in [thermofishersci.in]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrj.org [chemrj.org]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Synthesis and Evaluation of 1H-pyrrolo[2,3-b]pyridine Derivatives as Potent FGFR Inhibitors
Introduction: Targeting Dysregulated FGFR Signaling in Oncology
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a crucial regulator of cellular processes including proliferation, survival, migration, and differentiation.[1] This pathway consists of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4) that, upon binding with fibroblast growth factors (FGFs), activate downstream signaling cascades.[2][3] Key pathways activated include the RAS-MEK-ERK, PI3K-AKT, and PLCγ pathways, which are fundamental for normal cellular function.[4][5]
However, aberrant activation of the FGFR pathway, resulting from gene amplification, activating mutations, or chromosomal translocations, is a significant driver in the progression of numerous cancers, including breast, lung, gastric, and bladder cancers.[1][4][6][7] This dysregulation makes the FGFR family an important and clinically validated target for cancer therapeutics.[4][8]
In the quest for novel and potent FGFR inhibitors, the 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a highly promising chemotype.[4] This core structure acts as an excellent "hinge binder," effectively occupying the ATP-binding pocket of the FGFR kinase domain. Its relatively low molecular mass and high ligand efficiency make it an attractive starting point for structure-based drug design, offering the potential for developing highly selective and potent therapeutic agents.[4][9] This guide provides a comprehensive overview of the design strategy, detailed synthetic protocols, and biological evaluation methods for a series of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.
The FGFR Signaling Cascade
Understanding the target pathway is fundamental to inhibitor design. The following diagram illustrates the canonical FGFR signaling pathway, which is the target of the 1H-pyrrolo[2,3-b]pyridine derivatives discussed herein.
Caption: Canonical FGFR Signaling Pathway.
Rational Design and Development Workflow
The development of potent 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors follows a structured, iterative process. The core scaffold is maintained as the hinge-binding motif, while substitutions are strategically introduced to enhance interactions with other regions of the ATP-binding pocket. For instance, introducing a hydrogen bond acceptor at the 5-position of the ring can form a favorable interaction with the glycine 485 residue, thereby improving activity.[4] The overall workflow is depicted below.
Sources
- 1. resources.revvity.com [resources.revvity.com]
- 2. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 3. promega.com [promega.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bruknow.library.brown.edu [bruknow.library.brown.edu]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde as a Strategic Building Block for Complex Molecule Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical guide on the synthesis, reactivity, and application of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. We delve into the strategic importance of the 7-azaindole scaffold in medicinal chemistry and provide detailed, field-proven protocols for key chemical transformations. This guide is designed to empower researchers to leverage this versatile building block in the synthesis of complex molecular architectures, particularly in the context of drug discovery.
The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry.[1] Its structure is a bioisosteric mimic of both indole and the purine system of adenosine triphosphate (ATP), making it an ideal core for molecules targeting ATP-binding sites, most notably in protein kinases. The addition of the nitrogen atom in the six-membered ring can modulate physicochemical properties, improve binding affinity, and create novel intellectual property space.
This has led to the successful development of several FDA-approved drugs containing this core, including the kinase inhibitors vemurafenib and pexidartinib.[1] The specific building block, This compound , combines this privileged core with two critical features:
-
A C3-Carbaldehyde: This aldehyde group is a highly versatile chemical handle, serving as an electrophilic center for a vast array of transformations to build molecular complexity.[2]
-
A C6-Methoxy Group: This electron-donating group modulates the electronic character of the pyridine ring and can serve as a hydrogen bond acceptor, potentially enhancing interactions with biological targets.
This unique combination makes it a powerful starting material for constructing libraries of compounds for screening and lead optimization.
Synthesis of the Building Block: Vilsmeier-Haack Formylation
The most direct and widely used method for introducing a formyl group at the electron-rich C-3 position of a 7-azaindole is the Vilsmeier-Haack reaction.[3][4][5] This reaction utilizes a Vilsmeier reagent, a potent electrophile, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Mechanism Insight: The reaction begins with the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent) from DMF and POCl₃. The electron-rich pyrrole ring of the 6-methoxy-7-azaindole then attacks this electrophile, preferentially at the C-3 position. The resulting iminium ion intermediate is stable until it is hydrolyzed during aqueous workup to yield the final aldehyde product.[4]
Caption: Vilsmeier-Haack Reaction Workflow.
Protocol 2.1: Synthesis of this compound
Materials:
-
6-Methoxy-1H-pyrrolo[2,3-b]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ice bath, magnetic stirrer, and standard glassware under an inert atmosphere (N₂ or Ar)
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, dissolve 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of starting material).
-
Vilsmeier Reagent Formation: In a separate flask, carefully add POCl₃ (1.2 eq) to anhydrous DMF (3.0 eq) at 0 °C. Stir for 30 minutes to pre-form the Vilsmeier reagent.
-
Addition: Cool the solution of the starting material to 0 °C using an ice bath. Add the pre-formed Vilsmeier reagent dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of undesired byproducts.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Quench and Hydrolysis: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated solution of NaHCO₃. This step is highly exothermic and should be performed in a fume hood with caution.
-
Self-Validation: The goal is to neutralize the acid and hydrolyze the iminium intermediate. The pH should be adjusted to >8. The product often precipitates as a solid.
-
-
Isolation: Stir the resulting slurry for 1 hour. Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and then with a small amount of cold diethyl ether to aid in drying.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography (e.g., eluting with ethyl acetate/hexanes) to yield the pure aldehyde.
| Property | Value | Reference |
| CAS Number | 944900-73-6 | [6][7] |
| Molecular Formula | C₉H₈N₂O₂ | [6][7] |
| Molecular Weight | 176.17 g/mol | [6][7] |
| Appearance | Off-white to yellow solid | |
| Purity | Typically ≥97% | [8] |
| Storage | 2-8°C, under inert atmosphere | [7] |
Key Transformations and Application Protocols
The aldehyde functionality serves as a versatile linchpin for diversification. Below are protocols for two of the most powerful transformations used in drug discovery.
A. Reductive Amination: Forging Key C-N Bonds
Reductive amination is a cornerstone reaction for installing amine side chains, which are critical for solubility, pharmacokinetic properties, and target engagement, particularly for kinase inhibitors that form hydrogen bonds in the ATP hinge region.[9][10] The process involves the formation of an imine or iminium ion, which is then reduced in situ.
Caption: General workflow for one-pot reductive amination.
Protocol 3.1: One-Pot Reductive Amination
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Acetic acid (optional, catalytic amount)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde (1.0 eq) and the amine (1.1 eq). Dissolve the components in anhydrous DCE.
-
Iminium Formation: Stir the mixture at room temperature for 30 minutes. If the amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine (TEA) to free the amine. A catalytic amount of acetic acid can be added to facilitate iminium ion formation, especially with less reactive amines.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise over 15 minutes.
-
Expertise Note: NaBH(OAc)₃ is the preferred reagent for this transformation. It is milder than NaBH₄ and does not reduce the starting aldehyde, while being reactive enough to reduce the intermediate iminium ion. Its tolerance for slightly acidic conditions makes it ideal for a one-pot procedure.[10]
-
-
Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes, then transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to obtain the desired amine product.
B. Wittig Reaction: Strategic C=C Bond Formation
The Wittig reaction is an indispensable tool for converting aldehydes into alkenes, allowing for the extension of carbon chains and the introduction of unsaturated moieties.[11][12]
Mechanism Insight: The reaction proceeds via the nucleophilic attack of a phosphorus ylide on the aldehyde's carbonyl carbon. This forms a zwitterionic intermediate known as a betaine, which rapidly collapses into a four-membered oxaphosphetane ring. This unstable intermediate then fragments to yield the thermodynamically stable triphenylphosphine oxide and the desired alkene.[11][13]
Caption: The Wittig reaction pathway.
Protocol 3.2: Wittig Olefination
Materials:
-
Appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide) (1.2 eq)
-
Strong base (e.g., n-Butyllithium (n-BuLi), potassium tert-butoxide (KOt-Bu)) (1.1 eq)
-
This compound (1.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Inert atmosphere (N₂ or Ar)
Procedure:
-
Ylide Generation: In a flame-dried, two-neck flask under inert atmosphere, suspend the phosphonium salt (1.2 eq) in anhydrous THF. Cool the suspension to 0 °C (or -78 °C for n-BuLi).
-
Slowly add the base (e.g., a solution of n-BuLi in hexanes) dropwise. A distinct color change (often to deep red or orange) indicates the formation of the ylide. Stir the mixture at this temperature for 1 hour.
-
Trustworthiness: This step is moisture-sensitive. Anhydrous conditions and an inert atmosphere are critical for successful and high-yielding ylide formation.
-
-
Aldehyde Addition: In a separate flask, dissolve the aldehyde (1.0 eq) in anhydrous THF. Cool this solution to 0 °C.
-
Using a cannula or syringe, slowly transfer the aldehyde solution to the flask containing the pre-formed ylide.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Quench: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude material via silica gel column chromatography. The main challenge is separating the alkene product from the triphenylphosphine oxide byproduct. A less polar solvent system often helps elute the product first.
Case Study: Synthesis of a Kinase Inhibitor Scaffold
This building block is ideally suited for constructing molecules targeting the kinase hinge region. A common synthetic strategy involves using reductive amination to append a substituted aromatic group that can occupy the hydrophobic pocket near the ATP-binding site.
Caption: Synthetic route to a complex kinase inhibitor scaffold.
This hypothetical pathway demonstrates how a few high-yielding, reliable reactions starting from This compound can rapidly generate complex, drug-like molecules. The initial reductive amination installs a key pharmacophore, and subsequent steps can be tailored to optimize potency and selectivity against a specific kinase target.
References
-
Gong, Y., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Singh, M., & Singh, A. (2021). Azaindole Therapeutic Agents. PubMed Central. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 7-Azaindole Derivatives: Exploring Synthesis and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological activity and material applications of 7-azaindole derivatives. Retrieved from [Link]
-
LookChem. (n.d.). Cas 227180-23-6, 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde. Retrieved from [Link]
-
Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Ivonin, S. P., et al. (2021). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Al-Trawneh, M., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PubMed Central. Retrieved from [Link]
-
Rajput, S. S., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences. Retrieved from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
-
Yavuz, I., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Arkivoc. Retrieved from [Link]
-
Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Retrieved from [Link]
-
ChemWhat. (n.d.). 6-Methoxy-7-azaindole-3-carbaldehyde CAS#: 944900-73-6. Retrieved from [Link]
-
Autech. (n.d.). This compound, 97% Purity. Retrieved from [Link]
-
Chemicool. (n.d.). The Chemical Versatility of 7-Azaindole-3-carboxaldehyde in Synthesis. Retrieved from [Link]
-
MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Retrieved from [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Patrick, S. L., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. Retrieved from [Link]
-
Khan, I., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health. Retrieved from [Link]
-
Science and Education Publishing. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]
-
ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. chemwhat.com [chemwhat.com]
- 7. achmem.com [achmem.com]
- 8. calpaclab.com [calpaclab.com]
- 9. mdpi.com [mdpi.com]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Wittig Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered issues during the synthesis of this important heterocyclic building block. The primary synthetic route involves the Vilsmeier-Haack formylation of 6-methoxy-1H-pyrrolo[2,3-b]pyridine (also known as 6-methoxy-7-azaindole).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and efficient method is the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, in this case, the pyrrole moiety of the 6-methoxy-1H-pyrrolo[2,3-b]pyridine core. The reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃)[1][2].
Q2: What is the Vilsmeier reagent and how is it formed?
A2: The Vilsmeier reagent is a substituted chloroiminium ion, which acts as the electrophile in the formylation reaction. It is typically formed by the reaction of a substituted amide, such as DMF, with phosphorus oxychloride. The resulting iminium salt is a weak electrophile that reacts with electron-rich aromatic systems[1][2].
Q3: Why is the formylation expected to occur at the C3 position of the pyrrolo[2,3-b]pyridine ring?
A3: The pyrrole ring of the 7-azaindole scaffold is electron-rich and thus more susceptible to electrophilic substitution than the pyridine ring. Within the pyrrole ring, the C3 position is generally the most nucleophilic and sterically accessible site for electrophilic attack, especially when the N1 position is unsubstituted. The 6-methoxy group, being an electron-donating group, further activates the heterocyclic system towards electrophilic substitution.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound via the Vilsmeier-Haack reaction.
Issue 1: Low or No Product Formation
A low yield or complete absence of the desired product is a common issue that can often be traced back to the quality of reagents, reaction conditions, or the stability of the starting material.
Potential Cause 1: Inactive Vilsmeier Reagent
-
Explanation: The Vilsmeier reagent is sensitive to moisture. If the DMF or POCl₃ used are not anhydrous, the reagent will hydrolyze, rendering it inactive for formylation.
-
Troubleshooting Suggestion:
-
Use freshly opened or properly stored anhydrous DMF.
-
Ensure that the POCl₃ is of high purity and has not been exposed to atmospheric moisture.
-
The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) in oven-dried glassware.
-
Potential Cause 2: Incomplete Reaction
-
Explanation: The formylation of heterocyclic systems can sometimes be sluggish. Insufficient reaction time or temperature may lead to a low conversion of the starting material.
-
Troubleshooting Suggestion:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
If the reaction is proceeding slowly at room temperature, consider gentle heating (e.g., 40-50 °C). However, be cautious as higher temperatures can lead to side product formation.
-
Potential Cause 3: Degradation of Starting Material
-
Explanation: While the 6-methoxy-1H-pyrrolo[2,3-b]pyridine is relatively stable, prolonged exposure to the acidic conditions of the Vilsmeier-Haack reaction, especially at elevated temperatures, could potentially lead to degradation.
-
Troubleshooting Suggestion:
-
Maintain a low reaction temperature during the addition of POCl₃ to DMF and during the initial phase of the reaction with the substrate.
-
Minimize the reaction time as much as possible, guided by reaction monitoring.
-
Issue 2: Formation of Multiple Products or Impurities
The appearance of multiple spots on a TLC plate or unexpected peaks in the NMR or LC-MS of the crude product indicates the formation of side products.
Potential Cause 1: Diformylation
-
Explanation: If the reaction conditions are too harsh (e.g., excess Vilsmeier reagent, high temperature, or prolonged reaction time), diformylation can occur, leading to the formation of a dicarbaldehyde derivative.
-
Troubleshooting Suggestion:
-
Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the substrate).
-
Maintain a lower reaction temperature and monitor the reaction closely to stop it once the desired product is formed.
-
Potential Cause 2: Reaction at other positions
-
Explanation: While formylation is expected at the C3 position, there is a possibility of minor substitution at other positions on the pyrrole or even the pyridine ring, especially if the C3 position is sterically hindered or if the reaction conditions are aggressive. The electron-donating 6-methoxy group could potentially activate the pyridine ring for electrophilic attack, though this is less likely than reaction on the pyrrole ring.
-
Troubleshooting Suggestion:
-
Careful control of reaction temperature and stoichiometry of the Vilsmeier reagent is crucial for regioselectivity.
-
Purification by column chromatography is often necessary to separate regioisomers.
-
Potential Cause 3: Incomplete Hydrolysis of the Iminium Intermediate
-
Explanation: The Vilsmeier-Haack reaction proceeds through an iminium salt intermediate, which is hydrolyzed to the aldehyde during the aqueous work-up. Incomplete hydrolysis will result in the presence of the iminium salt or its partially hydrolyzed products in the crude material.
-
Troubleshooting Suggestion:
-
Ensure that the aqueous work-up is performed thoroughly. The hydrolysis is typically carried out by adding the reaction mixture to ice-cold water or a dilute aqueous base (e.g., sodium bicarbonate or sodium acetate solution)[3].
-
Stir the mixture for a sufficient amount of time during the work-up to allow for complete hydrolysis. Gentle heating of the aqueous mixture during work-up can sometimes facilitate the hydrolysis of stubborn iminium salts.
-
Issue 3: Difficulties in Product Purification
This compound is a relatively polar molecule, which can present challenges during purification.
Potential Cause 1: Poor Separation in Column Chromatography
-
Explanation: The polarity of the product and potential impurities may be similar, leading to co-elution during column chromatography on silica gel.
-
Troubleshooting Suggestion:
-
Solvent System Optimization: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. For highly polar compounds, a system like dichloromethane/methanol might be more effective.
-
Use of Additives: Adding a small amount of a modifier to the eluent can improve separation. For instance, a small percentage of triethylamine can help in reducing the tailing of basic compounds on silica gel.
-
Alternative Stationary Phases: If separation on silica gel is challenging, consider using a different stationary phase, such as alumina (neutral or basic), or reversed-phase silica gel (C18).
-
Potential Cause 2: Difficulty in Recrystallization
-
Explanation: Finding a suitable solvent system for recrystallization can be challenging. The product may be too soluble in polar solvents and poorly soluble in non-polar solvents.
-
Troubleshooting Suggestion:
-
Solvent Screening: Experiment with a range of single solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene).
-
Mixed Solvent Systems: A mixed solvent system is often effective. Dissolve the crude product in a small amount of a hot solvent in which it is soluble (e.g., ethanol or ethyl acetate), and then add a less polar solvent in which it is sparingly soluble (e.g., hexanes or water) dropwise until turbidity is observed. Allow the solution to cool slowly.
-
Experimental Protocols
General Procedure for Vilsmeier-Haack Formylation
This protocol is a general guideline and may require optimization for specific scales and equipment.
Materials:
-
6-methoxy-1H-pyrrolo[2,3-b]pyridine
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for column chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.1-1.5 equivalents) dropwise to the stirred DMF via the dropping funnel, maintaining the internal temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Formylation Reaction: Dissolve 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous DCM and add it to the freshly prepared Vilsmeier reagent at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture in an ice bath and carefully quench it by slowly adding it to a vigorously stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution. Continue stirring until the evolution of gas ceases and the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
Table 1: Troubleshooting Summary
| Issue | Potential Cause | Troubleshooting Suggestion |
| Low or No Product | Inactive Vilsmeier reagent | Use anhydrous reagents and inert atmosphere. |
| Incomplete reaction | Monitor reaction by TLC/LC-MS; consider gentle heating. | |
| Starting material degradation | Maintain low temperature; minimize reaction time. | |
| Multiple Products | Diformylation | Control stoichiometry and temperature. |
| Reaction at other positions | Use mild conditions; purify by column chromatography. | |
| Incomplete hydrolysis | Ensure thorough aqueous work-up, possibly with gentle heating. | |
| Purification Issues | Poor chromatographic separation | Optimize eluent system; use additives or alternative stationary phases. |
| Difficulty in recrystallization | Screen single and mixed solvent systems. |
Visualization
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack synthesis.
Troubleshooting Decision Tree for Low Yield
Sources
Technical Support Center: Optimizing the Synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, troubleshoot common issues, and ultimately optimize the yield and purity of this valuable building block. The primary synthetic route discussed is the Vilsmeier-Haack formylation of 6-methoxy-1H-pyrrolo[2,3-b]pyridine.
I. Understanding the Vilsmeier-Haack Reaction: A Mechanistic Overview
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings.[1][2] In the context of synthesizing this compound, the reaction proceeds through several key steps. First, dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) react to form the electrophilic Vilsmeier reagent, a chloroiminium salt.[3][4][5] This reagent then undergoes an electrophilic aromatic substitution with the electron-rich pyrrolo[2,3-b]pyridine ring system.[4][6] The final step involves the hydrolysis of the resulting iminium intermediate to yield the desired aldehyde.[1][3][5]
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific challenges you may encounter during the synthesis of this compound.
dot
Caption: Troubleshooting workflow for optimizing the synthesis.
Q1: My reaction has resulted in a low yield of the desired product. What are the most likely causes?
A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture. Ensure you are using anhydrous DMF and that your glassware is thoroughly dried.[7] Moisture can quench the Vilsmeier reagent, leading to significantly lower yields.
-
Reagent Purity: Use freshly distilled or a new bottle of phosphorus oxychloride (POCl₃). Over time, POCl₃ can degrade.
-
Molar Ratios: The stoichiometry of DMF to POCl₃ is crucial for efficient Vilsmeier reagent formation. An excess of POCl₃ can sometimes lead to decomposition of the starting material.[7] A common starting point is a slight excess of the Vilsmeier reagent relative to the 6-methoxy-1H-pyrrolo[2,3-b]pyridine substrate.
-
-
Reaction Temperature:
-
Vilsmeier Reagent Formation: This step is typically exothermic and should be performed at a low temperature, usually 0°C, to ensure controlled formation of the reagent.[7]
-
Reaction with Substrate: The electrophilicity of the Vilsmeier reagent is relatively weak.[3] Therefore, the reaction with the pyrrolopyridine may require warming to room temperature or even gentle heating. The optimal temperature will depend on the reactivity of your specific substrate and should be determined empirically.[8]
-
-
Incomplete Reaction or Inefficient Work-up:
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.
-
Hydrolysis: The final step of the work-up involves hydrolysis of the iminium intermediate to the aldehyde.[1][3][5] Ensure that the hydrolysis is complete by stirring the reaction mixture with an aqueous solution (often a mild base like sodium acetate or sodium bicarbonate) for a sufficient amount of time.[6] Incomplete hydrolysis will result in the iminium salt, which will not be your desired product.
-
Q2: I am observing a complex mixture of products in my crude reaction. What are the potential side reactions?
A2: The formation of multiple products can be attributed to several side reactions:
-
Diformylation: Although less common, if the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time), diformylation at other positions on the pyrrolopyridine ring could occur.
-
Reaction at other positions: While the 3-position of the pyrrole ring in 7-azaindole derivatives is generally the most electron-rich and favored for electrophilic substitution, reaction at other positions is a possibility, leading to isomeric impurities that can be difficult to separate.[3][9]
-
Polymerization/Degradation: Pyrrole-containing compounds can be sensitive to strongly acidic conditions. The Vilsmeier-Haack reaction is conducted under acidic conditions, which can lead to polymerization or degradation of the starting material or product if not carefully controlled.
To mitigate these side reactions, it is crucial to maintain careful control over the reaction temperature and stoichiometry.
Q3: What is the best method for purifying this compound?
A3: The most common and effective method for purifying this compound is column chromatography on silica gel .
-
Stationary Phase: Standard silica gel is typically sufficient. However, for nitrogen-containing heterocyclic compounds that can be sensitive to the acidic nature of silica, consider using deactivated silica gel (by pre-treating with a solution of triethylamine in your eluent) or neutral alumina to prevent streaking and potential degradation of the product on the column.[10]
-
Eluent System: A good starting point for the eluent system is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[10] The polarity can be fine-tuned based on TLC analysis of your crude product. Adding a small amount of a polar solvent like methanol can help improve the peak shape for polar compounds.[10]
Recrystallization can also be an effective final purification step to obtain highly pure material, provided a suitable solvent system can be identified.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum should show a characteristic signal for the aldehyde proton (around 9-10 ppm) and distinct aromatic signals for the pyrrolopyridine core.[11][12]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product (C₉H₈N₂O₂, MW: 176.17 g/mol ).[13][14]
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch for the aldehyde group, typically in the range of 1650-1700 cm⁻¹.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for assessing the purity of your final product.
III. Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol provides a general procedure. Optimization of reagent quantities, temperature, and reaction time may be necessary.
Materials:
-
6-methoxy-1H-pyrrolo[2,3-b]pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (e.g., 5-10 equivalents relative to the starting material).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (e.g., 1.2-1.5 equivalents) dropwise to the DMF via the dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, stir the mixture at 0°C for an additional 30 minutes to allow for the formation of the Vilsmeier reagent.[7]
-
Dissolve 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a minimal amount of anhydrous DCM or DCE.
-
Add the solution of the starting material dropwise to the Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC. Gentle heating (e.g., 40-50°C) may be required to drive the reaction to completion.
-
Once the reaction is complete, cool the mixture back to 0°C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Procedure:
-
Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the dissolved crude product onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher, as determined by TLC).
-
Collect the fractions containing the desired product (monitor by TLC).
-
Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified this compound.
IV. Data Presentation
Table 1: Reagent Stoichiometry and Reaction Conditions
| Reagent | Molar Equivalents | Role | Key Considerations |
| 6-methoxy-1H-pyrrolo[2,3-b]pyridine | 1.0 | Substrate | Ensure high purity |
| POCl₃ | 1.2 - 1.5 | Vilsmeier Reagent Component | Use fresh, high-purity reagent |
| DMF | 5 - 10 | Solvent & Reagent | Must be anhydrous |
| Condition | Value | Purpose | Notes |
| Temperature (Reagent Formation) | 0°C | Control exothermic reaction | Maintain temperature during addition |
| Temperature (Reaction) | Room Temp to 50°C | Drive reaction to completion | Optimize based on TLC monitoring |
| Reaction Time | 2 - 6 hours | Ensure complete conversion | Monitor by TLC |
V. Visualizing the Process
dot
Caption: Key stages of the Vilsmeier-Haack reaction.
VI. References
-
Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. [Link]
-
Vilsmeier-Haack Reaction - NROChemistry. [Link]
-
Vilsmeier-Haack reaction - chemeurope.com. [Link]
-
Vilsmeier–Haack reaction - Wikipedia. [Link]
-
The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole. - ResearchGate. [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]
-
This compound - Achmem. [Link]
-
Micellar effects on kinetics and mechanism of Vilsmeier–Haack formylation and acetylation with Pyridines - Chemical Papers. [Link]
-
Direct and Efficient Synthesis of Pyrrole-3-carbaldehydes by Vilsmeier–Haack Formylation of Pyrroles with Sterically Crowded Amides | Request PDF - ResearchGate. [Link]
-
This compound, 97% Purity, C9H8N2O2, 100 mg. [Link]
-
This compound - Sunway Pharm Ltd. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - MDPI. [Link]
-
WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents.
-
1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O | CID 5372812 - PubChem. [Link]
-
Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study - RSC Publishing. [Link]
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC - PubMed Central. [Link]
-
1H-Pyrrolo[2,3-b]pyridine - the NIST WebBook. [Link]
-
SYNTHESIS OF PYRROLO[3][6]PYRIDO[2,4-d]PYRIMIDIN-6-ONES AND RELATED NEW HETEROCYCLES Tamás Zelenyák,a Imre Fejes,a Jérôme-Ben - Semantic Scholar. [Link]
Sources
- 1. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack reaction [chemeurope.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. achmem.com [achmem.com]
- 14. This compound - CAS:944900-73-6 - Sunway Pharm Ltd [3wpharm.com]
Technical Support Center: 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Guide ID: TSC-944900-73-6 Last Updated: December 31, 2025 Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (CAS No. 944900-73-6). This document provides researchers, scientists, and drug development professionals with essential information on the stability and storage of this compound, along with troubleshooting advice for common experimental challenges. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, making the proper handling of its derivatives critical for successful research outcomes.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
This compound's stability is influenced by its two primary functional regions: the electron-rich 7-azaindole ring system and the reactive aldehyde group. To minimize degradation, the following conditions are strongly recommended.
Causality: The aldehyde group is susceptible to oxidation to a carboxylic acid, while the pyrrole ring can be sensitive to light and acid-catalyzed polymerization. An inert, cold, and dark environment mitigates these degradation pathways.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C[3] | Slows the rate of potential decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[3][4] | Prevents oxidation of the aldehyde functional group by atmospheric oxygen. |
| Light | Amber vial or dark location[5] | The pyrrolo[2,3-b]pyridine scaffold can be light-sensitive. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis and potential moisture-mediated degradation. |
Q2: How should I prepare and store solutions of this compound?
For experimental use, stock solutions are often prepared. The choice of solvent and storage method is critical to ensure the solution's integrity.
-
Recommended Solvents: Anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are suitable for creating stock solutions.
-
Preparation: Always use high-purity, anhydrous solvents. If possible, degas the solvent with an inert gas before use to remove dissolved oxygen.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Repeatedly warming the solution to room temperature can introduce moisture and oxygen, accelerating degradation.
Q3: What are the primary signs of compound degradation?
Visual inspection and analytical checks are key to verifying compound quality before use.
-
Visual Changes: A noticeable change in color from off-white/pale yellow to a more intense yellow or brown hue often indicates degradation, likely due to oxidation or polymerization.
-
Solubility Issues: The pure compound should be soluble in common organic solvents. Reduced solubility or the presence of insoluble particulates can be a sign of degradation product formation.
-
Analytical Changes: A purity check via LC-MS, HPLC, or NMR is the most definitive method. Look for the appearance of new peaks. On a TLC plate, degradation products, such as the oxidized carboxylic acid, will typically appear as a more polar spot (lower Rf value).
Q4: What are the known chemical incompatibilities?
To prevent reaction failure or hazardous situations, avoid mixing this compound with:
-
Strong Oxidizing Agents: These can rapidly and exothermically oxidize the aldehyde group.[6]
-
Strong Acids: The 7-azaindole ring system can be unstable in the presence of strong acids.[6][7]
-
Strong Bases: While the pyrrole N-H is weakly acidic, strong bases can deprotonate it, which may be undesirable depending on the desired reaction pathway.
Troubleshooting Experimental Issues
This section addresses common problems encountered during reactions involving this compound and provides a logical workflow for diagnosis.
Problem 1: My reaction yield is consistently low, or I'm observing significant side product formation.
If you are confident in your reaction setup and other reagents, the starting material is a likely culprit.
Troubleshooting Workflow:
Sources
- 1. ajol.info [ajol.info]
- 2. nbinno.com [nbinno.com]
- 3. achmem.com [achmem.com]
- 4. 1H-Pyrrolo[2,3-c]pyridine-3-carbaldehyde|CAS 25957-65-7 [benchchem.com]
- 5. 4649-09-6|1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
Technical Support Center: Formylation of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers encountering challenges with the formylation of 6-methoxy-1H-pyrrolo[2,3-b]pyridine (also known as 6-methoxy-7-azaindole). The Vilsmeier-Haack reaction is the most common and effective method for this transformation, aiming to produce the valuable synthetic intermediate, 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.[1] However, the nuanced reactivity of the 7-azaindole scaffold can lead to specific side reactions. This document is structured as a series of frequently asked questions and a detailed troubleshooting guide to address these issues directly.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction, and why is it the preferred method for formylating 6-methoxy-7-azaindole?
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[2] It involves two key stages:
-
Formation of the Vilsmeier Reagent: An N,N-disubstituted formamide, typically N,N-dimethylformamide (DMF), reacts with an activating agent like phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3][4][5]
-
Electrophilic Aromatic Substitution: The electron-rich 7-azaindole ring attacks the electrophilic carbon of the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during aqueous work-up to yield the final aldehyde.[5][6]
This method is ideal for 6-methoxy-7-azaindole because the Vilsmeier reagent is a relatively mild electrophile, which is highly effective for activated substrates but avoids the harsh conditions of other formylation techniques that could lead to substrate degradation.[5]
Caption: Figure 2: C3-formylation is the desired kinetic product.
Problem 3: Formation of Dimeric or Polymeric Byproducts
The crude product shows high molecular weight species by LCMS, and the material is often difficult to purify, appearing as a colored solid or oil.
-
Cause: Indole and azaindole derivatives can sometimes form dimeric or trimeric species under Vilsmeier conditions. [2][7]This can happen if the initially formed C3-iminium salt acts as an electrophile and attacks another molecule of the starting material before it is hydrolyzed.
-
Solutions:
-
Reverse Addition: Add the solution of the substrate in DMF to the pre-formed Vilsmeier reagent. This ensures that the substrate is never in excess relative to the electrophile, minimizing the chance of it acting as a nucleophile towards the product intermediate.
-
Dilution: Running the reaction under more dilute conditions can disfavor intermolecular side reactions.
-
Efficient Quenching: Ensure the reaction is quenched and hydrolyzed promptly upon completion to convert the reactive iminium intermediate to the more stable aldehyde.
-
-
Optimized Protocols
Protocol 1: Standard C3-Formylation of 6-Methoxy-7-azaindole
-
To a round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (10 volumes, e.g., 10 mL per 1 g of substrate).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise, ensuring the internal temperature does not exceed 10°C. Stir for 20 minutes at 0°C to allow for the complete formation of the Vilsmeier reagent.
-
Add 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq.) portion-wise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate) until the starting material is consumed.
-
Carefully pour the reaction mixture onto crushed ice (~20 volumes).
-
Slowly add a saturated aqueous solution of NaHCO₃ or 3M NaOH with vigorous stirring until the mixture is basic (pH ~9).
-
Stir the resulting suspension for 1 hour at room temperature. The product may precipitate.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. If no solid forms, extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography or recrystallization to afford this compound.
Protocol 2: Hydrolytic Removal of N-Formyl Group
If a mixture of C- and N-formylated products is obtained:
-
Dissolve the crude product in a mixture of methanol and water (e.g., 4:1 ratio).
-
Add potassium carbonate (K₂CO₃, 2.0 eq.) and stir the mixture at room temperature.
-
Monitor the reaction by TLC for the disappearance of the N-formylated species. This may take several hours.
-
Once complete, neutralize the mixture with 1M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate, dry the organic layer, and concentrate.
-
Purify as described in Protocol 1.
Caption: Figure 3: A workflow for diagnosing and solving common issues.
References
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Patrick, D. A., et al. (2018). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Omega.
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Alkenes. Organic Reactions.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Professor Dave Explains. (2021). The Vilsmeier Reaction. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Rajput, A. P., & Kuwar, A. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
- Akbari, J., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxide-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its reactions. Mediterranean Journal of Chemistry.
-
Lead Sciences. (n.d.). 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. Retrieved from [Link]
-
Guillarme, S., & Legros, F. (2006). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. Retrieved from [Link]
- Mphahlele, M. J., & Maluleka, M. M. (2019). Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Organic & Biomolecular Chemistry.
- Nagarajan, R., & Perumal, P. T. (1970). Acylation of Indoles by 5uff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. Canadian Journal of Chemistry.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc.
Sources
- 1. achmem.com [achmem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this important heterocyclic aldehyde. Our goal is to equip you with the scientific rationale and practical protocols to consistently achieve high purity.
Introduction: The Challenge of Purity
This compound, a key building block in medicinal chemistry, often presents purification challenges stemming from its synthesis, typically the Vilsmeier-Haack formylation of 6-methoxy-1H-pyrrolo[2,3-b]pyridine. The inherent reactivity of the pyrrolopyridine core and the aldehyde functionality can lead to a range of impurities. This guide will walk you through identifying and resolving these issues.
Troubleshooting Guide: A-to-Z Problem Solving
This section is designed to provide direct answers to specific experimental issues you may encounter.
Problem 1: My final product is a persistent yellow or brown color, even after initial purification.
Possible Causes & Solutions:
-
Oxidation: The electron-rich pyrrolopyridine ring system is susceptible to oxidation, which can generate colored impurities.
-
Residual Vilsmeier-Haack Reagent Adducts: Incomplete hydrolysis of the iminium salt intermediate from the Vilsmeier-Haack reaction can lead to colored byproducts.
-
Expert Insight: Ensure the reaction workup includes a thorough aqueous quench, sometimes with a mild base like sodium bicarbonate, to completely hydrolyze any remaining iminium species.
-
-
Highly Conjugated Byproducts: The synthesis can sometimes generate small amounts of highly conjugated, colored byproducts.[1]
-
Expert Insight: A charcoal treatment can be effective.[1] Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane), add a small amount of activated charcoal, stir for a short period, and then filter through celite before proceeding with further purification. Be aware that this may lead to some loss of the desired product.
-
Problem 2: I'm seeing unreacted 6-methoxy-1H-pyrrolo[2,3-b]pyridine in my final product.
Possible Causes & Solutions:
-
Incomplete Reaction: The Vilsmeier-Haack reaction may not have gone to completion.
-
Expert Insight: While optimizing the reaction is key, purification can effectively remove the starting material. The starting material is significantly less polar than the desired aldehyde. A well-optimized column chromatography protocol should provide good separation.
-
Problem 3: My compound is "oiling out" during recrystallization instead of forming crystals.
Possible Causes & Solutions:
-
Supersaturation or Low Melting Point: This occurs when the compound's melting point is lower than the solution temperature or the solution is too concentrated.[1]
-
Expert Insight:
-
Slow Down Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[1]
-
Dilute the Solution: Add more of the hot solvent to prevent rapid supersaturation upon cooling.[1]
-
Change the Solvent System: The chosen solvent may not be appropriate. Experiment with different single or mixed solvent systems.
-
Seeding: If you have a pure crystal, add it to the cooled solution to induce crystallization.[1]
-
-
Problem 4: My aldehyde is degrading on the silica gel column.
Possible Causes & Solutions:
-
Acidity of Silica Gel: Aldehydes can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[3]
-
Expert Insight:
-
Deactivate the Silica: Pre-treat the silica gel with a small amount of a non-nucleophilic base like triethylamine. This can be done by adding a small percentage (e.g., 0.1-1%) of triethylamine to your eluent.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina for your chromatography.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A1: The most common impurities are typically:
-
Unreacted 6-methoxy-1H-pyrrolo[2,3-b]pyridine: The starting material for the Vilsmeier-Haack formylation.
-
Oxidation products: Leading to discoloration.
-
Residual solvents: From the reaction or purification steps.
-
Byproducts from the Vilsmeier-Haack reagent: Though usually removed during aqueous workup.
Q2: What is the best general-purpose purification method for this compound?
A2: A two-step approach is often most effective:
-
Flash Column Chromatography: To remove the bulk of impurities with different polarities.
-
Recrystallization: To achieve high final purity and obtain a crystalline solid.
Q3: Can I use reverse-phase chromatography for purification?
A3: Yes, for polar compounds that are difficult to purify on normal-phase silica, reverse-phase chromatography (e.g., using C18-functionalized silica) can be a powerful alternative.[3] The elution order will be reversed, with more polar compounds eluting first.
Q4: How can I confirm the purity of my final product?
A4: A combination of techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To assess purity and confirm the molecular weight.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline. Optimization will be necessary based on your specific impurity profile.
-
TLC Analysis:
-
Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of ethyl acetate and hexanes.
-
Aim for an Rf value of 0.2-0.3 for the desired product to ensure good separation on the column.[4]
-
-
Column Preparation:
-
Pack a silica gel column with the chosen non-polar solvent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Adsorb the dissolved product onto a small amount of silica gel and evaporate the solvent to create a dry powder.
-
Carefully add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin elution with the non-polar solvent (e.g., 100% hexanes).
-
Gradually increase the polarity of the eluent by adding the more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.
-
Monitor the fractions by TLC.
-
-
Fraction Collection and Analysis:
-
Collect fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Table 1: Example Solvent Systems for Flash Chromatography
| Eluent System | Ratio (v/v) | Expected Observation |
| Hexanes / Ethyl Acetate | 80:20 to 50:50 | A good starting point for elution. |
| Dichloromethane / Methanol | 99:1 to 95:5 | For more polar impurities. |
Protocol 2: Recrystallization
-
Solvent Screening:
-
In separate test tubes, test the solubility of a small amount of the purified product in various solvents at room temperature and upon heating.
-
An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Recrystallization Procedure:
-
Dissolve the compound in the minimum amount of the chosen hot solvent.
-
If the solution is colored, a charcoal treatment can be performed at this stage.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Table 2: Potential Recrystallization Solvents
| Solvent | Comments |
| Ethanol / Water | A common mixed-solvent system. |
| Ethyl Acetate / Hexanes | Another effective mixed-solvent system. |
| Isopropanol | A single solvent option to explore. |
Visualization of Purification Workflow
Caption: A typical workflow for the purification of this compound.
Impurity Formation and Degradation Pathways
Caption: Potential pathways for impurity formation and degradation.
References
Technical Support Center: Large-Scale Synthesis of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Welcome to the technical support center for the large-scale synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and solutions presented here are based on established chemical principles and practical, field-proven experience to ensure scientific integrity and successful scale-up.
I. Troubleshooting Guide: Navigating Common Synthesis Challenges
The large-scale synthesis of this compound, a key intermediate in pharmaceutical development, typically involves the Vilsmeier-Haack formylation of 6-methoxy-1H-pyrrolo[2,3-b]pyridine. While this reaction is generally reliable, several challenges can arise during scale-up. This section addresses these issues in a practical question-and-answer format.
Issue 1: Incomplete or Sluggish Vilsmeier-Haack Formylation
Question: My Vilsmeier-Haack reaction is showing low conversion to the desired aldehyde even after extended reaction times. What are the potential causes and how can I optimize the reaction?
Answer:
Incomplete formylation is a common hurdle in the Vilsmeier-Haack reaction, particularly on a larger scale. The primary reasons often revolve around the generation and reactivity of the Vilsmeier reagent, as well as the reaction conditions. Here’s a systematic approach to troubleshooting:
-
Vilsmeier Reagent Formation and Stability: The Vilsmeier reagent, a chloroiminium ion, is formed from a substituted amide (commonly DMF) and an activating agent like phosphorus oxychloride (POCl₃).[1][2] Its formation and stability are critical.
-
Reagent Quality: Ensure that both DMF and POCl₃ are of high purity and anhydrous. Moisture can quench the Vilsmeier reagent and hinder the reaction.
-
Order of Addition: The standard procedure involves the slow addition of POCl₃ to chilled DMF to control the exothermic reaction and ensure complete formation of the reagent before adding the substrate.
-
Temperature Control: The formation of the Vilsmeier reagent is typically performed at low temperatures (0-10 °C).[3] Maintaining this temperature is crucial for the stability of the reagent.
-
-
Reaction Temperature and Duration: The reactivity of the pyrrolo[2,3-b]pyridine core dictates the required reaction temperature.
-
Temperature Optimization: While the Vilsmeier reagent is a weak electrophile, the electron-rich nature of the pyrrole ring facilitates the reaction.[4][5] However, if the reaction is sluggish, a gradual increase in temperature (e.g., to room temperature or slightly above) may be necessary.[4] Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
-
Reaction Time: Large-scale reactions may require longer durations than their lab-scale counterparts. Ensure the reaction is monitored until the starting material is consumed.
-
-
Solvent Choice: The choice of solvent can influence the solubility of the substrate and the reactivity of the Vilsmeier reagent.
Issue 2: Formation of Impurities and Side Products
Question: I am observing significant impurity formation in my large-scale reaction, leading to difficult purification. What are the likely side reactions and how can they be minimized?
Answer:
Side product formation is a frequent challenge in scaling up electrophilic aromatic substitution reactions. In the context of the Vilsmeier-Haack formylation of 6-methoxy-1H-pyrrolo[2,3-b]pyridine, several side reactions can occur:
-
Diformylation: Although formylation is regioselective for the electron-rich C3 position of the pyrrole ring, prolonged reaction times or excessive Vilsmeier reagent can lead to diformylation.[3]
-
Mitigation: Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). Monitor the reaction closely and stop it once the starting material is consumed to prevent over-reaction.
-
-
Polymerization/Decomposition: The acidic nature of the Vilsmeier-Haack reaction conditions can lead to the degradation of sensitive heterocyclic substrates, especially at elevated temperatures.
-
Mitigation: Maintain the lowest effective reaction temperature. A carefully controlled work-up procedure, involving quenching the reaction mixture with a cold aqueous base (e.g., sodium acetate or sodium carbonate solution), is crucial to neutralize the acidic medium promptly.[1]
-
-
Chlorination: In some cases, the use of POCl₃ can lead to chlorination of the aromatic ring as a side reaction, although this is less common for electron-rich pyrroles.
-
Mitigation: Careful control of reaction temperature and stoichiometry of POCl₃ is key.
-
Issue 3: Challenges in Product Isolation and Purification
Question: I am experiencing low isolated yields after work-up and purification. What are the best practices for isolating and purifying this compound on a large scale?
Answer:
Efficient isolation and purification are critical for achieving a high overall yield and purity of the final product.
-
Work-up Procedure:
-
Hydrolysis: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde.[2] This is typically achieved by adding the reaction mixture to a cold aqueous solution.
-
pH Adjustment: Careful neutralization of the reaction mixture is essential. The product is an aldehyde and can be sensitive to strongly acidic or basic conditions. A buffered work-up using sodium acetate can be effective.[1]
-
Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Multiple extractions will ensure complete recovery of the product.
-
-
Purification Strategy:
-
Crystallization/Recrystallization: If the crude product is a solid and of reasonable purity, direct crystallization or recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective and scalable purification method.
-
Column Chromatography: For less pure crude material, column chromatography is necessary.
-
Stationary Phase: Silica gel is commonly used. However, for nitrogen-containing heterocycles that may be sensitive to acidic silica, using deactivated silica (e.g., treated with triethylamine) or neutral alumina can be beneficial.[6]
-
Solvent System: A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is a good starting point.[6]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the large-scale synthesis of this compound?
A1: With an optimized protocol, yields for the Vilsmeier-Haack formylation on a large scale can typically range from 70% to 85%. However, this is highly dependent on the reaction scale, purity of reagents, and the efficiency of the work-up and purification procedures.
Q2: Are there any alternative, milder formylation methods for this substrate?
A2: While the Vilsmeier-Haack reaction is the most common and cost-effective method for this transformation, other formylation procedures exist. For sensitive substrates, methods like the Duff reaction or the use of other formylating agents could be explored, though they may be less suitable for large-scale production due to reagent cost or reaction conditions.[7]
Q3: What are the key safety precautions to consider during this synthesis?
A3: Phosphorus oxychloride (POCl₃) is a highly corrosive and moisture-sensitive reagent. It reacts violently with water and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The Vilsmeier-Haack reaction itself is exothermic and requires careful temperature control, especially during the addition of POCl₃ to DMF.
Q4: How can I confirm the identity and purity of the final product?
A4: The identity and purity of this compound should be confirmed using standard analytical techniques, including:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
III. Experimental Protocols and Data
Detailed Protocol for Vilsmeier-Haack Formylation
This protocol is a representative procedure for the synthesis of this compound.
Materials:
-
6-methoxy-1H-pyrrolo[2,3-b]pyridine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add anhydrous DMF (10 volumes relative to the substrate).
-
Cool the DMF to 0-5 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0-5 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
In a separate flask, dissolve 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous DCM (5 volumes).
-
Add the solution of the substrate to the pre-formed Vilsmeier reagent dropwise at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Prepare a solution of sodium acetate (4.0 equivalents) in water (20 volumes). Cool this solution in an ice-water bath.
-
Carefully and slowly pour the reaction mixture into the cold sodium acetate solution with vigorous stirring to quench the reaction and hydrolyze the iminium intermediate.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
| Parameter | Lab Scale (1 g) | Pilot Scale (100 g) |
| Equivalents of POCl₃ | 1.2 | 1.15 |
| Reaction Temperature | 0 °C to RT | 5-10 °C to RT |
| Reaction Time | 4 hours | 6 hours |
| Typical Isolated Yield | 82% | 78% |
| Purity (by HPLC) | >98% | >97% |
IV. Visualizations
Vilsmeier-Haack Reaction Workflow
Caption: Decision tree for troubleshooting low reaction yields.
V. References
-
NROChemistry. Vilsmeier-Haack Reaction. [Link]
-
YouTube. Vilsmeier-Haack Reaction. [Link]
-
Wikipedia. Vilsmeier–Haack reaction. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Rajput, et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
-
MDPI. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]
-
Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
Scribd. Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues. [Link]
Sources
Technical Support Center: Synthesis of Substituted 1H-Pyrrolo[2,3-b]pyridines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and functionalization of 1H-pyrrolo[2,3-b]pyridines, commonly known as 7-azaindoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this important heterocyclic scaffold. The 7-azaindole core is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] However, its synthesis and selective functionalization present significant challenges due to the nuanced reactivity of the fused pyrrole and pyridine rings.
This document provides troubleshooting advice and frequently asked questions (FAQs) to address specific issues encountered during synthetic campaigns.
Section 1: Understanding the Core Reactivity
Before troubleshooting specific reactions, it's crucial to understand the electronic landscape of the 7-azaindole nucleus. The pyrrole ring is electron-rich, making it susceptible to electrophilic attack, while the pyridine ring is electron-deficient. This dichotomy governs the regioselectivity of most functionalization reactions.
FAQ: What is the general order of reactivity for electrophilic substitution on an unprotected 7-azaindole?
The C3 position of the pyrrole ring is the most nucleophilic and electron-rich, making it the primary site for electrophilic attack.[3] The general order of reactivity is: C3 >> C2 > N1 . Direct electrophilic substitution on the pyridine ring (C4, C5, C6) is generally not feasible and requires alternative strategies.
Caption: Relative reactivity of the 7-azaindole core towards electrophiles.
Section 2: Troubleshooting Pyrrole Ring Functionalization
The majority of initial synthetic efforts focus on substituting the pyrrole moiety at the C2 and C3 positions.
Q1: My C3-halogenation reaction is giving low yield and a mixture of products. How can I improve regioselectivity and efficiency?
This is a common issue. While C3 is the most reactive site, harsh conditions can lead to side reactions or di-substitution. The choice of halogenating agent and conditions is critical.
Root Cause Analysis:
-
Over-bromination: Using strong reagents like elemental bromine (Br₂) can be difficult to control.
-
Decomposition: Strongly acidic conditions can cause degradation of the sensitive azaindole core.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence reagent reactivity.
Troubleshooting Protocol: Selective C3-Bromination
For a reliable and selective C3-bromination, N-Bromosuccinimide (NBS) in a polar aprotic solvent is a standard and effective choice.
-
Protection (Optional but Recommended): Protect the N1-position with a suitable group like tosyl (Ts) or 2-(trimethylsilyl)ethoxymethyl (SEM). This prevents N-halogenation and improves solubility.
-
Reagent & Solvent: Dissolve the N-protected 7-azaindole in DMF or acetonitrile.
-
Temperature Control: Cool the solution to 0 °C in an ice bath. This is crucial for controlling the reaction rate and preventing side products.
-
Reagent Addition: Add NBS (1.05 - 1.1 equivalents) portion-wise over 15-20 minutes. Adding it all at once can cause localized heating and reduce selectivity.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS. The reaction is often complete within 1-2 hours.
-
Workup: Quench the reaction with aqueous sodium thiosulfate solution to destroy any remaining NBS, followed by extraction with a suitable organic solvent (e.g., ethyl acetate).
| Reagent | Typical Conditions | Common Issues | Reference |
| NBS | DMF or CH₃CN, 0 °C to RT | Generally clean and selective. | [3] |
| Br₂ | CH₂Cl₂, AcOH, or CCl₄ | Low selectivity, potential for di-bromination. | [3] |
| I₂ / KI | Aqueous base | Milder, good for iodination. | [3] |
Q2: I need to functionalize the C2 position, but all my attempts lead to C3 substitution. What is the best strategy for C2-selective reactions?
Overcoming the intrinsic reactivity preference for C3 requires a directed strategy. The most robust method is Directed ortho-Metalation (DoM) .
Causality: DoM relies on a directing group (DG) at the N1 position that coordinates to a strong base (typically an organolithium reagent), delivering the deprotonation event to the adjacent C2 position. The resulting C2-lithiated species can then be trapped with an electrophile.
Workflow for C2-Selective Functionalization via DoM:
Caption: A typical workflow for C2-functionalization using Directed ortho-Metalation.
Detailed Protocol: C2-Iodination
-
Protection: Protect 7-azaindole with a pivaloyl (Piv) or SEM group. The SEM group is particularly effective.[4]
-
Setup: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the N1-protected 7-azaindole in anhydrous THF.
-
Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (n-BuLi, ~1.2 eq.) or lithium diisopropylamide (LDA). Stir for 1 hour at -78 °C. Using LDA can sometimes offer better selectivity.[5]
-
Quench: Add a solution of iodine (I₂) in THF (~1.5 eq.) to the reaction mixture at -78 °C.
-
Completion: Allow the reaction to slowly warm to room temperature over several hours.
-
Workup & Purification: Quench with saturated aqueous ammonium chloride (NH₄Cl), extract with an organic solvent, and purify by column chromatography.
Troubleshooting Tip: If you observe low conversion, it may indicate incomplete deprotonation. Ensure your solvent is perfectly anhydrous and the temperature is maintained at -78 °C during base addition.
Section 3: Navigating Pyridine Ring Functionalization
Substituting the electron-deficient pyridine ring is a significant challenge that typically requires metal-catalyzed cross-coupling or C-H activation strategies.
Q3: I am struggling with a Suzuki-Miyaura cross-coupling on my 4-chloro-7-azaindole derivative. The reaction is sluggish and gives significant dehalogenation. What can I do?
This is a classic problem in heteroaromatic cross-coupling. The electron-deficient nature of the pyridine ring makes oxidative addition of palladium into the C-Cl bond difficult. Furthermore, the unprotected N1-H can interfere with the catalyst.
Root Cause Analysis & Solutions:
-
Catalyst/Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be active enough. More electron-rich and bulky phosphine ligands are required to facilitate the difficult oxidative addition step.
-
Recommendation: Use advanced catalysts like Pd₂(dba)₃ with ligands such as XPhos, RuPhos, or SPhos. These have proven effective for challenging couplings on pyridine rings.[4]
-
-
N1-Interference: The acidic N-H of the pyrrole can react with the base or organometallic intermediates, deactivating the catalyst.
-
Recommendation: Always protect the N1-position. An SEM or Boc group is suitable. This is often essential for success.[4]
-
-
Base Selection: The choice of base is critical. Strong bases can promote side reactions.
-
Recommendation: Use a moderately strong inorganic base like K₂CO₃ or Cs₂CO₃. Avoid strong organic bases unless specifically required by the ligand system.
-
-
Dehalogenation: This side reaction often occurs when the reductive elimination step is slow compared to competing pathways like proto-depalladation.
-
Recommendation: Ensure your reaction medium is rigorously de-gassed to remove oxygen. Using a slightly higher catalyst loading (2-5 mol %) and a more active ligand system can accelerate the desired catalytic cycle and minimize dehalogenation.
-
Optimized Protocol for Suzuki Coupling at C4:
Q4: How can I selectively functionalize the C6 position of the 7-azaindole core?
Directing group strategies are also effective for functionalizing the pyridine ring. Snieckus and coworkers have reported an elegant "directed metalation-group dance" strategy for C6 functionalization.[6]
Mechanism Overview:
-
A carbamoyl directing group is installed at the N7 position of the pyridine nitrogen.
-
Deprotonation with a strong base (s-BuLi/TMEDA) occurs regioselectively at the C6 position, directed by the N7-carbamoyl group.
-
The resulting C6-lithiated species is quenched with an electrophile.
-
Interestingly, the carbamoyl group can then be "danced" or migrated to the N1 position under specific conditions, allowing for subsequent functionalization at other sites.[6]
This advanced method provides a powerful tool for building complex substitution patterns that are otherwise inaccessible.
Section 4: Protecting Group Strategies and Challenges
Q5: My SEM-deprotection is failing or giving multiple side products. What are the common pitfalls?
The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for protecting the N1-position, but its removal can be problematic. Standard acidic conditions (like TFA) can release formaldehyde as a byproduct, which can then react with the unprotected 7-azaindole.[4]
Common Side Reaction: The liberated formaldehyde can react with two molecules of the deprotected 7-azaindole to form a methylene-bridged dimer, complicating purification and reducing the yield of the desired product.[4]
Troubleshooting SEM-Deprotection:
| Method | Conditions | Advantages | Disadvantages & Solutions | Reference |
| Two-Step Acid/Base | 1. TFA, CH₂Cl₂, RT2. NaOH or K₂CO₃ in MeOH | Often effective. | Can lead to formaldehyde-related side products. Solution: Add a formaldehyde scavenger like 1,3-dimedone or phloroglucinol to the reaction mixture during the acidic step. | [4] |
| Fluoride-Based | TBAF in THF, 60 °C | Milder, avoids strong acid. | Can be slow. May not be compatible with other silicon-based groups in the molecule. | [4] |
| Lewis Acid | MgBr₂·OEt₂ in CH₂Cl₂ | Can be effective for stubborn cases. | Requires careful optimization of stoichiometry and temperature. | - |
Recommended Protocol (with Scavenger):
-
Dissolve the N1-SEM-protected 7-azaindole in dichloromethane (CH₂Cl₂).
-
Add a formaldehyde scavenger (e.g., 1,3-dimedone, 1.5 equivalents).
-
Add trifluoroacetic acid (TFA, 5-10 equivalents) and stir at room temperature for 2-4 hours, monitoring by TLC/LC-MS.
-
Once the reaction is complete, carefully neutralize the mixture with saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent and purify as needed.
References
-
Liu, J., Xu, G., Tang, S., & Chen, Q. (2020). Site-Selective Functionalization of 7-Azaindoles via Carbene Transfer and Isolation of N-Aromatic Zwitterions. Organic Letters. [Link]
-
Regioseletive C–H functionalization of 7-azaindoles. ResearchGate. [Link]
-
Site-Selective Functionalization of 7-Azaindoles via Carbene Transfer and Isolation of N-Aromatic Zwitterions. ACS Publications. [Link]
-
Proposed mechanism for C−H functionalization of 7‐azaindoles and anthranil. ResearchGate. [Link]
-
Larsen, J., Tveen-Jensen, K., & Kristensen, J. L. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
-
Majumder, S., Laha, J. K., & Panda, P. P. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central. [Link]
-
Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. IntechOpen. [Link]
-
Recent advances in the global ring functionalization of 7-azaindoles. ResearchGate. [Link]
-
A) 7‐Azaindole in natural and bioactive molecules and drugs with azine‐... ResearchGate. [Link]
-
Concise and efficient synthesis of 4-fluoro-1H-pyrrolo[2,3-b]pyridine. Semantic Scholar. [Link]
-
Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. PubMed. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Link]
-
One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. scielo.br. [Link]
-
Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. PubMed. [Link]
-
Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
-
Couplings of pyrrole and pyridine with heteroarylboronic acids via air-stable iron catalysis. ACS Green Chemistry. [Link]
-
Discovery of 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridines as potent inhibitors of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase. PubMed. [Link]
-
Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI. [Link]
-
NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. researchgate.net. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central - NIH. [Link]
-
Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. [Link]
Sources
- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Welcome to the technical support center for the purification of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile heterocyclic aldehyde.
Introduction: Understanding the Purification Challenges
This compound, a key intermediate in the synthesis of various pharmacologically active compounds, is frequently prepared via the Vilsmeier-Haack reaction.[1][2] While effective, this reaction can generate a variety of impurities, including unreacted starting materials, over-formylated products, and other side-products, making the purification process a critical step to ensure high purity of the final compound.[3] The inherent polarity of the aldehyde and the nitrogen-containing heterocyclic core can also present unique challenges in chromatographic and recrystallization-based purification methods.
This guide provides a structured approach to troubleshooting common issues and offers detailed protocols to achieve high purity of your target compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Column Chromatography Issues
Question 1: I'm observing poor separation and low yield after column chromatography. What are the likely causes and how can I optimize the process?
Answer: Poor separation and low yield in column chromatography can stem from several factors. Here’s a systematic approach to troubleshoot this issue:
-
Inappropriate Solvent System: The polarity of your eluent is crucial. For this compound, a moderately polar compound, a good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.
-
Optimization Strategy: Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives your product an Rf value of approximately 0.25-0.35 for good separation.[4]
-
-
Improper Column Packing: A poorly packed column with channels or cracks will lead to band broadening and inefficient separation.
-
Optimization Strategy: Ensure your silica gel is uniformly slurried and packed in the column without any air bubbles. A consistent and level sand layer at the top of the silica gel will help with even sample loading.[5]
-
-
Sample Overloading: Loading too much crude material onto the column will exceed its separation capacity.
-
Optimization Strategy: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
-
Compound Degradation on Silica: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.
-
Optimization Strategy: If you suspect degradation, consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent, e.g., 0.1-1%) or switching to a different stationary phase like neutral alumina.[4]
-
Question 2: My compound is streaking or tailing on the TLC plate and in the column. What does this indicate and how can I fix it?
Answer: Streaking or tailing is often a sign of compound interaction with the stationary phase, overloading, or the presence of highly polar impurities.
-
Acidic/Basic Nature of the Compound: The pyrrolopyridine core has basic nitrogen atoms that can interact strongly with the acidic silanol groups on the silica gel.
-
Solution: Add a small amount of a modifier to your eluent. For a basic compound like this, adding 0.1-1% triethylamine or a few drops of pyridine to the mobile phase can significantly improve peak shape by neutralizing the acidic sites on the silica.[6]
-
-
High Polarity of the Compound: The aldehyde and the heterocyclic system contribute to the compound's polarity.
-
Solution: A more polar solvent system might be necessary. Consider switching to a dichloromethane/methanol gradient if hexane/ethyl acetate is not effective.
-
Recrystallization Issues
Question 1: I'm having trouble finding a suitable solvent for recrystallization. What are some good starting points?
Answer: Finding the right recrystallization solvent is a process of trial and error, but for a compound like this compound, you should look for a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.
-
Recommended Solvents to Screen:
-
Alcohols: Ethanol, isopropanol.[7]
-
Esters: Ethyl acetate.[6]
-
Ketones: Acetone.[6]
-
Solvent/Anti-solvent systems: A common and effective technique is to dissolve the compound in a good solvent (like dichloromethane or ethyl acetate) and then slowly add a poor solvent (like hexanes or pentane) until the solution becomes cloudy. Then, gently heat until the solution is clear again and allow it to cool slowly.[6]
-
Question 2: My compound "oils out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is a common problem with polar compounds.
-
Troubleshooting Steps:
-
Slower Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath or refrigerator.[7]
-
Use a More Dilute Solution: The concentration of your compound might be too high. Add more hot solvent to dissolve the oil and then try to recrystallize from the more dilute solution.[7]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.[7]
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.[7]
-
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific impurity profile of your reaction mixture.
Protocol 1: Flash Column Chromatography
This protocol is suitable for purifying gram-scale quantities of the crude product.
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent (e.g., 5% ethyl acetate in hexanes).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Adsorb the dissolved sample onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dry, adsorbed sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity solvent system.
-
Gradually increase the polarity of the eluent (e.g., from 5% to 50% ethyl acetate in hexanes).
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Protocol 2: Recrystallization
This protocol is ideal for a final purification step to obtain highly pure, crystalline material.
-
Solvent Selection:
-
In a small test tube, add about 20-30 mg of your purified compound.
-
Add a few drops of a potential solvent and observe the solubility at room temperature.
-
If it is insoluble, gently heat the mixture. A good solvent will dissolve the compound when hot but not at room temperature.
-
If it is soluble at room temperature, it is not a suitable solvent.
-
-
Recrystallization Procedure:
-
Place the crude or column-purified material in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
-
If there are any insoluble impurities, perform a hot filtration.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Data Presentation
The following table provides representative data for the purification of this compound.
| Purification Stage | Method | Purity (by LC-MS) | Yield | Appearance |
| Crude Product | - | ~75% | - | Brownish solid |
| After Column Chromatography | Silica Gel, Hexane/EtOAc gradient | >95% | 70-85% | Off-white solid |
| After Recrystallization | Ethanol/Water | >99% | 80-90% (from chromatographed material) | White crystalline solid |
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process and workflow for the purification of this compound.
Caption: Purification workflow for this compound.
References
- BenchChem. (2025). Technical Support Center: Crystallization of 1-Acetyl-7-azaindole. Retrieved from a hypothetical BenchChem technical note inspired by the search results.
- ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- cmu.edu.jm. (2025). How to Column Aldehydes: A Comprehensive Guide. Retrieved from a hypothetical university chemistry resource inspired by the search results.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- ResearchGate. (n.d.). The role of the methoxy group in approved drugs.
- MDPI. (n.d.).
- PMC - NIH. (n.d.). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
- ResearchGate. (n.d.).
- ResearchGate. (2014).
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction.
- RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
- Google Patents. (n.d.). WO2020050368A1 - Method for preparing vilsmeier reagent.
- Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Current Chemistry Letters, 2, 187-194.
Sources
Technical Support Center: Analytical Methods for Monitoring 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Synthesis
<
Welcome to the technical support center for the synthesis and analysis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the analytical monitoring of this important synthetic intermediate. As a key building block in medicinal chemistry, robust and reliable analytical methods are paramount for ensuring reaction success, purity, and yield.[1][2]
Introduction: The Vilsmeier-Haack Formylation of 6-Methoxy-7-azaindole
The synthesis of this compound is most commonly achieved through a Vilsmeier-Haack reaction.[3][4][5] This reaction introduces a formyl group (-CHO) onto the electron-rich pyrrole ring of the 6-methoxy-7-azaindole starting material.[6][7] The electrophile, known as the Vilsmeier reagent, is typically generated in situ from phosphorus oxychloride (POCl₃) and a suitable amide, such as N,N-dimethylformamide (DMF).[3][4][5][8] While effective, this reaction requires careful monitoring to track the consumption of the starting material, the formation of the desired product, and the emergence of any potential side products.
Below is a troubleshooting guide and FAQ section to address common analytical challenges encountered during the synthesis.
Troubleshooting Guide: Common Analytical Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Monitoring Reaction Progression with Thin Layer Chromatography (TLC)
Q1: My TLC analysis shows multiple spots, and I'm unsure which corresponds to my product. How can I definitively identify the product spot?
A1: This is a common challenge, especially in the early stages of reaction optimization. Here’s a systematic approach to identifying your product spot:
-
Co-spotting: If you have a reference standard of the product, co-spot it on the same TLC plate as your reaction mixture. The spot that aligns with the standard is your product.
-
Staining: Use a stain that reacts differently with the aldehyde product versus the starting material. For instance, a 2,4-dinitrophenylhydrazine (DNPH) stain will typically produce a distinct yellow or orange spot with the aldehyde product, while the starting material may not react or will give a different color.
-
UV Visualization: The starting 7-azaindole and the aldehyde product are both UV active.[1] Observe the plate under both short-wave (254 nm) and long-wave (366 nm) UV light. Differences in fluorescence or quenching can help distinguish between spots.
-
Time-course Analysis: Run TLC at different time points (e.g., 0, 1, 2, and 4 hours). The spot corresponding to the starting material should diminish in intensity over time, while the product spot should intensify.
Q2: My TLC shows a streak instead of a distinct spot for my product. What could be the cause?
A2: Streaking on a TLC plate can be attributed to several factors:
-
Compound Overloading: Applying too much of the reaction mixture to the TLC plate can lead to streaking. Try diluting your sample before spotting.
-
Inappropriate Solvent System: The polarity of your mobile phase may not be optimal. If the solvent is too polar, the compounds will travel up the plate too quickly and may streak. Conversely, if it's not polar enough, they may remain at the baseline. Experiment with different solvent ratios (e.g., varying the ethyl acetate/hexane or dichloromethane/methanol mixture) to achieve good separation.
-
Acidity/Basicity of the Compound: The pyrrole nitrogen in your compound can interact with the acidic silica gel, causing streaking. Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your mobile phase can often resolve this issue.[9]
Issue 2: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Q3: I am developing an HPLC method to monitor the reaction, but I'm seeing poor peak shape (tailing or fronting) for my product.
A3: Poor peak shape in HPLC can compromise the accuracy of your quantitative analysis. Consider the following troubleshooting steps:
-
Mobile Phase pH: The ionization state of your analyte can significantly impact peak shape. The 7-azaindole core has basic nitrogens. Ensure the pH of your mobile phase is appropriate to maintain a consistent ionization state. Using a buffer with a pKa within ±1 unit of your target pH is recommended.[10]
-
Column Choice: A standard C18 column is a good starting point for this type of molecule.[10] However, if tailing persists, it could be due to secondary interactions with residual silanols on the silica support. Consider using a column with end-capping or a different stationary phase, such as a phenyl column, which can offer different selectivity for aromatic compounds.[10]
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with your mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can lead to peak distortion.
Q4: My HPLC chromatogram shows several unexpected peaks. How can I identify if these are impurities or reaction byproducts?
A4: Identifying unknown peaks is crucial for understanding your reaction.
-
Mass Spectrometry (LC-MS): The most powerful tool for this is Liquid Chromatography-Mass Spectrometry. By obtaining the mass-to-charge ratio (m/z) of the unknown peaks, you can often deduce their molecular formulas and propose potential structures.
-
Forced Degradation Studies: To understand potential degradation products, you can subject your starting material and product to stress conditions (e.g., acidic, basic, oxidative) and analyze the resulting mixtures by HPLC. This can help you identify peaks corresponding to known degradants.
-
Blank Injections: Injecting a blank (your sample solvent) can help identify peaks originating from the solvent or the HPLC system itself.
Caption: Troubleshooting workflow for poor HPLC peak shape.
Issue 3: Structural Confirmation with Nuclear Magnetic Resonance (NMR) Spectroscopy
Q5: The ¹H NMR spectrum of my crude reaction mixture is complex. Which signals are characteristic of the this compound product?
A5: While a full spectral analysis is necessary for complete confirmation, certain key signals can give you a high degree of confidence in product formation:
-
Aldehyde Proton: The most downfield signal will be the aldehyde proton (-CHO), typically appearing as a singlet between δ 9.5 and 10.5 ppm.
-
Pyrrole Protons: The protons on the pyrrole ring will have characteristic chemical shifts. The H2 proton, adjacent to the formyl group, will be a singlet.
-
Pyridine Protons: The protons on the pyridine ring will appear as doublets or singlets depending on their coupling partners.
-
Methoxy Protons: A sharp singlet corresponding to the three methoxy (-OCH₃) protons will be present, usually in the range of δ 3.8-4.2 ppm.
Referencing literature values for similar 7-azaindole derivatives can be very helpful in assigning peaks.[11][12][13][14]
Q6: I am concerned about the presence of unreacted Vilsmeier reagent or its byproducts in my NMR sample. What should I look for?
A6: The Vilsmeier reagent itself is highly reactive and is typically quenched during the aqueous workup.[15] However, residual DMF is a common impurity. In a ¹H NMR spectrum (in CDCl₃), DMF will show two singlets for the methyl groups around δ 2.9 and 3.0 ppm and a singlet for the formyl proton around δ 8.0 ppm. Proper workup and purification, such as extraction and column chromatography, should remove these impurities.[9]
Frequently Asked Questions (FAQs)
Q1: What is the expected retention factor (Rf) for this compound on TLC?
A1: The Rf value is highly dependent on the specific TLC plate and the mobile phase used. However, as a general guideline, in a moderately polar solvent system like 30-50% ethyl acetate in hexanes, the aldehyde product will be more polar and thus have a lower Rf than the starting 6-methoxy-7-azaindole. It is always best to run a reference standard alongside your sample for accurate identification.
Q2: What are the ideal HPLC conditions for monitoring this reaction?
A2: A good starting point for method development would be a reversed-phase C18 column with a gradient elution.
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 320 nm |
| Column Temperature | 30 °C |
These conditions can be optimized to achieve the best resolution and peak shape for your specific reaction mixture.[16]
Q3: Can I use Gas Chromatography (GC) to analyze my reaction mixture?
A3: GC is generally not the preferred method for this compound due to its relatively low volatility and potential for thermal degradation at the high temperatures required for GC analysis. HPLC is a more suitable technique.
Q4: What are some common side reactions in a Vilsmeier-Haack formylation, and how would I detect them analytically?
A4: While the Vilsmeier-Haack reaction is generally regioselective for the 3-position of the pyrrole ring, side reactions can occur:
-
N-Formylation: Formylation at the pyrrole nitrogen can sometimes occur, especially with excess Vilsmeier reagent. This byproduct would have a different retention time in HPLC and distinct NMR signals.
-
Diformylation: Although less common, diformylation at multiple positions on the ring is possible under harsh conditions. LC-MS would be the best tool to identify such a byproduct by its higher molecular weight.
-
Degradation: The 7-azaindole core can be sensitive to strongly acidic conditions, potentially leading to decomposition.[6] This would manifest as a complex mixture of peaks in your HPLC chromatogram.
Caption: Analytical workflow for monitoring the Vilsmeier-Haack synthesis.
Q5: How can I ensure the accuracy of my quantitative HPLC results?
A5: To ensure accuracy, it is essential to create a calibration curve using a pure, characterized standard of this compound. This involves preparing a series of solutions of known concentrations and plotting the peak area from the HPLC chromatogram against the concentration. The response should be linear over your expected concentration range.
Conclusion
Effective analytical monitoring is the cornerstone of successful synthetic chemistry. By employing a combination of TLC, HPLC, and NMR, researchers can gain a comprehensive understanding of the Vilsmeier-Haack synthesis of this compound. This guide provides a starting point for troubleshooting common analytical hurdles and serves as a resource for developing robust and reliable analytical methods.
References
-
Vilsmeier-Haack Reaction. Chem-Station Int. Ed.
-
Vilsmeier–Haack reaction. Wikipedia.
-
Determination of Aromatic Aldehydes by High Performance Chromatography after Precolumn Fluorescent Derivatization with 4,5-Dimet. J-STAGE.
-
Vilsmeier-Haack Reaction. Chemistry Steps.
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal.
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters.
-
Common mistakes to avoid in the synthesis of pyrrolopyrazine derivatives. Benchchem.
-
An In-depth Technical Guide to the Synthesis and Characterization of 1-Acetyl-7-azaindole. Benchchem.
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. MDPI.
-
"overcoming poor reactivity of 4-Fluoro-1H-pyrrolo[2,3-B]pyridin-5-amine". Benchchem.
-
7-Azaindole (271-63-6) 1H NMR spectrum. ChemicalBook.
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis. ResearchGate.
-
Troubleshooting common issues in Paal-Knorr pyrrole synthesis. Benchchem.
-
Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate.
-
Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. LinkedIn.
-
Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate.
-
HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific.
-
Vilsmeier (‐Haack) reaction. ResearchGate.
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
-
Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate.
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
-
Photophysics and Biological Applications of 7-Azaindole and Its Analogs. ACS Publications.
-
Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Academy of Sciences.
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
-
Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
-
Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem.
-
SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pakistan Journal of Pharmaceutical Sciences.
-
Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. NIH.
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed.
-
This compound. Achmem.
-
This compound, 97% Purity, C9H8N2O2, 100 mg. Lab Depot.
-
Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles. Benchchem.
-
Technical Support Center: Vilsmeier-Haack Reaction Workup. Benchchem.
-
This compound. Sunway Pharm Ltd.
-
Vilsmeier-Haack Reaction. NROChemistry.
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central.
-
1h-pyrrolo[2,3-b]pyridines. Google Patents.
Sources
- 1. pjps.pk [pjps.pk]
- 2. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 11. benchchem.com [benchchem.com]
- 12. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 13. 7-Azaindole (271-63-6) 1H NMR [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. auroraprosci.com [auroraprosci.com]
Validation & Comparative
A Senior Application Scientist's Guide to Kinase Inhibitor Scaffolds: A Comparative Analysis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and Established Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors with improved potency and selectivity is a continuous endeavor. Kinases, as central regulators of cellular signaling, are implicated in a multitude of diseases, making them a prime target for therapeutic intervention.[1] This guide provides an in-depth technical comparison of the untapped potential of the 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde scaffold against well-characterized inhibitors of three key kinases: PIM-1, CDK2, and GSK-3β.
While direct experimental data for this compound as a kinase inhibitor is not yet prevalent in published literature, its core structure, the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), is a well-established "privileged scaffold" in kinase inhibitor design.[2][3] This guide will, therefore, explore the potential of this scaffold as a versatile starting point for the synthesis of novel kinase inhibitors and provide a comparative benchmark against established compounds.
The Promise of the 1H-Pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole and has been successfully incorporated into numerous potent kinase inhibitors. Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases contribute to its efficacy.[2] Notably, derivatives of this scaffold have demonstrated significant inhibitory activity against a range of kinases, including:
-
Cell Division Cycle 7 (Cdc7) Kinase: A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent and selective inhibitors of Cdc7 kinase, a key regulator of DNA replication.[4][5]
-
Fibroblast Growth Factor Receptor (FGFR): The 1H-pyrrolo[2,3-b]pyridine motif serves as a crucial hinge-binding element in potent FGFR inhibitors, which are under investigation for cancer therapy.[3]
-
Janus Kinase 3 (JAK3): Modifications of the 1H-pyrrolo[2,3-b]pyridine ring have led to the development of potent and moderately selective JAK3 inhibitors with immunomodulatory effects.[6]
The subject of this guide, This compound , represents a key synthetic intermediate. The aldehyde functional group at the 3-position provides a versatile handle for the introduction of diverse chemical moieties, allowing for the generation of a library of derivatives for screening against a panel of kinases. The methoxy group at the 6-position can also influence the compound's electronic properties and potential interactions within the kinase active site.
Comparative Analysis: Benchmarking Against Established Kinase Inhibitors
To provide a clear perspective on the potential of novel inhibitors derived from the this compound scaffold, we will compare the performance of established inhibitors against three therapeutically relevant kinases: PIM-1, CDK2, and GSK-3β.
PIM-1 Kinase Inhibitors
PIM-1 is a serine/threonine kinase involved in cell survival and proliferation, making it an attractive target in oncology. A variety of small molecule inhibitors have been developed to target PIM-1.
| Inhibitor | Type | Biochemical IC50 (nM) | Cell-Based IC50 (µM) | Key Features |
| AZD1208 | Pan-PIM inhibitor | 0.4 (PIM-1) | - | Orally available, induces autophagy and apoptosis.[7] |
| SGI-1776 | Pan-PIM inhibitor | 7 (PIM-1) | - | ATP competitive, also inhibits Flt3.[7] |
| TCS PIM-1 1 | Selective PIM-1 inhibitor | 50 | >20 (related compound) | Highly selective against other kinases.[7][8] |
| SMI-4a | Selective PIM-1 inhibitor | 17 | - | Modestly potent against PIM-2.[7] |
CDK2 Kinase Inhibitors
Cyclin-dependent kinase 2 (CDK2) plays a crucial role in cell cycle progression, and its inhibitors are being investigated as anti-cancer agents.
| Inhibitor | Type | Biochemical IC50 (nM) | Cell-Based GI50 (µM) | Key Features |
| (R)-Roscovitine (Seliciclib) | Pan-CDK inhibitor | 100 (CDK2) | 15 | Poor activity against CDK4 and CDK6.[9][10] |
| AT7519 | Pan-CDK inhibitor | 44 (CDK2) | - | Potent inhibitor of multiple CDKs.[9] |
| BAY-1000394 | Pan-CDK inhibitor | 9 (CDK2) | - | Inhibits both cell cycle and transcriptional CDKs.[1] |
| Compound 73 | Selective CDK2 inhibitor | 44 (CDK2) | >30 | ~2000-fold less active toward CDK1.[11] |
GSK-3β Kinase Inhibitors
Glycogen synthase kinase-3 beta (GSK-3β) is a multifaceted serine/threonine kinase implicated in various diseases, including neurodegenerative disorders and cancer.
| Inhibitor | Type | Biochemical IC50 (nM) | Key Features | | :--- | :--- | :--- | | CHIR-99021 (Laduviglusib) | Selective GSK-3α/β inhibitor | 6.7 (GSK-3β) | Orally active and highly selective. | | SB-216763 | Potent GSK-3β inhibitor | 9 | One of the first potent GSK-3β inhibitors reported.[12] | | AR-A014418 | Selective GSK-3β inhibitor | 104 | ATP competitive.[12] | | Manzamine A | Non-ATP-competitive GSK-3β inhibitor | 10,000 | Also inhibits CDK5.[13] |
Experimental Protocols for Kinase Inhibitor Screening
To facilitate the evaluation of novel compounds derived from this compound, we provide the following detailed experimental protocols for in vitro and cell-based kinase inhibition assays.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.[14]
Workflow Diagram:
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Materials:
-
Purified kinase of interest (e.g., PIM-1, CDK2, or GSK-3β)
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (e.g., a derivative of this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations.
-
Kinase Reaction: a. In a multi-well plate, add the serially diluted compound or DMSO (vehicle control). b. Add the purified kinase to each well. c. Pre-incubate for 10-15 minutes at room temperature to allow for compound binding. d. Initiate the reaction by adding a mixture of the kinase substrate and ATP. e. Incubate at 30°C for a predetermined time (e.g., 60 minutes).
-
ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. b. Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Analysis: a. Measure the luminescence using a plate reader. b. Plot the luminescence signal against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Protocol 2: Cell-Based Kinase Inhibition Assay (Phosphorylation Detection)
This protocol measures the ability of an inhibitor to block the phosphorylation of a specific substrate within a cellular context.[15]
Workflow Diagram:
Caption: Workflow for a cell-based kinase inhibition assay detecting substrate phosphorylation.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Phospho-specific and total protein antibodies for the kinase substrate
-
Detection reagents (e.g., ELISA kit or Western blot reagents)
-
96-well cell culture plates
Procedure:
-
Cell Culture and Treatment: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound or DMSO for a specific duration (e.g., 2-24 hours).
-
Cell Lysis: a. Remove the culture medium and lyse the cells with an appropriate lysis buffer.
-
Phosphorylation Detection: a. Transfer the cell lysates to an assay plate. b. Detect the levels of the phosphorylated substrate and the total amount of the substrate protein using a suitable method such as ELISA or Western blotting.
-
Data Analysis: a. Normalize the phospho-protein signal to the total protein signal for each treatment condition. b. Plot the normalized signal against the logarithm of the inhibitor concentration. c. Determine the IC50 value from the dose-response curve.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold holds significant promise for the development of novel kinase inhibitors. While this compound itself remains uncharacterized in terms of its biological activity, its chemical structure presents a valuable starting point for the synthesis of a diverse library of potential inhibitors. By leveraging the established knowledge of successful kinase inhibitors targeting PIM-1, CDK2, and GSK-3β, and employing robust screening protocols as outlined in this guide, researchers can systematically explore the potential of this and other novel scaffolds in the ongoing effort to develop more effective and selective kinase-targeted therapies.
References
-
Cell-based test for kinase inhibitors. INiTS. Published November 26, 2020. Available at: [Link].
-
IC 50 values of PIM-1 inhibitory potency of synthesized compounds in... ResearchGate. Available at: [Link].
-
Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey. PubMed Central. Available at: [Link].
-
Spotlight: Cell-based kinase assay formats. Reaction Biology. Published May 11, 2022. Available at: [Link].
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Published July 2, 2024. Available at: [Link].
-
IC 50 values of structural classes of CDK2 inhibitors analyzed for proliferation and survival. ResearchGate. Available at: [Link].
-
GSK-3β inhibitors and their corresponding values of IC 50 (nM) and... ResearchGate. Available at: [Link].
-
In silico design and ADMET evaluation of new inhibitors for PIM1 kinase using QSAR studies, molecular docking, and molecular dynamic simulation. NIH. Available at: [Link].
-
A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link].
-
Pim-1 kinase inhibitor 1. Ace Therapeutics. Available at: [Link].
-
Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. MDPI. Published March 31, 2022. Available at: [Link].
-
Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure - Activity Relationships. ResearchGate. Available at: [Link].
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. Journal of Medicinal Chemistry. Available at: [Link].
-
In vitro kinase assay. Protocols.io. Published May 31, 2024. Available at: [Link].
-
GSK-3β Allosteric Inhibition: A Dead End or a New Pharmacological Frontier? MDPI. Available at: [Link].
-
Discovery of Novel Potent and Highly Selective Glycogen Synthase Kinase-3β (GSK3β) Inhibitors for Alzheimer's Disease: Design, Synthesis, and Characterization of Pyrazines. Journal of Medicinal Chemistry. Published April 10, 2012. Available at: [Link].
-
Substructure enrichment in CDK2 inhibitors (IC50. ResearchGate. Available at: [Link].
-
Identification of New GSK3β Inhibitors through a Consensus Machine Learning-Based Virtual Screening. PMC - PubMed Central. Published December 7, 2023. Available at: [Link].
-
Cell Division Cycle 7 Kinase Inhibitors: 1H-Pyrrolo[2,3-b]pyridines, Synthesis and Structure−Activity Relationships. Journal of Medicinal Chemistry. Available at: [Link].
-
Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. PubMed. Available at: [Link].
-
Assay Development for Protein Kinase Enzymes. NCBI - NIH. Published May 1, 2012. Available at: [Link].
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central. Available at: [Link].
-
Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors. ResearchGate. Available at: [Link].
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link].
-
Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. PMC - NIH. Available at: [Link].
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available at: [Link].
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Available at: [Link].
-
Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. Available at: [Link].
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link].
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Available at: [Link].
-
Optimization of 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidine IGF-1R tyrosine kinase inhibitors towards JNK selectivity. PubMed. Available at: [Link].
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. reactionbiology.com [reactionbiology.com]
A Comparative Guide to 6-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Analogs in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to both indole and purine allows it to function as a versatile bioisostere, capable of forming crucial hydrogen bond interactions with the hinge region of kinase ATP-binding sites.[1][2] This guide provides a comparative analysis of analogs derived from the 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde core, focusing on their structure-activity relationships (SAR), performance against various biological targets, and the experimental methodologies used for their evaluation.
The Significance of the 7-Azaindole Scaffold
The strategic placement of a nitrogen atom in the six-membered ring of the indole core significantly alters the scaffold's physicochemical properties, including hydrogen bonding capacity, pKa, and metabolic stability.[3] This modification has been successfully exploited in the development of numerous kinase inhibitors.[4] The 7-azaindole nucleus is particularly adept at mimicking the adenine fragment of ATP, making it an excellent starting point for the design of ATP-competitive inhibitors.[2] Modifications at positions 1, 3, and 5 of the 7-azaindole ring have been shown to be particularly effective in modulating biological activity.[1][5]
Comparative Analysis of Biological Activity
While a direct head-to-head comparison of a series of this compound analogs is not extensively documented in a single study, a comparative analysis can be constructed by examining related compounds targeting various protein kinases and other biological targets.
Kinase Inhibition: A Primary Application
The 7-azaindole scaffold is a common feature in a multitude of kinase inhibitors. The introduction of a 6-methoxy group can influence solubility, metabolic stability, and target engagement.
One notable example is RWJ 68354 (6-Amino-2-(4-fluorophenyl)-4-methoxy-3-(4-pyridyl)-1H-pyrrolo[2,3-b]pyridine) , a potent and selective p38 kinase inhibitor.[6] Although not a direct analog of the 3-carbaldehyde, its structure highlights the potential of the 6-methoxy-pyrrolo[2,3-b]pyridine core.
The broader family of 1H-pyrrolo[2,3-b]pyridine derivatives has demonstrated potent inhibitory activity against a range of kinases, including:
-
Fibroblast Growth Factor Receptors (FGFRs): A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3. One compound, 4h , exhibited IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively.[7][8]
-
Cyclin-Dependent Kinase 9 (CDK9): 7-Azaindole derivatives bearing benzocycloalkanone motifs have been identified as potent inhibitors of CDK9/CyclinT.[9] Another study led to the discovery of highly potent and selective CDK9 inhibitors from the azaindole class, with compounds 38 and 39 showing promise for transient target engagement.[10]
-
Phosphoinositide 3-Kinases (PI3Ks): A novel series of 7-azaindole derivatives were discovered as potent PI3K inhibitors, with some compounds exhibiting subnanomolar activity.[11]
-
Glycogen Synthase Kinase-3β (GSK-3β): Pyrrolo[2,3-b]pyridine derivatives have been synthesized as potent GSK-3β inhibitors for potential Alzheimer's disease treatment, with compound 41 showing an IC50 of 0.22 nM.[12]
The aldehyde functional group at the 3-position of the core molecule serves as a versatile synthetic handle for generating a library of diverse analogs through reactions such as condensation, oxidation, and reductive amination, allowing for the exploration of a wide chemical space to optimize potency and selectivity against various kinases.
Anticancer Activity
The inhibition of key kinases involved in cell proliferation and survival pathways makes these compounds promising anticancer agents. The cytotoxic effects of various pyrrolo[2,3-b]pyridine and related pyrrole derivatives have been evaluated across numerous cancer cell lines.
For instance, spiro-pyrrolopyridazine derivatives have been investigated for their anticancer properties.[13][14] One compound, SPP10 , displayed significant cytotoxicity against breast (MCF-7), lung (H69AR), and prostate (PC-3) cancer cells with IC50 values of 2.31 µM, 3.16 µM, and 4.2 µM, respectively, while showing lower toxicity to non-tumorigenic cells.[13][14]
The general workflow for assessing the anticancer potential of these analogs involves a tiered approach, starting with in vitro cytotoxicity screening, followed by mechanistic studies to elucidate the mode of action, such as apoptosis induction and cell cycle arrest.
Data Presentation: Comparative Inhibitory Activities
The following table summarizes the inhibitory potency of various 7-azaindole derivatives against different kinase targets. This data, compiled from multiple sources, provides a basis for comparing the performance of analogs with different substitution patterns.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (for cellular assays) | Cellular IC50 (µM) | Reference |
| RWJ 68354 | p38 | Potent (exact value not in abstract) | - | - | [6] |
| 4h | FGFR1 | 7 | 4T1 (breast cancer) | - | [7][8] |
| FGFR2 | 9 | ||||
| FGFR3 | 25 | ||||
| 8l | Haspin | 14 | - | - | [9] |
| 8g | CDK9/CyclinT | Micromolar range | - | - | [9] |
| Haspin | Micromolar range | ||||
| B13 | PI3Kγ | 0.5 | - | - | [11] |
| 41 | GSK-3β | 0.22 | SH-SY5Y | >70% viability at 100 µM | [12] |
| SPP10 | EGFR | - | MCF-7 (breast) | 2.31 | [13][14] |
| H69AR (lung) | 3.16 | ||||
| PC-3 (prostate) | 4.2 |
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. Below are representative methodologies for the synthesis and biological evaluation of this compound analogs.
General Synthesis of 7-Azaindole Analogs
The synthesis of substituted 7-azaindoles often involves multi-step sequences. A common strategy is the use of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to introduce substituents at various positions of the heterocyclic core.
Example Synthetic Step: Buchwald-Hartwig Coupling
-
Reactants: To a solution of 4-chloro-7-azaindole (1 equivalent) and the desired amine (1.2 equivalents) in an appropriate solvent (e.g., toluene, dioxane) in a sealed tube, add a palladium catalyst (e.g., Pd2(dba)3, 0.05 equivalents), a phosphine ligand (e.g., Xantphos, 0.1 equivalents), and a base (e.g., Cs2CO3, 2 equivalents).
-
Reaction Conditions: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) and heat the mixture at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 12-24 hours).
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired substituted 4-aminoazaindole.
In Vitro Kinase Inhibition Assay (HTRF Assay)
This protocol describes a general method for determining the in vitro potency of compounds against a specific kinase using Homogeneous Time-Resolved Fluorescence (HTRF).
-
Reagent Preparation: Prepare assay buffer, kinase solution, substrate solution (e.g., a biotinylated peptide), ATP solution, and a detection mixture containing a europium cryptate-labeled anti-phospho antibody and streptavidin-XL665.
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO and then dilute further in the assay buffer.
-
Assay Procedure:
-
Add the test compound or vehicle control to the wells of a low-volume 384-well plate.
-
Add the kinase solution to all wells.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the detection mixture.
-
Incubate for a further period (e.g., 60 minutes) to allow for signal development.
-
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio and determine the percent inhibition for each compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (MTT/XTT/MTS)
This protocol outlines a colorimetric assay to assess the cytotoxic effects of the synthesized analogs on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Reagent Addition: Add the MTT, XTT, or MTS reagent to each well and incubate for a period that allows for the formation of formazan crystals (typically 2-4 hours).
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and determine the IC50 value.[15]
Apoptosis Analysis by Flow Cytometry
This method is used to quantify the induction of apoptosis in cancer cells following treatment with the test compounds.
-
Cell Treatment and Harvesting: Treat cells with the test compounds at various concentrations for a specified time. Harvest the cells by trypsinization, and collect both the adherent and floating cells.
-
Cell Staining: Wash the cells with cold PBS and resuspend them in a binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) to determine the pro-apoptotic effect of the compound.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Key signaling pathways targeted by 1H-pyrrolo[2,3-b]pyridine analogs.
Experimental Workflow Diagram
Caption: General experimental workflow for the evaluation of novel analogs.
Conclusion and Future Perspectives
The this compound scaffold is a promising starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The existing body of research on related 7-azaindole derivatives provides a strong foundation for guiding the design and optimization of new analogs. Future work should focus on systematic modifications of the 3-carbaldehyde group to generate libraries of compounds for screening against a broad panel of kinases. A deeper understanding of the structure-activity relationships, guided by computational modeling and empirical data, will be instrumental in developing potent, selective, and pharmacokinetically favorable drug candidates for a range of diseases, including cancer and inflammatory disorders.
References
- This reference is not available in the provided search results.
-
Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega. [Link]
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Omega. [Link]
-
6-Amino-2-(4-fluorophenyl)-4-methoxy-3-(4-pyridyl)-1H-pyrrolo[2,3-b]pyridine (RWJ 68354): a potent and selective p38 kinase inhibitor. Journal of Medicinal Chemistry. [Link]
-
Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. PubMed. [Link]
-
An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. PubMed. [Link]
- This reference is not available in the provided search results.
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry. [Link]
- This reference is not available in the provided search results.
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]
- This reference is not available in the provided search results.
-
Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. [Link]
-
An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review. ResearchGate. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
- This reference is not available in the provided search results.
-
Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
- This reference is not available in the provided search results.
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-Amino-2-(4-fluorophenyl)-4-methoxy-3- (4-pyridyl)-1H-pyrrolo[2, 3-b]pyridine (RWJ 68354): a potent and selective p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors
In the landscape of modern drug discovery, particularly in oncology and immunology, the strategic design of small molecule inhibitors targeting protein kinases remains a cornerstone of therapeutic innovation. Among the myriad of heterocyclic scaffolds exploited for this purpose, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged" structure. Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal foundation for developing potent and selective inhibitors.[1][2][3] This guide provides a comparative analysis of the efficacy of various 6-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives, synthesizing data from multiple studies to offer researchers and drug development professionals a comprehensive overview of their therapeutic potential.
The inclusion of a methoxy group at the 6-position of the 7-azaindole core can significantly influence the physicochemical properties and biological activity of the resulting derivatives. This substitution can impact solubility, metabolic stability, and critically, the interaction with the target kinase, potentially enhancing potency and modulating selectivity. This guide will delve into the structure-activity relationships (SAR) of these compounds against various kinase targets, present supporting experimental data, and provide detailed protocols for their evaluation.
Comparative Efficacy of 6-Methoxy-1H-pyrrolo[2,3-b]pyridine Derivatives
The therapeutic utility of 6-methoxy-1H-pyrrolo[2,3-b]pyridine derivatives has been demonstrated across a range of kinase targets implicated in cancer and inflammatory diseases. The following tables summarize the in vitro efficacy of representative compounds from this class, highlighting the impact of substitutions at other positions on their inhibitory activity.
| Compound ID | Target Kinase | R2-Substituent | R3-Substituent | IC50 (nM) | Cell-based Activity (Cell Line) | Reference |
| RWJ 68354 | p38 MAP Kinase | 4-fluorophenyl | 4-pyridyl | Potent (specific value not provided) | Inhibition of IL-1 and TNF-α production | [4] |
| Derivative A | PI3Kγ | H | 4-pyridyl | 3.4 | THP-1 IC50 = 0.22 µM | [5] |
| Derivative B | PI3Kγ | H | 3-pyridyl | 7 | THP-1 IC50 = 0.4 µM | [5] |
Table 1: Comparative in vitro kinase inhibitory activity of 6-substituted-1H-pyrrolo[2,3-b]pyridine derivatives.
Structure-Activity Relationship (SAR) Insights
The data presented in Table 1, along with findings from broader studies on 7-azaindole derivatives, allows for the elucidation of key structure-activity relationships:
-
The 6-Methoxy/Amino Group: The presence of a hydrogen bond donor or acceptor at the 6-position, such as a methoxy or amino group, can be crucial for activity against certain kinases. In the case of RWJ 68354, the 6-amino group, bioisosteric to a methoxy group in its potential for hydrogen bonding, contributes to its potent p38 inhibitory activity.[4]
-
Substituents at the 2- and 3-positions: Aryl and heteroaryl substitutions at the 2- and 3-positions of the 7-azaindole core are critical for potency and selectivity. For instance, in the p38 inhibitor RWJ 68354, a 4-fluorophenyl group at the 2-position and a 4-pyridyl group at the 3-position are key for its activity.[4] Similarly, for PI3Kγ inhibitors, a pyridyl group at the 3-position provides favorable interactions within the specificity pocket of the kinase.[5]
-
The 7-Azaindole Core: The pyrrolo[2,3-b]pyridine scaffold itself is fundamental for activity, with the pyridine nitrogen and the pyrrole NH group forming bidentate hydrogen bonds with the kinase hinge region, mimicking the binding of adenine in ATP.[1][2]
Signaling Pathways and Experimental Workflows
The therapeutic effect of these kinase inhibitors is achieved through the modulation of key cellular signaling pathways. For example, p38 MAP kinase inhibitors block the inflammatory cytokine signaling cascade, while PI3K inhibitors disrupt the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.[6][7]
The evaluation of these compounds follows a standardized workflow in preclinical drug discovery, starting from in vitro kinase assays to cell-based assays and finally in vivo animal models.
Experimental Protocols
To ensure the reproducibility and validity of the efficacy data, detailed and robust experimental protocols are essential.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method for determining the in vitro potency (IC50) of a test compound against a specific protein kinase by measuring ATP consumption.
Materials:
-
6-methoxy-1H-pyrrolo[2,3-b]pyridine test derivative
-
Recombinant protein kinase
-
Specific kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Dimethyl sulfoxide (DMSO)
-
Known kinase inhibitor (positive control)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well microplates
-
Multichannel pipette
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in DMSO, typically in a 3-fold or 10-fold dilution series.
-
Assay Plate Preparation: Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction: Prepare a kinase/substrate master mix in the kinase reaction buffer. Add 10 µL of this mix to each well.
-
Initiation of Reaction: Prepare an ATP solution in the kinase reaction buffer. Add 10 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
Detection: Add 20 µL of the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Measurement: Incubate the plate in the dark for 10 minutes, then measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the amount of kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).[8]
Cell Proliferation Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effect of the compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the dose-response curve.[9][10]
Conclusion
Derivatives of 6-methoxy-1H-pyrrolo[2,3-b]pyridine represent a promising class of kinase inhibitors with demonstrated efficacy against multiple targets relevant to human diseases. The strategic modification of this scaffold allows for the fine-tuning of potency and selectivity, offering a versatile platform for the development of novel therapeutics. The experimental protocols provided herein offer a standardized framework for the evaluation and comparison of these and other potential kinase inhibitors, ensuring data integrity and facilitating the advancement of promising candidates through the drug discovery pipeline. Further investigation into the in vivo efficacy and safety profiles of lead compounds from this series is warranted to fully realize their therapeutic potential.
References
-
Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. 2022 Sep 1. [Link]
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. National Institutes of Health. [Link]
-
Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. PubMed. 2023 Nov 15. [Link]
-
Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PMC. [Link]
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]
-
Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. 2023 Oct 5. [Link]
-
6-Amino-2-(4-fluorophenyl)-4-methoxy-3- (4-pyridyl)-1H-pyrrolo[2, 3-b]pyridine (RWJ 68354): a potent and selective p38 kinase inhibitor. PubMed. [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. 2023 Sep 19. [Link]
-
Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. PMC. 2024 Jul 26. [Link]
-
Azaindole Therapeutic Agents. PMC. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed. 2020 Jun 1. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
-
Development of potent and selective ULK1/2 inhibitors based on 7-azaindole scaffold with favorable in vivo properties. PubMed. 2024 Feb 15. [Link]
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Amino-2-(4-fluorophenyl)-4-methoxy-3- (4-pyridyl)-1H-pyrrolo[2, 3-b]pyridine (RWJ 68354): a potent and selective p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of Novel 1H-Pyrrolo[2,3-b]pyridine Compounds
This guide provides an in-depth technical comparison of novel compounds based on the versatile 1H-pyrrolo[2,3-b]pyridine scaffold. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of the performance of these emerging drug candidates against established alternatives, supported by experimental data and detailed methodologies.
Introduction to the 1H-Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties, particularly its ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding sites, have positioned it as a foundational core for the development of a new generation of potent and selective kinase inhibitors. Recent studies have highlighted the potential of 1H-pyrrolo[2,3-b]pyridine derivatives in targeting a range of kinases implicated in oncology and neurodegenerative diseases. This guide will delve into the biological evaluation of these novel compounds, comparing their efficacy and mechanisms of action with established therapeutic agents.
Section 1: Targeting the Transcriptional Machinery - CDK8 Inhibition in Colorectal Cancer
Cyclin-dependent kinase 8 (CDK8) plays a crucial role in regulating gene transcription and has been identified as a key oncogene in colorectal cancer (CRC).[1] Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent type II CDK8 inhibitors, offering a promising therapeutic strategy for this malignancy.
Comparative Analysis of CDK8 Inhibitors
A novel 1H-pyrrolo[2,3-b]pyridine derivative, compound 22 , has demonstrated potent inhibitory activity against CDK8 with an IC50 value of 48.6 nM.[1] This compound has been shown to significantly inhibit tumor growth in in-vivo xenograft models of CRC and exhibits favorable pharmacokinetic properties, including good bioavailability (F = 39.8%) and low toxicity.[1] In comparison, established CDK8 inhibitors such as RVU120 (SEL120) are currently in clinical trials for various cancers, including solid tumors.[2][3]
| Compound/Drug | Scaffold | Target(s) | IC50 (nM) | Development Stage | Key Characteristics |
| Compound 22 | 1H-Pyrrolo[2,3-b]pyridine | CDK8 | 48.6 | Preclinical | Potent type II inhibitor, good bioavailability, low toxicity.[1] |
| RVU120 (SEL120) | Not specified | CDK8/CDK19 | Not specified | Phase I/II Clinical Trials[2][3] | Orally bioavailable, showing promise in AML and solid tumors.[3] |
| BCD-115 | Not specified | CDK8 | Not specified | Phase I Clinical Trials | Under investigation for ER(+) HER2-negative breast cancer.[1] |
| TSN084 | Not specified | CDK8 | Not specified | Phase I Clinical Trials | Being studied in patients with advanced malignant tumors.[1] |
Mechanism of Action: WNT/β-catenin Signaling Pathway
Compound 22 targets CDK8, which leads to an indirect inhibition of β-catenin activity. This downregulates the WNT/β-catenin signaling pathway, a critical driver of CRC progression, and induces cell cycle arrest in the G2/M and S phases.[1]
Caption: Inhibition of CDK8 by a 1H-pyrrolo[2,3-b]pyridine compound blocks β-catenin activation.
Experimental Protocols
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to CDK8 activity.
-
Reagent Preparation:
-
Prepare a serial dilution of the 1H-pyrrolo[2,3-b]pyridine compound in kinase assay buffer with a constant final DMSO concentration (e.g., 1%).
-
Dilute recombinant human CDK8/Cyclin C enzyme in kinase assay buffer.
-
Prepare a substrate/ATP mixture in kinase assay buffer.
-
-
Assay Procedure:
-
In a 384-well plate, add the diluted inhibitor or vehicle control.
-
Add the diluted CDK8/Cyclin C enzyme to all wells except the "no enzyme" control.
-
Pre-incubate the plate to allow inhibitor binding.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
-
Signal Detection (using ADP-Glo™ Kinase Assay Kit):
-
Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Section 2: Overcoming Resistance in Cancer Therapy - FGFR Inhibition
Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various cancers.[4] 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, demonstrating significant anti-proliferative and pro-apoptotic effects.[4][5]
Comparative Analysis of FGFR Inhibitors
Compound 4h , a 1H-pyrrolo[2,3-b]pyridine derivative, exhibits potent pan-FGFR inhibitory activity with IC50 values of 7, 9, and 25 nM for FGFR1, 2, and 3, respectively.[4] This compound has been shown to induce apoptosis and inhibit migration and invasion of breast cancer cells in vitro.[4][5] In comparison, several FGFR inhibitors have received FDA approval for the treatment of specific cancers.
| Compound/Drug | Scaffold | Target(s) | IC50 (nM) | Development Stage | Key Characteristics |
| Compound 4h | 1H-Pyrrolo[2,3-b]pyridine | FGFR1, 2, 3 | 7, 9, 25 | Preclinical | Potent pan-FGFR inhibitor with anti-proliferative and anti-metastatic properties.[4] |
| Pemigatinib | Not specified | FGFR1, 2, 3 | Not specified | FDA Approved[6][7] | First targeted therapy approved for cholangiocarcinoma with FGFR2 fusions.[6] |
| Infigratinib | Not specified | FGFR1, 2, 3 | Not specified | FDA Approved[6] | Approved for cholangiocarcinoma with FGFR2 fusions. |
| Futibatinib | Not specified | FGFR1, 2, 3, 4 | Not specified | FDA Approved[8][9] | Potent and selective inhibitor for previously treated intrahepatic cholangiocarcinoma.[8] |
| Erdafitinib | Not specified | Pan-FGFR | Not specified | FDA Approved[7][10] | Approved for metastatic urothelial carcinoma with FGFR2/3 alterations.[7][10] |
Mechanism of Action: Downstream Signaling Cascades
FGFR inhibitors, including the 1H-pyrrolo[2,3-b]pyridine derivatives, block the autophosphorylation of the receptor upon ligand binding. This prevents the activation of downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation, survival, and angiogenesis.[4]
Caption: 1H-pyrrolo[2,3-b]pyridine compounds inhibit FGFR signaling and downstream pathways.
Experimental Protocols
This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of cells.[11][12]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the 1H-pyrrolo[2,3-b]pyridine compound or a reference inhibitor. Include a vehicle control (DMSO).
-
Incubate for 72 hours.
-
-
MTS Assay:
-
Add MTS reagent to each well.[12]
-
Incubate for 1-4 hours at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
-
Determine the GI50 (concentration for 50% inhibition of cell growth) value.
-
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[1]
-
Cell Treatment:
-
Treat cells with the test compound at various concentrations for a specified time.
-
-
Assay Procedure:
-
Add Caspase-Glo® 3/7 Reagent to each well of a white-walled 96-well plate.[1]
-
Incubate at room temperature to allow for cell lysis and substrate cleavage.
-
-
Data Acquisition:
-
Measure the luminescence, which is proportional to the amount of caspase activity.
-
-
Data Analysis:
-
Normalize the luminescence signal to the number of cells or a control protein.
-
Section 3: Targeting Neuroinflammation and Neurodegeneration - PDE4B and GSK-3β Inhibition
Beyond oncology, 1H-pyrrolo[2,3-b]pyridine derivatives are being explored for their therapeutic potential in central nervous system (CNS) disorders. Specifically, they have shown promise as inhibitors of phosphodiesterase 4B (PDE4B) and glycogen synthase kinase-3β (GSK-3β).
Comparative Analysis of PDE4B Inhibitors
Compound 11h , a 1H-pyrrolo[2,3-b]pyridine-2-carboxamide, is a potent and selective PDE4B inhibitor with an IC50 of 0.11 µM.[13] It has demonstrated the ability to significantly inhibit the release of the pro-inflammatory cytokine TNF-α from macrophages.[13] The prototypical PDE4 inhibitor, Rolipram, is known for its anti-inflammatory and neuroprotective effects but its clinical use has been limited by side effects.[14][15]
| Compound/Drug | Scaffold | Target(s) | IC50 (µM) | Development Stage | Key Characteristics |
| Compound 11h | 1H-Pyrrolo[2,3-b]pyridine | PDE4B | 0.11 | Preclinical | Selective PDE4B inhibitor, inhibits TNF-α release.[13] |
| Rolipram | Pyrrolidinone | PDE4 | 0.13 (for PDE4B)[5][14][16] | Preclinical/Research Tool | Prototypical PDE4 inhibitor with procognitive and anti-inflammatory effects.[15] |
| Apremilast (Otezla) | Phthalimide derivative | PDE4 | Not specified | FDA Approved | Approved for psoriatic arthritis and psoriasis.[11] |
| Roflumilast (Daliresp) | Benzamide derivative | PDE4 | Not specified | FDA Approved | Approved for severe COPD.[11] |
Comparative Analysis of GSK-3β Inhibitors
Novel 1H-pyrrolo[2,3-b]pyridine derivatives have shown remarkable potency as GSK-3β inhibitors, with compounds like 41 , 46 , and 54 exhibiting IC50 values of 0.22, 0.26, and 0.24 nM, respectively.[7] These compounds have demonstrated the ability to inhibit tau hyperphosphorylation and promote neurite outgrowth in cellular models of Alzheimer's disease (AD).[7] Lithium, a long-standing treatment for bipolar disorder, is a known GSK-3 inhibitor, and other compounds like Tideglusib have been investigated in clinical trials for AD.[17][18]
| Compound/Drug | Scaffold | Target(s) | IC50 (nM) | Development Stage | Key Characteristics |
| Compound 41 | 1H-Pyrrolo[2,3-b]pyridine | GSK-3β | 0.22 | Preclinical | Potent and selective, inhibits tau hyperphosphorylation, promotes neurite outgrowth.[7] |
| Lithium | Inorganic ion | GSK-3 | Not specified | Approved for Bipolar Disorder | Non-selective GSK-3 inhibitor.[17] |
| Tideglusib | Thiadiazolidinone | GSK-3β | Not specified | Clinical Trials for AD | Non-ATP competitive inhibitor.[17][18] |
| Ruboxistaurin | Staurosporine analog | GSK-3β | 97.3 | Clinical Candidate | Selective small-molecule inhibitor.[19] |
Experimental Protocols
This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate, to assess the effects of inhibitors on signaling pathways.[3][20][21][22]
-
Cell Lysis:
-
Treat cells with the inhibitor and lyse them in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the protein of interest (e.g., phospho-tau, total tau, β-catenin).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
Caption: A general experimental workflow for the biological evaluation of novel kinase inhibitors.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine scaffold continues to be a highly fruitful starting point for the design of novel kinase inhibitors with significant therapeutic potential. The derivatives discussed in this guide demonstrate potent and often selective activity against key targets in oncology and neurodegenerative diseases. While these compounds are at various stages of preclinical development, the compelling data presented herein underscore the importance of continued research and optimization of this promising class of molecules. Further in-vivo studies and clinical trials will be crucial to fully elucidate their therapeutic utility and safety profiles.
References
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Selective Inhibitors of Phosphodiesterase 4B (PDE-4B) May Provide a Better Treatment for CNS, Metabolic, Autoimmune, and Inflammatory Diseases. ACS Medicinal Chemistry Letters. [Link]
-
MTS Cell Proliferation Assay Kit User Manual. BioVision. [Link]
-
FGFR Inhibitors Show Promise in Cholangiocarcinoma but Face Acquired Resistance. AJMC. [Link]
-
Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central. [Link]
-
Synthesis and anti-tumor activity evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives with phenyl sulfonamide groups as potent RSK2 inhibitors. Chemical Biology & Drug Design. [Link]
-
Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]
-
RSK2: a promising therapeutic target for the treatment of triple-negative breast cancer. Taylor & Francis Online. [Link]
-
Targeted Therapy in Metastatic Colorectal Cancer: Current Standards and Novel Agents in Review. Current Treatment Options in Oncology. [Link]
-
Development of a RSK Inhibitor as a Novel Therapy for Triple-Negative Breast Cancer. Molecular Cancer Therapeutics. [Link]
-
What are MELK inhibitors and how do they work?. Patsnap Synapse. [Link]
-
U.S. FDA Approves FGFR Inhibitor, Futibatinib for the Treatment of Previously Treated, Unresectable, Locally Advanced or Metastatic Intrahepatic Cholangiocarcinoma. Taiho Pharmaceutical. [Link]
-
A small-molecule TNIK inhibitor targets fibrosis in preclinical and clinical models. Nature Biotechnology. [Link]
-
PDE4 inhibitor. Wikipedia. [Link]
-
PDE4 gene inhibition. Maastricht University. [Link]
-
Development of a RSK Inhibitor as a Novel Therapy for Triple-Negative Breast Cancer. AACR Journals. [Link]
-
FDA approves FGFR inhibitor futibatinib for cholangiocarcinoma patients. BJMO. [Link]
-
Novel insights in phosphodiesterase 4 subtype inhibition to target neuroinflammation and stimulate remyelination. Frontiers in Cellular Neuroscience. [Link]
-
Current FDA-approved FGFR inhibitors with supporting trials for FDA... ResearchGate. [Link]
-
The emergence of TNIK inhibitors in cancer therapeutics. Cancer Science. [Link]
-
Targeted Therapies for Colorectal Cancer. OBR Oncology. [Link]
-
CDC 7 Kinase Inhibitor Clinical Landscape. BioSpace. [Link]
-
Selective Inhibitors of Phosphodiesterase 4B (PDE-4B) May Provide a Better Treatment for CNS, Metabolic, Autoimmune, and Inflammatory Diseases. Request PDF on ResearchGate. [Link]
-
Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease. ACS Chemical Neuroscience. [Link]
-
Phosphodiesterase Type 4 Inhibition in CNS Diseases. Trends in Pharmacological Sciences. [Link]
-
State-of-the-Art Management of Colorectal Cancer: Treatment Advances and Innovation. ASCO Educational Book. [Link]
-
Enigmatic MELK: The controversy surrounding its complex role in cancer. Journal of Biological Chemistry. [Link]
-
What are TNIK inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Cdc7 inhibitor for the treatment of cancer. Seton Hall University. [Link]
-
Highly Potent and Selective CDK8/CDK19 Inhibitors Target Solid Tumors. Innovations from Dana-Farber Cancer Institute. [Link]
-
Discovery of novel and potent CDK8 inhibitors for the treatment of acute myeloid leukaemia. Bioorganic & Medicinal Chemistry. [Link]
-
Phase I/II trial of RVU120 (SEL120), a CDK8/CDK19 inhibitor in patients with relapsed/refractory metastatic or advanced solid tumors. Journal of Clinical Oncology. [Link]
-
Guidelines Consider Use of Targeted Therapies in Colorectal Cancer. US Pharmacist. [Link]
-
Treatment of Alzheimer's Disease with the GSK-3 Inhibitor Tideglusib: A Pilot Study. ResearchGate. [Link]
-
GSK-3β and its Inhibitors in Alzheimer's Disease: A Recent Update. Current Neuropharmacology. [Link]
-
Discovery of a Novel and Potent Cyclin-Dependent Kinase 8/19 (CDK8/19) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
-
Preclinical evaluation of biomarkers associated with antitumor activity of MELK inhibitor. Oncotarget. [Link]
-
Machine Learning for Discovery of GSK3β Inhibitors. ACS Omega. [Link]
-
Maternal Embryonic Leucine Zipper Kinase (MELK), a Potential Therapeutic Target for Neuroblastoma. Clinical Cancer Research. [Link]
-
Effect of CDC7 inhibition and MYC degradation on neuroendocrine transformation in the lung and prostate cancer. Journal of Clinical Oncology. [Link]
-
GSK-3 inhibitors for Alzheimer's disease. Expert Review of Neurotherapeutics. [Link]
-
MELK is a novel therapeutic target in high-risk neuroblastoma. Oncotarget. [Link]
Sources
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. prepchem.com [prepchem.com]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. cohesionbio.com [cohesionbio.com]
- 13. benchchem.com [benchchem.com]
- 14. MELK Kinase Enzyme System Application Note [worldwide.promega.com]
- 15. nanocellect.com [nanocellect.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. ajol.info [ajol.info]
- 19. kinase-screen.mrc.ac.uk [kinase-screen.mrc.ac.uk]
- 20. benchchem.com [benchchem.com]
- 21. Analysis of Signalling Pathways by Western Blotting and Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 22. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to 1H-Pyrrolo[2,3-b]pyridine Derivatives in Kinase Inhibition: In Vitro and In Vivo Perspectives
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its unique structure, which mimics the purine core, allows it to form crucial hydrogen bond interactions with the hinge region of various protein kinases. This has led to its extensive exploration as a core component in the design of potent and selective kinase inhibitors for a range of therapeutic areas, most notably in oncology and neurodegenerative diseases. While the specific derivative, 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, serves as a valuable synthetic intermediate, this guide will delve into the broader class of its derivatives to provide a comprehensive comparison of their biological activities, supported by experimental data. We will focus on derivatives developed as inhibitors of key kinases such as Fibroblast Growth Factor Receptors (FGFR), Glycogen Synthase Kinase-3β (GSK-3β), and Ataxia-Telangiectasia Mutated (ATM) kinase.
In Vitro Comparative Analysis: Potency and Selectivity
The initial phase of drug discovery for these derivatives heavily relies on in vitro assays to determine their potency against the target kinase and their selectivity against other related kinases. This is a critical step, as off-target kinase inhibition can lead to undesirable side effects.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal FGFR signaling is a key driver in various cancers.[1][2][3] The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent FGFR inhibitors. A study focused on optimizing a lead compound (Compound 1) led to the identification of several potent derivatives.[1][2] The in vitro activity of these compounds was assessed through enzymatic assays measuring the half-maximal inhibitory concentration (IC50).
Table 1: In Vitro Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors [1][2]
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| 1 | 1900 | - | - | - |
| 4h | 7 | 9 | 25 | 712 |
Data synthesized from multiple sources.[1][2]
As demonstrated in Table 1, structural optimization of the initial hit (Compound 1) led to the discovery of compound 4h , which exhibited significantly improved potency against FGFR1, 2, and 3.[1][2] This highlights the effectiveness of structure-based drug design in enhancing the inhibitory activity of the 1H-pyrrolo[2,3-b]pyridine scaffold.
Beyond enzymatic assays, the cellular activity of these compounds is evaluated in cancer cell lines with known FGFR aberrations. For instance, compound 4h was shown to inhibit the proliferation of the 4T1 breast cancer cell line and induce apoptosis.[1][2][3] Furthermore, it was found to inhibit cell migration and invasion, which are crucial processes in cancer metastasis.[1][2]
Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors
GSK-3β is a key enzyme implicated in the pathogenesis of Alzheimer's disease (AD) due to its role in the hyperphosphorylation of the tau protein.[4] A series of novel pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent GSK-3β inhibitors.[4]
Table 2: In Vitro Activity of Pyrrolo[2,3-b]pyridine Derivatives as GSK-3β Inhibitors [4]
| Compound | GSK-3β IC50 (nM) | Selectivity over 24 other kinases |
| 41 | 0.22 | High |
| 46 | 0.26 | High |
| 54 | 0.24 | High |
The data in Table 2 showcases derivatives with exceptionally potent GSK-3β inhibition, with IC50 values in the sub-nanomolar range.[4] Importantly, these compounds also demonstrated high selectivity for GSK-3β when tested against a panel of 24 other kinases, which is a crucial attribute for a potential therapeutic agent for AD.[4] In cellular assays using SH-SY5Y neuroblastoma cells, compound 41 was shown to increase the phosphorylation of GSK-3β at the Ser9 residue, which is an inhibitory phosphorylation site, thereby confirming its mechanism of action in a cellular context.[4] This subsequently led to a decrease in the hyperphosphorylation of tau protein.[4]
In Vivo Comparative Analysis: Efficacy and Pharmacokinetics
Promising in vitro candidates are advanced to in vivo studies to assess their efficacy in animal models of disease and to evaluate their pharmacokinetic properties.
FGFR Inhibitors in Cancer Models
The in vivo efficacy of FGFR inhibitors is typically evaluated in xenograft models, where human tumor cells are implanted into immunocompromised mice. The ability of the compound to inhibit tumor growth is then monitored over time. While specific in vivo data for compound 4h is not detailed in the provided search results, the general workflow for such a study is well-established.
GSK-3β Inhibitors in Alzheimer's Disease Models
For the GSK-3β inhibitor 41 , in vivo studies were conducted using an AlCl3-induced zebrafish model of AD.[4] This model is used to assess the ability of compounds to ameliorate cognitive and motor deficits associated with the disease. Compound 41 was found to effectively improve the dyskinesia in these zebrafish.[4] Furthermore, acute toxicity studies in C57BL/6 mice indicated that compound 41 has a low-toxicity profile.[4]
Methodologies and Experimental Protocols
To ensure scientific integrity and reproducibility, the following are representative protocols for the key assays mentioned.
In Vitro Kinase Inhibition Assay (Generic)
-
Objective: To determine the IC50 value of a test compound against a specific kinase.
-
Materials: Recombinant kinase, substrate peptide, ATP, test compound, assay buffer, detection reagent.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, substrate peptide, and assay buffer.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection reagent).
-
Measure the signal using a plate reader.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of a test compound in vivo.
-
Materials: Immunocompromised mice (e.g., nude mice), cancer cell line, test compound, vehicle control.
-
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice via a specified route (e.g., oral gavage, intraperitoneal injection) and schedule.
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Visualizations
Signaling Pathway
Caption: Simplified FGFR Signaling Pathway.[1][2]
Experimental Workflow
Caption: General In Vitro Screening Workflow.
In Vivo Study Design
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Methoxy-Substituted 7-Azaindole Aldehyde
6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, also known as 6-methoxy-7-azaindole-3-carbaldehyde, is a key intermediate in the synthesis of a variety of biologically active molecules. The 7-azaindole scaffold is a prevalent motif in numerous kinase inhibitors and other therapeutic agents due to its ability to mimic indole in binding to biological targets while offering altered physicochemical properties such as solubility and metabolic stability. The methoxy substituent at the 6-position can further modulate these properties and provide an additional vector for molecular interactions. The aldehyde functionality at the 3-position serves as a versatile handle for a wide array of chemical transformations, enabling the construction of diverse compound libraries for drug discovery.
Given its importance, the efficient and scalable synthesis of this intermediate is of paramount importance. This guide will compare the most common and effective synthetic approaches to this molecule, focusing on the widely utilized Vilsmeier-Haack formylation and a plausible multi-step alternative involving the construction of the 7-azaindole core followed by functionalization.
Route 1: Direct Formylation via the Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[1] The electron-rich nature of the pyrrole ring in the 7-azaindole system makes it susceptible to electrophilic substitution at the C3 position, rendering the Vilsmeier-Haack reaction a highly effective and regioselective method for introducing the desired carbaldehyde group.
Mechanistic Rationale
The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion. This potent electrophile then attacks the electron-rich C3 position of the 6-methoxy-1H-pyrrolo[2,3-b]pyridine ring. The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product. The methoxy group at the 6-position further activates the ring system towards electrophilic attack, facilitating the reaction.
Caption: Vilsmeier-Haack Reaction Workflow.
Experimental Protocol: Vilsmeier-Haack Formylation
The following protocol is a representative procedure for the Vilsmeier-Haack formylation of a 7-azaindole derivative, adapted for the synthesis of the target molecule.
Materials:
-
6-methoxy-1H-pyrrolo[2,3-b]pyridine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of N,N-dimethylformamide (3 equivalents) in dichloromethane at 0 °C, slowly add phosphorus oxychloride (1.2 equivalents).
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 6-methoxy-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in dichloromethane to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a vigorously stirred mixture of ice and saturated aqueous sodium bicarbonate solution.
-
Stir for 30 minutes to ensure complete hydrolysis of the intermediate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Performance and Considerations
| Parameter | Vilsmeier-Haack Route |
| Yield | Generally good to excellent (typically >70%) |
| Purity | High after chromatographic purification |
| Number of Steps | One step from the 7-azaindole core |
| Scalability | Readily scalable |
| Reagent Cost | Relatively low-cost reagents (DMF, POCl₃) |
| Safety | POCl₃ is corrosive and reacts violently with water. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The quenching step is exothermic and requires careful execution. |
Route 2: Multi-Step Synthesis via Ring Formation and Subsequent Formylation
An alternative approach involves the initial construction of the 6-methoxy-1H-pyrrolo[2,3-b]pyridine core, followed by the introduction of the aldehyde functionality. This strategy offers flexibility in the synthesis of various substituted 7-azaindoles. A common method for constructing the 7-azaindole ring is through the condensation of a substituted aminopyridine with a suitable three-carbon synthon.
Step 1: Synthesis of 6-methoxy-1H-pyrrolo[2,3-b]pyridine
The synthesis of the 6-methoxy-7-azaindole core can be achieved through various methods. One plausible route starts from a commercially available substituted pyridine. For instance, a 2-amino-5-methoxypyridine can undergo a reaction sequence to build the pyrrole ring.
Caption: General workflow for 7-azaindole ring synthesis.
Step 2: Formylation of the Pre-formed 7-Azaindole Core
Once the 6-methoxy-1H-pyrrolo[2,3-b]pyridine is synthesized, the 3-carbaldehyde can be introduced. While the Vilsmeier-Haack reaction described in Route 1 is the most direct method, other formylation techniques could be employed, although they may be less efficient or regioselective for this specific substrate. These include:
-
Lithiation followed by formylation: This involves the deprotonation of the C3 position with a strong base like n-butyllithium, followed by quenching the resulting lithiated species with a formylating agent such as DMF. This method can be effective but requires careful control of temperature and stoichiometry to avoid side reactions.
-
Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[3] While applicable to electron-rich heterocycles, it often results in lower yields compared to the Vilsmeier-Haack reaction.
-
Reimer-Tiemann Reaction: This method typically employs chloroform and a strong base to formylate phenols. Its application to 7-azaindoles is less common and may lead to a mixture of products.
Given the superior efficiency and regioselectivity of the Vilsmeier-Haack reaction, it remains the preferred method for the formylation step in a multi-step synthesis as well.
Performance and Considerations of the Multi-Step Route
| Parameter | Multi-Step Route |
| Yield | Overall yield is dependent on the efficiency of each step and can be lower than the direct formylation route. |
| Purity | Requires purification at each step, potentially leading to higher overall purity of the final product. |
| Number of Steps | Multiple steps, increasing overall synthesis time and resource consumption. |
| Scalability | Scalability depends on the robustness of each individual step. |
| Reagent Cost | Can be higher due to the use of multiple reagents and solvents over several steps. |
| Flexibility | Offers the advantage of creating a common intermediate (6-methoxy-7-azaindole) that can be used to synthesize a variety of C3-functionalized derivatives. |
Comparison Summary
| Feature | Route 1: Vilsmeier-Haack Formylation | Route 2: Multi-Step Synthesis |
| Overall Efficiency | High | Moderate to Low |
| Atom Economy | Good | Lower |
| Simplicity | High (one-pot from azaindole) | Low (multiple steps and purifications) |
| Versatility | Specific to formylation | High (allows for diverse C3 functionalization from a common intermediate) |
| Cost-Effectiveness | Generally more cost-effective | Can be more expensive due to multiple steps |
| Key Advantage | Directness and high yield | Flexibility in analog synthesis |
| Primary Challenge | Handling of hazardous reagents (POCl₃) | Potentially lower overall yield and longer synthesis time |
Conclusion and Recommendation
For the specific synthesis of this compound, the Vilsmeier-Haack reaction (Route 1) stands out as the superior method in terms of efficiency, simplicity, and cost-effectiveness. Its high regioselectivity for the C3 position of the 7-azaindole nucleus and generally good to excellent yields make it the preferred choice for the large-scale production of this key intermediate.
The multi-step synthesis (Route 2) , while being a more laborious approach for obtaining the target aldehyde, offers significant advantages in the context of a broader drug discovery program. The synthesis of the 6-methoxy-1H-pyrrolo[2,3-b]pyridine core as a stable intermediate allows for the parallel synthesis of a wide range of C3-substituted analogs, which is invaluable for structure-activity relationship (SAR) studies.
Therefore, the choice of synthetic route should be guided by the specific project goals. For the dedicated synthesis of the title compound, the Vilsmeier-Haack formylation is the most logical and efficient path. For broader medicinal chemistry campaigns requiring a variety of C3-functionalized 6-methoxy-7-azaindoles, the investment in a multi-step approach to generate a common intermediate is a strategic and justifiable endeavor.
References
- Duff, J. C.; Bills, E. J. A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine. J. Chem. Soc.1932, 1987-1988.
- Ivonin, S. P.; Voloshchuk, V.; Stepanova, D.; Ryabukhin, S.; Volochnyuk, D. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. 2022. DOI: 10.26434/chemrxiv-2022-x0x0x. (Please note that this is a preprint and has not been peer-reviewed).
- Rajput, J. A.; et al. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Indo American Journal of Pharmaceutical Sciences. 2016, 3(10), 1147-1157.
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
- Somei, M.; Tsuchiya, M. A versatile synthesis of 7-azaindole and its derivatives. Chem. Pharm. Bull.1981, 29(11), 3145-3157.
- Guo, W.; et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv.2021, 11, 23456-23463.
- McLaughlin, M.; Palucki, M.; Davies, I. W. A Practical and Straightforward Preparation of Novel 2-Substituted 7-Azaindole Derivatives. Org. Lett.2006, 8(15), 3307-3310.
- Jones, G.; Stanforth, S. P. The Vilsmeier reaction of fully conjugated carbocycles and heterocycles. Org. React.2000, 56, 355-654.
- Marson, C. M. Reactions of the Vilsmeier reagent with non-aromatic substrates. Tetrahedron1992, 48(18), 3659-3726.
Sources
A Researcher's Guide to Cross-Reactivity Profiling of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and Its Analogs
Introduction: The Privileged Scaffold in Kinase Inhibition
In the landscape of modern drug discovery, particularly in oncology and immunology, the quest for selective and potent kinase inhibitors is relentless. Within this pursuit, certain chemical structures emerge as "privileged scaffolds" due to their inherent ability to bind effectively to the ATP-binding site of kinases. The 1H-pyrrolo[2,3-b]pyridine , commonly known as 7-azaindole , is one such scaffold.[1][2][3][4] Its defining feature is the arrangement of a pyridine nitrogen atom and a pyrrole NH group, which act as a hydrogen bond acceptor and donor, respectively. This configuration allows it to form two crucial hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.[1][3]
This guide focuses on a specific derivative, 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde . While direct, publicly available cross-reactivity data for this exact molecule is limited, its core structure is a well-trodden path in kinase inhibitor development.[5][6] Therefore, by examining the behavior of its close analogs, we can construct a predictive framework for its likely target profile and outline a comprehensive strategy for its experimental validation. This document serves as a practical guide for researchers, providing a comparative analysis of related compounds and detailing the methodologies required to rigorously define the selectivity of this promising molecule.
The 7-Azaindole Core and Its Kinase Interactions
The 7-azaindole scaffold is the foundation of numerous kinase inhibitors, including the FDA-approved B-RAF inhibitor, Vemurafenib.[1][3] Its utility stems from its function as an excellent hinge-binding motif. The strategic placement of substituents on this core allows for the fine-tuning of potency and selectivity against a wide array of kinases.
Caption: The core 7-azaindole scaffold and the structure of the topic compound.
Predicted Target Profile and Comparative Analysis
Derivatives of the pyrrolo[2,3-b]pyridine and the closely related pyrrolo[2,3-d]pyrimidine scaffolds have been reported to inhibit a diverse range of protein kinases. This suggests that this compound is likely to exhibit activity as a multi-kinase inhibitor.[7][8]
Table 1: Known Kinase Targets of Pyrrolopyridine-Based Scaffolds
| Kinase Target Family | Specific Kinases Inhibited by Analogs | Reference |
| VEGFR Family | VEGFR-1, VEGFR-2, VEGFR-3 | [9] |
| PDGFR Family | PDGFRα, PDGFRβ | [9][10] |
| EGFR Family | EGFR (ErbB1), Her2 (ErbB2) | [7] |
| FGFR Family | FGFR1, FGFR2, FGFR3 | [11] |
| SRC Family | c-Kit, FLT3, RET | [9][12] |
| Cell Cycle Kinases | CDK2 | [7] |
| Other Tyrosine Kinases | CSF1R | [13] |
| PI3K/AKT/mTOR Pathway | PI3K | |
| GSK-3 | GSK-3β | [5] |
To provide a tangible benchmark, we can compare the profiles of two well-characterized multi-targeted kinase inhibitors, Sunitinib and Pexidartinib . Sunitinib is a broad-spectrum inhibitor used in cancer therapy, while Pexidartinib, which also features a pyrrolopyridine core, is more selective for CSF1R.[9][14][15][16]
Table 2: Comparative Kinase Inhibition Profiles
| Kinase Target | Sunitinib (IC₅₀ nM) | Pexidartinib (IC₅₀ nM) | Potential Relevance for Topic Compound |
| VEGFR2 | 2 | >1000 | High, given the prevalence of VEGFR inhibition in this scaffold class.[7] |
| PDGFRβ | 2 | >1000 | High, often co-inhibited with VEGFR.[9] |
| c-Kit | 1 | 120 | Moderate, another common target for this scaffold type.[9][14] |
| CSF1R | 1 | 17 | High, Pexidartinib's primary target demonstrates the scaffold's utility here.[14][17] |
| FLT3 | 1 | 160 | Moderate, particularly relevant in hematological malignancies.[12][14] |
| RET | 9 | - | Possible, as seen with Sunitinib and other pyrrolopyrimidines.[11][12] |
Note: IC₅₀ values are compiled from various sources and should be considered illustrative. Direct comparative assays are required for accurate assessment.
This comparison underscores a critical concept: while the 7-azaindole core provides a strong foundation for kinase binding, the specific substitution patterns dictate the ultimate selectivity profile. The methoxy and carbaldehyde groups on the topic compound will uniquely influence its interactions within the ATP-binding pocket, potentially steering its selectivity towards a specific subset of kinases.
Experimental Workflow for Cross-Reactivity Profiling
A rigorous, multi-step approach is essential to accurately define the selectivity of a novel inhibitor. The process begins with broad, in vitro screening and progresses to more complex, cell-based models to confirm biological relevance.
Caption: A typical workflow for determining the cross-reactivity profile of a novel kinase inhibitor.
Part 1: In Vitro Biochemical Kinase Assays
The first step is to screen the compound against a large, commercially available panel of purified kinases (e.g., Eurofins DiscoverX, Reaction Biology). This provides a broad view of the compound's activity across the human kinome.
Protocol: Universal Fluorescence-Based In Vitro Kinase Assay
This protocol describes a general, adaptable method for determining inhibitor potency (IC₅₀).[18]
-
Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer, typically containing Tris-HCl, MgCl₂, DTT, and a stabilizer like BSA. The optimal pH and ionic strength should be determined for each kinase.[19]
-
ATP Solution: Prepare a stock solution of ATP. The final concentration in the assay should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC₅₀ determination for ATP-competitive inhibitors.[20]
-
Substrate: Use a validated peptide or protein substrate for the kinase, often biotinylated for detection.
-
Test Compound: Prepare a serial dilution of this compound in DMSO, typically starting from 10 mM.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of kinase/substrate mix to each well.
-
Add 50 nL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate for 10-15 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature. This should be within the linear range of the reaction.[20]
-
Stop the reaction by adding a stop solution containing EDTA.
-
-
Detection (Example using TR-FRET):
-
Add the detection mix, which includes a Europium-labeled anti-phospho-specific antibody and an APC-labeled streptavidin (which binds the biotinylated substrate).
-
Incubate for 60 minutes to allow the detection reagents to bind.
-
Read the plate on a TR-FRET-compatible plate reader. The ratio of acceptor to donor emission is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Part 2: Cell-Based Assays for Target Validation
Biochemical assays are essential but do not fully replicate the cellular environment. Cell-based assays are crucial to confirm that the inhibitor can engage its target in a biological context and exert a functional effect.[21][22][23][24]
Protocol: Cellular Target Phosphorylation Assay (ELISA-based)
This assay measures the inhibition of a specific kinase's activity within a cell by quantifying the phosphorylation of its known downstream substrate.[25]
-
Cell Culture and Treatment:
-
Select a cell line known to have an active signaling pathway dependent on a putative kinase target identified in the biochemical screen (e.g., a cancer cell line with an activating mutation).
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells (if necessary to reduce basal pathway activity) and then pre-treat with serial dilutions of the test compound for 1-2 hours.
-
Stimulate the cells with an appropriate growth factor (e.g., EGF for EGFR, VEGF for VEGFR2) to activate the kinase pathway.
-
-
Cell Lysis and Protein Quantification:
-
Aspirate the media and lyse the cells with a lysis buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay to normalize the data.
-
-
ELISA Procedure:
-
Use a sandwich ELISA kit specific for the phosphorylated substrate of interest (e.g., Phospho-ERK for the MAPK pathway).
-
Coat the ELISA plate with a capture antibody for the total substrate protein.
-
Add the normalized cell lysates to the wells and incubate.
-
Wash the wells and add a detection antibody that specifically recognizes the phosphorylated form of the substrate. This antibody is typically conjugated to an enzyme like HRP.
-
Wash again and add the HRP substrate (e.g., TMB).
-
Stop the reaction and read the absorbance on a plate reader.
-
-
Data Analysis:
-
Normalize the phospho-substrate signal to the total protein concentration.
-
Calculate the percent inhibition of phosphorylation at each compound concentration relative to the stimulated vehicle control.
-
Determine the IC₅₀ value by non-linear regression analysis.
-
Conclusion and Future Directions
The 1H-pyrrolo[2,3-b]pyridine scaffold is a proven and versatile starting point for the development of potent kinase inhibitors. While the precise cross-reactivity profile of This compound requires empirical determination, the extensive research on its analogs strongly suggests it will exhibit inhibitory activity against multiple protein kinases, particularly those in the VEGFR, PDGFR, and CSF1R families.
For researchers working with this or similar molecules, the path forward is clear. A systematic profiling campaign, beginning with broad in vitro screening and progressing through rigorous cell-based target engagement and functional assays, is paramount. This structured approach will not only elucidate the primary targets but also uncover potential off-target activities that are critical to understand for the development of a safe and effective therapeutic agent. The methodologies and comparative data presented in this guide provide the foundational knowledge to embark on this critical phase of drug discovery.
References
-
Mendel, D. B., et al. (2003). SU11248, a novel tyrosine kinase inhibitor of VEGF, PDGF, and KIT receptors: in vitro and in vivo preclinical characterization. Journal of Clinical Oncology. Available at: [Link]
-
Tap, W. D., et al. (2020). Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor. The Oncologist. Available at: [Link]
-
Abou-Alfa, G. K., et al. (2014). Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials. Cancer Treatment Reviews. Available at: [Link]
-
Bunnage, M. E., et al. (2013). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. Available at: [Link]
-
Papamichael, D. (2009). Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies. Hellenic Journal of Cancer. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
van der Graaf, W. T. A., et al. (2012). Clinical pharmacology of the tyrosine kinase inhibitors imatinib and sunitinib. Scholarly Publications Leiden University. Available at: [Link]
-
Faivre, S., et al. (2006). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Annals of Oncology. Available at: [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. Available at: [Link]
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. Available at: [Link]
-
U.S. Food and Drug Administration. (n.d.). Multi-Discipline Review - Pexidartinib. accessdata.fda.gov. Available at: [Link]
-
Wehrman, T. S., et al. (2014). A novel cell-based kinase assay panel paired with high content phenotypic profiling to correlate kinase inhibitor specificity and cellular activity. AACR Journals. Available at: [Link]
-
Al-Blewi, F. F., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]
-
Hewitt, J. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
-
Besson, T., et al. (2021). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]
-
Li, Y., et al. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. Available at: [Link]
-
Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]
-
Al-Warhi, T., et al. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. ResearchGate. Available at: [Link]
-
Liu, J., et al. (2024). Identifying the Reactive Metabolites of Tyrosine Kinase Inhibitor Pexidartinib In Vitro Using LC–MS-Based Metabolomic Approaches. Journal of Medicinal Chemistry. Available at: [Link]
-
Blake, J. F., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. Molecular Informatics. Available at: [Link]
-
Gelderblom, H., et al. (2021). Pexidartinib Long‐Term Hepatic Safety Profile in Patients with Tenosynovial Giant Cell Tumors. The Oncologist. Available at: [Link]
-
Al-Warhi, T., et al. (2023). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Heliyon. Available at: [Link]
-
Stuyck, S., et al. (2022). Pexidartinib Model Pharmacokinetic Parameter Estimates. ResearchGate. Available at: [Link]
-
Zhang, H., et al. (2018). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. Molecules. Available at: [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]
Sources
- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 13. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pexidartinib (TURALIO™): The First FDA-Indicated Systemic Treatment for Tenosynovial Giant Cell Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. benchchem.com [benchchem.com]
- 19. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. reactionbiology.com [reactionbiology.com]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. As a crucial heterocyclic building block in medicinal chemistry and drug development, its proper handling from bench to disposal is paramount to ensuring laboratory safety and environmental protection. This document moves beyond a simple checklist, explaining the scientific and regulatory rationale behind each procedural step to empower researchers with the knowledge for safe and responsible chemical waste management.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound (CAS RN: 944900-73-6) is an unclassified solid whose toxicological properties have not been fully investigated. However, based on available data for the compound and structurally similar molecules, a cautious approach is mandated. The primary hazards are summarized below.[1][2]
| Hazard Classification | GHS Hazard Statement | Implication for Researchers |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Accidental ingestion could lead to significant adverse health effects. Eating, drinking, or smoking in the lab is strictly prohibited. |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | The compound should be handled in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or aerosols. |
| Skin Irritation | H315: Causes skin irritation | Direct contact can cause redness, itching, and inflammation. Appropriate personal protective equipment (PPE) is required.[3] |
| Eye Irritation | H319: Causes serious eye irritation | Vapors or dust can cause significant eye damage. Chemical safety goggles are mandatory.[3] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation may irritate the lungs and respiratory system.[3] |
The causality behind these classifications lies in the reactivity of the aldehyde functional group and the overall molecular structure, which can interact with biological macromolecules, leading to irritation and toxicity.
The Regulatory Framework: Adherence to EPA and RCRA Standards
The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] RCRA creates a "cradle-to-grave" framework, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[6]
A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[7] Given the H302 (Harmful if swallowed) classification, this compound must be managed as a toxic hazardous waste .[1] This mandates that it cannot be disposed of in regular trash or down the sewer system; it must be handled by a licensed hazardous waste disposal facility.[8]
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures safety and compliance at every stage of the disposal process.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound, whether in pure form or as waste, ensure the following PPE is worn:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.
-
Body Protection: A standard laboratory coat is required. For handling larger quantities, a chemically resistant apron may be advisable.
Step 2: Waste Segregation and Containerization
The principle of waste segregation is critical to prevent dangerous chemical reactions.[8][9]
-
Select a Compatible Container: Use a dedicated, leak-proof container made of a material that does not react with the chemical, such as high-density polyethylene (HDPE).[7][10] Ensure the container has a secure, screw-top cap.[9]
-
Label the Container: The moment the first drop of waste enters the container, it must be labeled.[7] The label must clearly state:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date accumulation started.
-
-
Do Not Mix: Never mix this waste stream with incompatible chemicals such as strong oxidizing agents, acids, or bases.[9] Combining incompatible wastes can lead to violent reactions or the release of toxic gases.
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Laboratories must designate a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[7][9]
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[7]
-
Storage: Keep the waste container securely capped at all times, except when adding waste.[9] It is best practice to store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[7] Once the container is full, it must be moved from the SAA within three days.[9]
Step 4: Arranging for Final Disposal
The final and most critical step is the legal and safe disposal of the accumulated waste.
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or equivalent office.[7] They will coordinate the pickup of the waste from your laboratory.
-
Licensed Disposal Vendor: The EH&S department will arrange for a licensed hazardous waste transportation and disposal company to collect the material.[11][12] This ensures the waste is transported safely and disposed of at a permitted Treatment, Storage, and Disposal Facility (TSDF), often via high-temperature incineration.[6][12]
Decontamination and Spill Management
Contaminated Labware:
-
Triple rinse glassware with a suitable solvent (e.g., ethanol or acetone) in a fume hood.
-
The first two rinsates are considered hazardous waste and must be collected in your labeled waste container.
-
After the third rinse, the glassware can typically be washed normally.
Small Spills:
-
Alert personnel in the immediate area and ensure proper PPE is worn.
-
Absorb the spill with an inert material like vermiculite or sand.
-
Carefully sweep or scoop the absorbed material into your hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.
-
Do not allow the spilled material or cleaning residues to enter any drains.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is not merely a procedural task but a professional obligation. By understanding the compound's hazards, adhering to the regulatory framework established by the EPA, and following a robust, step-by-step protocol, researchers can protect themselves, their colleagues, and the environment. This commitment to safety and compliance is the bedrock of scientific integrity.
References
- University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
- University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- Axonator. (2024, April 29). EPA Hazardous Waste Management.
- AK Scientific, Inc. Safety Data Sheet: 6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.
- U.S. Environmental Protection Agency. Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- Achmem. This compound.
- BOC Sciences. MSDS of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.
- Echemi. 1H-Pyrrolo[2,3-b]pyridine SDS, 271-63-6 Safety Data Sheets.
- Angene Chemical. (2021, May 1). Safety Data Sheet: 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid.
Sources
- 1. achmem.com [achmem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. aksci.com [aksci.com]
- 4. epa.gov [epa.gov]
- 5. axonator.com [axonator.com]
- 6. epa.gov [epa.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. epa.gov [epa.gov]
- 12. capotchem.cn [capotchem.cn]
A Senior Application Scientist's Guide to Handling 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
This document provides essential safety and handling protocols for 6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a key heterocyclic building block in modern drug discovery and development. Our goal is to equip researchers, scientists, and process chemists with the necessary information to mitigate risks, ensure operational integrity, and maintain a safe laboratory environment. The causality behind each recommendation is explained to build a foundational understanding of safe chemical handling.
Hazard Assessment: Understanding the Compound
A thorough understanding of the substance's intrinsic properties is the cornerstone of any safety protocol. Before handling, it is imperative to recognize the specific risks associated with this compound.
Chemical Identity
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 944900-73-6[1][2] |
| Molecular Formula | C9H8N2O2[1][2] |
| Molecular Weight | 176.17 g/mol [1][2] |
GHS Hazard Profile
This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate the necessary precautions.[1] The primary hazards are related to irritation and acute toxicity.
| GHS Code | Hazard Statement | Implication for Laboratory Handling |
| H302 | Harmful if swallowed | Accidental ingestion could lead to acute illness. Strict prohibition of eating, drinking, or smoking in the lab is critical. |
| H315 | Causes skin irritation | Direct contact can lead to redness, itching, or inflammation. Protective gloves and clothing are mandatory.[3][4] |
| H319 | Causes serious eye irritation | The compound can cause significant, potentially damaging, eye irritation. Eye protection is non-negotiable.[3][4] |
| H332 | Harmful if inhaled | While less common for solids, inhalation of dust or aerosols can be harmful. Engineering controls are essential. |
| H335 | May cause respiratory irritation | Inhalation of fine dust can irritate the lungs and respiratory system.[3][4][5] Handling must occur in a well-ventilated area. |
The primary routes of exposure are through skin contact, eye contact, and inhalation of dust particles.[3]
Foundational Safety: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The first and most effective lines of defense are robust engineering and administrative controls.
-
Engineering Controls : All handling of this compound, from weighing to reaction setup, must be conducted within a certified chemical fume hood. This is the primary method to control respiratory exposure by ensuring adequate ventilation.[3][6][7] An accessible safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[4]
-
Administrative Controls : A designated area within the laboratory should be established for working with this compound. All personnel must be trained on this specific protocol and the associated Safety Data Sheet (SDS).
Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a risk assessment of the specific procedure being performed. The following diagram illustrates a logical workflow for selecting the appropriate level of protection.
Caption: Risk-based workflow for PPE selection.
Detailed PPE Specifications
-
Eye and Face Protection : At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn.[8] Causality : These prevent solid particles from entering the eyes. For procedures involving solutions, potential splashes, or heating, a face shield must be worn over the safety glasses for full facial protection.[6][8]
-
Hand Protection : Disposable nitrile gloves are the standard recommendation for incidental contact.[8] Gloves must be inspected for tears or holes before use. Causality : Nitrile provides a sufficient barrier against skin irritation from solids and splashes of common organic solvents. For prolonged work or when handling concentrated solutions, consider double-gloving or using a more robust glove. Always remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly after handling.[6]
-
Body Protection : A flame-resistant lab coat, fully buttoned, is required to protect the skin and personal clothing from contamination.[3][8] For larger-scale operations (>5g), a chemical-resistant apron should be worn over the lab coat.[9] Long pants and closed-toe shoes are mandatory.[8]
-
Respiratory Protection : Under normal laboratory conditions with proper use of a fume hood, respiratory protection is not required.[10] Causality : The fume hood's airflow is engineered to prevent inhalation exposure. If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with P95 (for dust) or organic vapor cartridges may be necessary.[5][6] Use of a respirator requires prior medical clearance and fit-testing.[8]
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation : Don the appropriate PPE as determined by your risk assessment. Designate and clean the workspace within the chemical fume hood.
-
Weighing : Use a disposable weigh boat. Handle the container with care to minimize dust generation.
-
Transfer : If transferring the solid to a reaction vessel, use a powder funnel.
-
Post-Handling : Tightly close the source container. Decontaminate the spatula and any other equipment with an appropriate solvent (e.g., ethanol or isopropanol) in a designated waste container.
-
Doffing PPE : Remove gloves and lab coat before leaving the laboratory. Wash hands immediately and thoroughly.[3][4]
Spill Management
-
Evacuate : Alert personnel and evacuate the immediate area if the spill is large or outside of a fume hood.
-
Protect : Wear appropriate PPE, including a respirator if necessary.
-
Contain : For a solid spill, gently cover with an absorbent material to prevent dust from becoming airborne.[3]
-
Clean : Carefully sweep or vacuum the material into a designated, labeled waste container.[6][7] Do not use compressed air.
-
Decontaminate : Clean the spill area with a suitable solvent and soap and water.
Waste Disposal
-
Solid Waste : All contaminated materials, including gloves, weigh boats, and absorbent pads, must be disposed of in a clearly labeled hazardous waste container.[3][11]
-
Chemical Waste : Dispose of the chemical and its solutions through a licensed professional waste disposal service.[5][7] Do not discharge into drains or the environment.[3][6]
-
Container Disposal : Empty containers should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The container should then be disposed of as unused product.[5][7]
By adhering to these scientifically-grounded protocols, you can confidently and safely handle this compound, ensuring both personal safety and the integrity of your research.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 6-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.
- ChemScene. (2024, November 28). Safety Data Sheet: Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate.
- Aaronchem. (2025, September 1). Safety Data Sheet: 1H-Pyrrolo[2,3-b]pyridine, 5-(6-methoxy-3-pyridinyl)-.
- CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from U.S. Department of Health & Human Services website.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.
- Achmem. (n.d.). This compound.
- Sunway Pharm Ltd. (n.d.). This compound.
- SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
- Angene Chemical. (2021, May 1). Safety Data Sheet: 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid.
- BLD Pharmatech. (n.d.). Safety Data Sheet: 5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.
- Autech Scientific. (n.d.). MSDS of 6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde.
- CymitQuimica. (2024, December 19). Safety Data Sheet: 1H-Pyrrolo[2,3-b]pyridine, 1-acetyl- (9CI).
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- ECHA. (n.d.). Registration Dossier: Pyridine-2-carbaldehyde.
- Fisher Scientific. (2025, December 18). Safety Data Sheet: 1H-Pyrrole-2-carboxaldehyde.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 5-[3-(2-Methoxyphenyl)-1h-Pyrrolo[2,3-B]pyridin-5-Yl]-N,N-Dimethylpyridine-3-Carboxamide.
Sources
- 1. achmem.com [achmem.com]
- 2. This compound - CAS:944900-73-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. aksci.com [aksci.com]
- 4. chemscene.com [chemscene.com]
- 5. capotchem.cn [capotchem.cn]
- 6. aaronchem.com [aaronchem.com]
- 7. angenechemical.com [angenechemical.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. sams-solutions.com [sams-solutions.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
